5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRBSHQZFMLXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and fluorinated groups into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a highly functionalized aromatic carboxylic acid, represents a quintessential example of such a strategic building block. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a trifluoromethyl group—offers a versatile platform for the synthesis of complex therapeutic agents, most notably in the field of oncology. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and its application in the development of potent enzyme inhibitors.
Molecular Structure and Physicochemical Properties
The structural architecture of this compound is key to its utility. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly impacts the electronic nature of the aromatic ring and enhances the acidity of the carboxylic acid.[2] Furthermore, the -CF3 group is known to improve metabolic stability and increase lipophilicity, which can enhance a drug candidate's membrane permeability and overall pharmacokinetic profile.[2] The bromine atom serves as a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions, while the fluorine atom further modulates the electronic properties and can participate in specific binding interactions with target proteins.
The definitive structure is confirmed by its CAS number, 1699741-92-8, and can be represented by various chemical notations.
Table 1: Core Molecular Data for this compound
| Identifier | Value | Source |
| CAS Number | 1699741-92-8 | [3] |
| Molecular Formula | C₈H₃BrF₄O₂ | [3] |
| Molecular Weight | 287.01 g/mol | [3] |
| SMILES | O=C(O)c1cc(Br)c(C(F)(F)F)cc1F | [3] |
| InChIKey | SKRBSHQZFMLXRP-UHFFFAOYSA-N | N/A |
Synthesis Protocol: A Validated Pathway
The synthesis of this compound is a multi-step process starting from commercially available materials. The following protocol is adapted from methodologies described in patent literature, ensuring a field-proven and reproducible pathway. Specifically, the synthesis involves the bromination of a fluorinated trifluoromethyl toluene precursor followed by oxidation to the carboxylic acid.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
Part 1: Synthesis of 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (Intermediate)
-
Reaction Setup: To a solution of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF), add copper(I) bromide (CuBr, 1.5 eq).
-
Heating: Heat the reaction mixture to 100°C.
-
Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the solution to remove solid residues. The filtrate, containing the desired product, is typically used directly in the next step without extensive purification.
Causality Insight: The use of CuBr facilitates a halogen exchange reaction (Finkelstein-type), replacing the iodo group with a bromo group. 2-MeTHF is chosen as a higher-boiling and more environmentally benign solvent alternative to THF.
Part 2: Synthesis of this compound (Final Product)
-
Grignard Formation: Cool the solution of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene from the previous step to -15°C. Add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq) dropwise, maintaining the temperature below -10°C. Stir for 1-2 hours at this temperature to ensure complete formation of the Grignard reagent.
-
Carboxylation: Bubble carbon dioxide (CO₂) gas through the reaction mixture for several hours while maintaining the low temperature. The CO₂ reacts with the Grignard reagent to form a magnesium carboxylate salt.
-
Quenching and Acidification: Slowly add aqueous hydrochloric acid (e.g., 2M HCl) to the reaction mixture to quench the reaction and protonate the carboxylate salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.
Self-Validation and Trustworthiness: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The low-temperature conditions are critical to prevent side reactions and ensure regioselectivity. The progress of each step is verifiable using standard analytical techniques (TLC, GC-MS, NMR), ensuring the identity and purity of the intermediates and final product.
Application in Drug Development: A Scaffold for PARP Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in DNA double-strand break repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5]
The described benzoic acid is used to construct the core scaffold of these inhibitors. The carboxylic acid group is typically converted to an amide, linking it to other fragments of the final drug molecule. The bromine atom provides a site for further modification via cross-coupling reactions to build the complex architecture required for potent and selective binding to the PARP enzyme's active site.
Logical Relationship Diagram
Caption: Role of the title compound in the synthesis and action of PARP inhibitors.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups provide a robust and versatile starting point for constructing highly complex and potent therapeutic agents. The validated synthesis pathway ensures its accessibility for research and development, while its demonstrated utility in the creation of targeted cancer therapies, such as PARP inhibitors, underscores its importance. As the demand for more effective and selective drugs continues to grow, the role of such intelligently designed building blocks will undoubtedly become even more critical in the future of drug discovery.
References
- 1. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 2. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors for Ovarian Cancer: Current Indications, Future Combinations, and Novel Assets in Development to Target DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct physicochemical properties that can be leveraged in the design of novel pharmaceuticals and advanced materials. The bromine atom provides a site for cross-coupling reactions, the fluorine atom can modulate acidity and metabolic stability, and the trifluoromethyl group often enhances lipophilicity and binding affinity.[1] A thorough understanding of the solubility and stability of this compound is paramount for its effective handling, formulation, and application.
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from structurally related compounds and fundamental principles of organic chemistry to provide reliable estimations and procedural guidance.
Physicochemical Properties: An Overview
The solubility and stability of this compound are dictated by the interplay of its constituent functional groups. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, influencing its solubility in polar and aqueous media. The aromatic ring, along with the bromine and trifluoromethyl substituents, contributes to its hydrophobic character.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₃BrF₄O₂ | Based on chemical structure |
| Molecular Weight | 287.01 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for crystalline benzoic acid derivatives |
| pKa | ~2.5 - 3.5 | The electron-withdrawing effects of the fluorine and trifluoromethyl groups are expected to increase the acidity compared to benzoic acid (pKa ~4.2).[2] |
| LogP (Octanol/Water) | > 3 | The presence of the bromine and trifluoromethyl groups is expected to significantly increase the lipophilicity compared to benzoic acid (LogP ~1.87). |
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation.[3] The "like dissolves like" principle is a useful starting point for predicting solubility.[4]
Aqueous Solubility
The aqueous solubility of this compound is expected to be low, particularly at neutral pH. The large, hydrophobic trifluoromethyl and bromo-substituted aromatic ring will dominate its interaction with water.[5] However, as a carboxylic acid, its solubility will be highly pH-dependent. In alkaline solutions, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.
Solubility in Organic Solvents
Based on the behavior of similar substituted benzoic acids, this compound is anticipated to exhibit good solubility in a range of common organic solvents.[6][7]
| Solvent | Predicted Solubility | Rationale for Prediction |
| Methanol | Soluble | The polar protic nature of methanol can effectively solvate the carboxylic acid group through hydrogen bonding.[7] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[7] |
| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid proton.[7] |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that is a weaker hydrogen bond acceptor than acetone. |
| Dichloromethane (DCM) | Moderately Soluble | A non-polar aprotic solvent that can solvate the hydrophobic portions of the molecule. |
| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |
| Toluene | Sparingly Soluble | A non-polar solvent that will primarily interact with the hydrophobic aromatic ring. |
| Hexanes | Insoluble | A non-polar solvent with weak dispersion forces, unlikely to effectively solvate the polar carboxylic acid group. |
Experimental Protocol for Solubility Determination
A robust method for experimentally determining the solubility of this compound is the isothermal equilibrium method.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess of the solid compound to a series of vials, each containing a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for determining solubility.
Stability Profile
Understanding the chemical stability of this compound is crucial for its storage, handling, and use in various applications. The primary degradation pathways to consider are thermal, hydrolytic, and photolytic decomposition.
Thermal Stability
Aromatic compounds, in general, exhibit high thermal stability.[8] The presence of strong C-F and C-Br bonds further contributes to the robustness of the molecule. It is anticipated that this compound will be thermally stable under typical laboratory and storage conditions. At elevated temperatures, the most likely degradation pathway is decarboxylation, a common decomposition route for benzoic acids.[9]
Hydrolytic Stability
The hydrolytic stability of the compound will be influenced by pH. The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under strongly alkaline conditions to form a carboxylic acid.[10] The rest of the molecule, particularly the aromatic core and the bromo and fluoro substituents, is expected to be stable across a wide pH range.
Photostability
Aromatic compounds can be susceptible to photolytic degradation upon exposure to high-energy light, particularly in the UV range. While specific data is unavailable for this compound, it is good practice to store it in amber vials or protected from direct light to minimize the risk of photodegradation.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) and white light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to account for all components.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a compound with significant potential, and a clear understanding of its solubility and stability is foundational for its successful application. While specific experimental data remains to be published, the principles of physical organic chemistry and data from analogous structures provide a strong framework for predicting its behavior. It is anticipated to have low aqueous solubility at neutral pH, which can be significantly increased in basic conditions. Good solubility is expected in common polar organic solvents. The compound is likely to exhibit high thermal and hydrolytic stability under neutral and acidic conditions, with potential for hydrolysis of the trifluoromethyl group under strong basic conditions. Standard precautions for light protection are recommended for long-term storage. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial parameters.
References
- 1. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. quora.com [quora.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a key building block in modern drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and agrochemical research. These substituents can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation in synthetic applications.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Methodology for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the acidic proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment, such as a standard single-pulse experiment with NOE, is typically performed. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR: A one-dimensional fluorine spectrum should be acquired. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for identifying and quantifying fluorinated compounds.[1]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and an external standard like CFCl₃ for ¹⁹F NMR.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one broad signal for the carboxylic acid proton.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-3 | ~8.0 - 8.3 | Doublet (d) | ³J(H-F) ≈ 7-9 Hz |
| H-6 | ~7.8 - 8.1 | Singlet (s) or narrowly split | |
| -COOH | ~10 - 13 | Broad Singlet (br s) |
Rationale:
-
The aromatic protons are deshielded due to the electron-withdrawing nature of the substituents and the aromatic ring current.
-
The proton at the C-3 position is expected to couple with the adjacent fluorine at C-2, resulting in a doublet.
-
The proton at the C-6 position has no adjacent protons, so it would appear as a singlet, although long-range coupling to the fluorine or trifluoromethyl group might cause some broadening or fine splitting.
-
The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| -COOH | ~165 - 170 | Singlet (s) |
| C-1 | ~125 - 130 | Doublet (d) |
| C-2 | ~158 - 162 | Doublet (d) of Quartets (q) |
| C-3 | ~115 - 120 | Doublet (d) |
| C-4 | ~130 - 135 | Quartet (q) |
| C-5 | ~120 - 125 | Doublet (d) |
| C-6 | ~135 - 140 | Singlet (s) or finely split |
| -CF₃ | ~120 - 125 | Quartet (q) |
Rationale:
-
The carboxylic acid carbon is the most deshielded carbon.
-
The carbons directly bonded to fluorine (C-2) and the trifluoromethyl group (C-4 and -CF₃) will show characteristic splitting patterns. C-2 will be a doublet due to coupling with the directly attached fluorine and may show further splitting into a quartet due to the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Other aromatic carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms.
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum is expected to show two distinct signals.
| Fluorine Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| C-2 Fluorine | ~ -110 to -130 | Doublet (d) | ³J(F-H) ≈ 7-9 Hz |
| -CF₃ | ~ -60 to -65 | Singlet (s) |
Rationale:
-
The chemical shifts of fluorine are highly sensitive to their electronic environment.[1]
-
The fluorine at C-2 will couple with the adjacent proton at C-3, resulting in a doublet.
-
The three fluorine atoms of the trifluoromethyl group are equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled ¹⁹F NMR spectrum, thus appearing as a singlet.
Experimental Workflow for NMR Analysis
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Methodology for MS Data Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound, as the carboxylic acid group can be easily ionized. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and potentially some fragment ions.
Expected Mass Spectrum
The monoisotopic mass of this compound (C₈H₃BrF₄O₂) is approximately 285.92526 Da.[2]
| Ion | Expected m/z | Notes |
| [M]⁺ | ~285.9, 287.9 | The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |
| [M+H]⁺ | ~286.9, 288.9 | Protonated molecule, also showing the bromine isotopic pattern. |
| [M-H]⁻ | ~284.9, 286.9 | Deprotonated molecule, also showing the bromine isotopic pattern.[2] |
| [M-COOH]⁺ | ~240.9, 242.9 | A potential fragment corresponding to the loss of the carboxylic acid group. |
Rationale:
-
The presence of bromine is a key diagnostic feature in the mass spectrum, leading to two major peaks for any bromine-containing ion that are separated by approximately 2 m/z units and have nearly equal intensity.
-
High-resolution mass spectrometry can distinguish the exact mass from other potential elemental compositions.
Logical Flow of Mass Spectrometry Analysis
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Methodology for IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The absorption bands are analyzed to identify characteristic functional groups.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1720 - 1680 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-F stretch | 1350 - 1100 | Strong |
| C-Br stretch | 700 - 500 | Medium |
Rationale:
-
The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[3]
-
The C=O stretch is a very strong and sharp absorption, characteristic of a carbonyl group. Conjugation with the aromatic ring will shift this to a slightly lower wavenumber.
-
The C-F and C-Br stretches will appear in the fingerprint region of the spectrum. The C-F stretches, particularly from the -CF₃ group, are usually very strong.
Conclusion
The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a robust analytical package for any researcher working with this important chemical entity. The predicted data and interpretations in this guide serve as a reliable reference for experimental work.
References
safety, handling, and MSDS for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide for Researchers
Subject Matter: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
CAS Number: 1699741-92-8 Molecular Formula: C₈H₃BrF₄O₂ Molecular Weight: 287.01 g/mol
A Note on Data Synthesis: Comprehensive safety data for this compound (CAS No. 1699741-92-8) is not extensively published.[1] This guide has been constructed by a Senior Application Scientist, synthesizing verified data from Material Safety Data Sheets (MSDS) of structurally analogous compounds, including halogenated and trifluoromethyl-substituted benzoic acids.[2][3][4][5] This approach allows for a robust and scientifically-grounded risk assessment based on the functional groups present. All recommendations adhere to established best practices for handling halogenated aromatic compounds in a laboratory setting.[6][7]
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[3][4][5] The combination of a carboxylic acid functional group with electronegative fluorine, bromine, and trifluoromethyl substituents potentiates its irritant properties. The GHS classification is therefore predicated on this reactivity.
1.1 GHS Hazard Classification (Anticipated)
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation.[3] |
1.2 Causality of Hazards
-
Acidity: The carboxylic acid group is inherently acidic. The electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl groups increase the acidity of the benzoic acid moiety, enhancing its potential to irritate tissues on contact.
-
Halogenation: Halogenated aromatic compounds can cause skin and respiratory irritation.[7] They can defat the skin upon prolonged contact, leading to dermatitis.
-
Particulate Inhalation: As a solid, the compound can form dust.[3] Inhalation of this dust can lead to significant irritation of the nose, throat, and lungs.[8]
Section 2: Safe Handling and Exposure Control
A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and administrative controls, is mandatory.
2.1 Hierarchy of Controls
The following diagram illustrates the most effective sequence for mitigating exposure risk. Engineering controls form the foundation of safe handling.
2.2 Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is the most critical control to prevent inhalation of airborne particulates.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Proximity of Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the workstation.[9]
2.3 Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the compound.
-
Eye and Face Protection: Chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[9] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating the skin.[2]
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.
-
Footwear: Closed-toe shoes are required.
-
-
Respiratory Protection: Under normal use within a fume hood, no additional respiratory protection is required.[10] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary, but only by trained personnel.[6]
2.4 Handling and Storage Protocol
-
Handling:
-
Storage:
Section 3: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.
3.1 Emergency Response Workflow
3.2 Accidental Release Measures (Spill Protocol)
This protocol is for minor spills that can be safely handled by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[13]
-
Alert & Secure: Immediately alert others in the area.[14] Restrict access to the spill zone.
-
Ventilate: Ensure the fume hood is operating to capture any dust or vapors.[15]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[11][14] Do NOT use combustible materials like paper towels for initial absorption.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.[16] Avoid creating dust.[2]
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water.[15] Collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container as "Halogenated Organic Waste" with the full chemical name.[17] Dispose of according to institutional and local regulations.[10]
-
Restock: Replenish all used spill kit materials.[16]
3.3 First-Aid Measures
Immediate action is critical. Show the Safety Data Sheet to the attending medical professional.[2]
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[14]
3.4 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazards from Combustion: Thermal decomposition can produce corrosive and toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[11]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 4: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, designated waste stream from non-halogenated waste.[6]
-
Containerization: Use a robust, leak-proof, and properly labeled container.
-
Disposal: All waste disposal must be handled by a licensed professional waste disposal service and in accordance with all federal, state, and local environmental regulations.[2] Do not let the product enter drains.[2]
References
- 1. CAS#:1699741-92-8 | this compound | Chemsrc [chemsrc.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7 [sigmaaldrich.com]
- 4. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ehs.com [ehs.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. labogens.com [labogens.com]
- 13. umanitoba.ca [umanitoba.ca]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
A Technical Guide to High-Purity 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 1699741-92-8). This guide delves into the commercial supplier landscape, purity considerations, analytical methodologies, and the critical role of this highly functionalized building block in modern medicinal chemistry.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized aromatic ring, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, offers multiple points for chemical modification, making it a valuable scaffold for the construction of novel therapeutic agents. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, while the bromine and fluorine atoms provide handles for various cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]
Commercial Suppliers and Purity Specifications
A critical first step in any research or development program is the sourcing of high-quality starting materials. For this compound, several commercial suppliers offer various grades of this compound. The table below provides a comparative overview of some of the key suppliers and their stated purity levels. It is important to note that while catalog purities are listed, it is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.
| Supplier | CAS Number | Stated Purity | Additional Information |
| Aaron Chemicals | 1699741-92-8 | Not specified | Catalog number: AR01BK9J[2] |
| Biosynth | 1699741-92-8 | Not specified | Product code: ZSC74192[3] |
| CymitQuimica | 1699741-92-8 | 95% | Offered in various quantities.[4] |
| Pharmalego | 1699741-92-8 | Not specified | Building block for custom synthesis.[5] |
| Synthonix Corporation (via Sigma-Aldrich) | 1699741-92-8 | Not specified | Product code: SY3H7CF28ED5[6] |
Understanding the Impurity Profile: A Look at Synthetic Routes
The purity of this compound is intrinsically linked to its synthetic route. While specific, proprietary synthesis methods are not always disclosed by suppliers, an understanding of common synthetic strategies for related halogenated benzoic acids can provide insight into potential impurities.
A plausible synthetic pathway could involve the bromination of a 2-fluoro-4-(trifluoromethyl)benzoic acid precursor. In such electrophilic aromatic substitution reactions, regioisomers are common impurities. For instance, bromination at other positions on the aromatic ring could lead to the formation of isomeric impurities.
Another potential route could start from a brominated and fluorinated aniline derivative, which is then converted to the benzoic acid. Incomplete reactions or side reactions at any stage of a multi-step synthesis can introduce impurities. For example, the preparation of the related compound 2-bromo-5-fluorobenzotrifluoride can be achieved through diazotization of 3-trifluoromethyl-4-bromaniline followed by a cracking reaction.[7] Residual starting materials or intermediates from such processes could be present in the final product.
The following diagram illustrates a generalized workflow for assessing and qualifying a commercial supply of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 1699741-92-8 | MFCD29691075 | this compound [aaronchem.com]
- 3. This compound | 1699741-92-8 | ZSC74192 [biosynth.com]
- 4. This compound [cymitquimica.com]
- 5. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 6. This compound | 1699741-92-8 [sigmaaldrich.com]
- 7. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
The Synthetic Challenge: A Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Halogenated Aromatic Acid
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid for biological activity and derivatization, a fluorine atom to modulate electronic properties and metabolic stability, a bromine atom for further synthetic transformations, and a trifluoromethyl group to enhance binding affinity and lipophilicity, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the plausible synthetic routes to this important molecule, grounded in established chemical principles and supported by relevant literature on analogous transformations.
Proposed Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and logical approach to the synthesis of this compound involves the electrophilic bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid. This strategy is predicated on the directing effects of the substituents on the benzene ring. The carboxylic acid and trifluoromethyl groups are meta-directing and deactivating, while the fluorine atom is ortho-, para-directing and deactivating. In this specific arrangement, the position para to the fluorine atom (C5) is the most activated site for electrophilic attack, making regioselective bromination feasible.
This proposed pathway is supported by literature precedents for the bromination of similar substituted benzoic acids. For instance, the synthesis of 5-bromo-2,4-difluorobenzoic acid is achieved by reacting 2,4-difluorobenzoic acid with a brominating agent in sulfuric acid[1]. Similarly, 5-Bromo-2-fluorobenzoic acid can be prepared by the bromination of 2-fluorobenzoic acid[2].
Visualizing the Synthesis: A Reaction Pathway
Figure 1: Proposed synthetic pathway for this compound via electrophilic bromination.
Key Experimental Considerations and a Plausible Protocol
Table 1: Key Reaction Parameters and Their Rationale
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-fluoro-4-(trifluoromethyl)benzoic acid | The foundational scaffold for the target molecule. |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling and milder reaction conditions. |
| Solvent/Catalyst | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst, activating the brominating agent and facilitating the electrophilic substitution. |
| Temperature | 0-25 °C | Lower temperatures are typically employed to control the reaction rate and minimize the formation of byproducts. |
| Reaction Time | 8-16 hours | Sufficient time to ensure complete conversion of the starting material. |
| Work-up | Quenching with water/ice, filtration | The acidic reaction mixture is neutralized and the solid product is isolated. |
| Purification | Recrystallization or column chromatography | To remove any unreacted starting material or isomeric byproducts. |
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge 2-fluoro-4-(trifluoromethyl)benzoic acid and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (or bromine) in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Alternative Synthetic Approaches: A Glimpse into Other Possibilities
One such alternative could involve a Sandmeyer-type reaction starting from a suitably substituted aniline. For example, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves the diazotization of an amino group followed by substitution[3]. A similar sequence could potentially be adapted.
Another approach could involve the synthesis of a precursor molecule, such as 2-bromo-5-fluorobenzotrifluoride, which can be prepared via a multi-step sequence involving nitration, reduction, and diazotization/bromination[4][5]. Subsequent carboxylation of this intermediate would lead to the desired product.
Visualization of an Alternative Workflow
Figure 2: A conceptual alternative workflow for the synthesis of the target molecule.
Conclusion: A Versatile Intermediate Within Reach
The synthesis of this compound, while not explicitly detailed in a single source, can be confidently approached through a well-precedented electrophilic bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high regioselectivity and yield. The insights provided in this guide, drawn from analogous chemical transformations, offer a solid foundation for researchers and drug development professionals to produce this valuable and versatile chemical building block for their synthetic endeavors.
References
- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Strategic Incorporation of the Trifluoromethyl Group in Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry, particularly in the design of benzoic acid derivatives. Its unique electronic and steric properties profoundly influence the physicochemical and pharmacological profiles of parent molecules. This guide provides an in-depth analysis of the multifaceted role of the CF₃ group, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its impact on acidity, lipophilicity, metabolic stability, and target binding, supported by experimental data and established protocols.
Introduction: The Power of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy to modulate their properties for pharmaceutical applications.[1] Among the various fluorinated motifs, the trifluoromethyl group stands out for its potent effects on a molecule's electronic nature, conformation, and metabolic fate.[2] When appended to the ubiquitous benzoic acid scaffold, a common fragment in numerous marketed drugs, the CF₃ group offers a powerful lever to fine-tune a compound's journey from a mere active molecule to a viable drug candidate. This guide will dissect the fundamental principles and practical applications of trifluoromethyl substitution on benzoic acid derivatives.
The Trifluoromethyl Group's Influence on Physicochemical Properties
The strategic placement of a trifluoromethyl group on the benzoic acid ring dramatically alters its fundamental physicochemical characteristics, primarily its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Acidity (pKa)
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a significant impact on the acidity of the carboxylic acid moiety.
Causality: The CF₃ group exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion formed upon deprotonation, making the proton more readily donated.[3] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.
The position of the CF₃ group on the benzene ring influences the magnitude of this effect. The inductive effect weakens with distance, so the ortho- and para-positions experience a more pronounced increase in acidity compared to the meta-position.
Table 1: Comparative pKa and logP Values of Trifluoromethylated Benzoic Acid Isomers
| Compound | pKa | logP |
| Benzoic Acid | 4.20 | 1.87 |
| 2-(Trifluoromethyl)benzoic Acid | 3.46[4] | 2.59 |
| 3-(Trifluoromethyl)benzoic Acid | 3.86[4] | 2.56 |
| 4-(Trifluoromethyl)benzoic Acid | 3.69[3] | 2.61 |
Note: pKa and logP values can vary slightly depending on the experimental conditions and prediction methods.
Impact on Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial factor for membrane permeability and overall bioavailability.[5] The trifluoromethyl group generally increases the lipophilicity of a molecule.
Causality: The fluorine atoms in the CF₃ group are highly hydrophobic. Replacing three hydrogen atoms of a methyl group with fluorine atoms significantly enhances the lipophilic character of the substituent. This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[6]
Enhancing Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolic degradation, which can lead to a short half-life and reduced efficacy. The trifluoromethyl group is a key tool for enhancing metabolic stability.[6]
Causality: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[5] By replacing a metabolically vulnerable group, such as a methyl or methoxy group, with a CF₃ group, medicinal chemists can block a "metabolic hotspot" and prolong the drug's duration of action in the body.[2]
Role in Drug-Receptor Interactions
The electronic and steric properties of the trifluoromethyl group can also directly influence how a drug molecule binds to its biological target.
Causality:
-
Electronic Interactions: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution of the aromatic ring, influencing its ability to participate in π-π stacking or other electronic interactions with amino acid residues in the binding pocket of a protein.[5]
-
Steric Effects: The CF₃ group is bulkier than a hydrogen or fluorine atom and can provide beneficial steric hindrance, promoting a specific conformation of the drug molecule that is optimal for binding. This can lead to increased potency and selectivity for the target receptor or enzyme.[5]
-
Hydrogen Bonding: While not a classic hydrogen bond donor, the fluorine atoms of a CF₃ group can act as weak hydrogen bond acceptors in certain contexts, further contributing to binding affinity.
Synthetic Strategies for Trifluoromethylated Benzoic Acids
The synthesis of trifluoromethylated benzoic acids can be approached through several routes. The choice of method often depends on the desired isomer and the availability of starting materials.
A common strategy involves the trifluoromethylation of a pre-functionalized benzoic acid derivative or a precursor that can be later converted to a carboxylic acid. For instance, the synthesis of 2-(trifluoromethyl)benzoic acid can be achieved through the oxidation of 2-(trifluoromethyl)benzyl alcohol.[7] Another approach involves the reaction of a Grignard reagent derived from a brominated trifluoromethylbenzene with carbon dioxide.[8]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a carboxylic acid.
Methodology:
-
Calibration: Calibrate a pH meter using standard buffer solutions of pH 4, 7, and 10.[9]
-
Sample Preparation: Accurately weigh a sample of the trifluoromethylated benzoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Gentle warming may be necessary for dissolution, followed by cooling to room temperature.[10]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[9]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.[3]
Diagram 1: Workflow for pKa Determination
Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP).[11]
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for a sufficient time to ensure mutual saturation. Allow the phases to separate completely.[12]
-
Sample Preparation: Prepare a stock solution of the trifluoromethylated benzoic acid in a suitable solvent (e.g., DMSO).[13]
-
Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated aqueous phase. Then, add a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.[14] Let the mixture stand to allow for complete phase separation.
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Diagram 2: Shake-Flask Method for logP Determination
Overview of the shake-flask method for logP determination.
Conclusion
The trifluoromethyl group is a powerful and versatile substituent in the design of benzoic acid derivatives for drug discovery. Its ability to modulate acidity, increase lipophilicity, enhance metabolic stability, and influence drug-receptor interactions makes it a valuable tool for optimizing the ADME and pharmacodynamic properties of drug candidates.[2][15] A thorough understanding of the principles and applications outlined in this guide will enable researchers to strategically employ the CF₃ group to develop safer and more effective medicines.
References
- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. web.williams.edu [web.williams.edu]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides from 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Navigating the Synthesis of Amides from a Highly Functionalized Benzoic Acid
The synthesis of amides is a fundamental transformation in organic chemistry, central to the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The specific starting material, 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, presents a unique synthetic challenge and opportunity. Its electron-deficient aromatic ring, substituted with a trifluoromethyl group, a fluorine atom, and a bromine atom, significantly influences the reactivity of the carboxylic acid. This guide provides detailed protocols and expert insights into the successful synthesis of amides from this valuable building block, addressing the nuances of its chemical behavior. We will explore two primary, reliable methods: carbodiimide-mediated coupling and conversion to an acyl chloride followed by amination.
The electron-withdrawing nature of the trifluoromethyl and fluoro substituents increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the corresponding carboxylate. This electronic environment necessitates careful selection of coupling reagents and reaction conditions to achieve high yields and purity. The presence of multiple halide substituents also offers potential for further functionalization in subsequent synthetic steps, making amides derived from this acid valuable intermediates in drug discovery and development.
This document is designed to be a practical laboratory resource, offering not just step-by-step instructions, but also the underlying chemical principles and troubleshooting advice to empower researchers to confidently and successfully synthesize their target amides.
Method 1: Carbodiimide-Mediated Amide Coupling
Carbodiimide coupling agents are widely used for their mild reaction conditions and broad functional group tolerance.[1] For a substrate like this compound, reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) are highly effective.[2][3] The role of HOBt is to form an active ester intermediate, which is less susceptible to side reactions and racemization (in the case of chiral amines) compared to the O-acylisourea intermediate formed with EDC alone.[4][5]
Reaction Mechanism: EDC/HOBt Coupling
The reaction proceeds through a multi-step mechanism. First, the carboxylic acid activates the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an HOBt-ester. Finally, the amine nucleophile attacks the activated ester to yield the desired amide and regenerate HOBt.[2] The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[6]
Caption: EDC/HOBt mediated amide bond formation workflow.
Detailed Protocol: EDC/HOBt Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)[2]
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)[2]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[2]
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[2]
-
Slowly add DIPEA (2.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Method 2: Acyl Chloride Formation Followed by Amination
For less reactive amines or when carbodiimide coupling proves inefficient, conversion of the carboxylic acid to a more reactive acyl chloride is a robust alternative.[7] This two-step procedure involves the initial formation of the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[7][] This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.
Reaction Mechanism: Acyl Chloride Pathway
The carboxylic acid reacts with the chlorinating agent (e.g., thionyl chloride) to form the highly electrophilic acyl chloride. This intermediate then readily reacts with the amine in a nucleophilic acyl substitution reaction to form the amide and hydrochloric acid. A base is required to neutralize the HCl byproduct and drive the reaction to completion.[7]
Caption: Two-step amide synthesis via an acyl chloride intermediate.
Detailed Protocol: Acyl Chloride Formation and Amination
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 - 3.0 equiv)
-
Standard aqueous workup reagents
Part A: Acyl Chloride Formation
-
In a fume hood, add this compound (1.0 equiv) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Add anhydrous DCM or toluene, followed by the slow, dropwise addition of thionyl chloride (2.0 equiv). A catalytic amount of DMF can be added to accelerate the reaction with oxalyl chloride.
-
Heat the reaction mixture to reflux (typically 40-80 °C) and maintain for 1-3 hours. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess chlorinating agent is removed as it can react with the amine in the next step. The resulting acyl chloride is typically used immediately without further purification.
Part B: Amination
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.
-
Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate as described in the previous method.
-
Purify the crude product by flash column chromatography.
Comparative Summary and Reagent Selection
| Parameter | EDC/HOBt Coupling | Acyl Chloride Method |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsher (reflux for acyl chloride formation) |
| Reagent Handling | Relatively easy to handle solids | Moisture-sensitive and corrosive liquids |
| Byproducts | Water-soluble urea | HCl and SO₂ (requires trapping) |
| Substrate Scope | Broad, good for sensitive substrates | Robust, good for unreactive amines |
| Number of Steps | One-pot procedure | Two distinct steps |
Expert Insights on Reagent Selection:
-
For sterically hindered or electron-deficient amines, the acyl chloride method may provide higher yields due to the increased reactivity of the acyl chloride intermediate.[9][10]
-
If the amine or carboxylic acid contains sensitive functional groups that are incompatible with the harsh conditions of acyl chloride formation, the milder EDC/HOBt protocol is the preferred choice.
-
For library synthesis or high-throughput screening where ease of workup is paramount, the EDC/HOBt method is advantageous due to the water-soluble nature of its byproducts.[6]
-
Alternative uronium-based coupling reagents like HATU can also be highly effective, particularly for challenging couplings, often providing faster reaction times.[11][12]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid; Low reactivity of the amine; Impure reagents or wet solvents. | Ensure all reagents and solvents are anhydrous. For EDC/HOBt, consider using HATU. For the acyl chloride method, ensure complete conversion to the acyl chloride. |
| Formation of N-acylurea Side Product (EDC method) | The O-acylisourea intermediate rearranges before reacting with the amine.[5] | Ensure an adequate amount of HOBt is used to efficiently trap the O-acylisourea as the active ester. Add the amine as early as possible after the activation step. |
| Low Yield with Acyl Chloride Method | Incomplete formation of the acyl chloride; Hydrolysis of the acyl chloride intermediate; Incomplete reaction with the amine. | Ensure excess chlorinating agent is used and removed completely. Perform the amination step under strictly anhydrous conditions. Consider adding a catalytic amount of DMAP to accelerate the amination. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize stoichiometry to ensure complete consumption of the limiting reagent. Perform a thorough aqueous workup to remove water-soluble impurities before chromatography. |
Conclusion
The synthesis of amides from this compound is readily achievable through well-established synthetic methodologies. The choice between carbodiimide-mediated coupling and the acyl chloride pathway depends on the specific properties of the amine coupling partner and the overall synthetic strategy. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in these protocols, researchers can efficiently access a diverse range of amide derivatives from this versatile, highly functionalized building block, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. fishersci.it [fishersci.it]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Introduction: A Versatile Fluorinated Building Block
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom for cross-coupling, an ortho-fluorine, and a para-trifluoromethyl group—imparts distinct electronic properties and conformational constraints. The electron-withdrawing nature of the fluoro and trifluoromethyl groups activates the C-Br bond towards oxidative addition in palladium-catalyzed reactions. However, the presence of the ortho-fluoro substituent and the carboxylic acid moiety introduces steric and chemical challenges that necessitate carefully optimized reaction conditions.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile building block. We will delve into the mechanistic rationale behind protocol design and furnish detailed, actionable procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols herein are synthesized from established principles for electronically and sterically similar substrates, offering a robust starting point for laboratory application.
A Note on the Carboxylic Acid Group
The free carboxylic acid can complicate cross-coupling reactions by reacting with the bases required for the catalytic cycle or by promoting unwanted side reactions such as decarboxylation at elevated temperatures.[1] While some protocols may tolerate the free acid, a common and often necessary strategy is the protection of the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This enhances substrate stability and solubility in organic solvents. A general esterification protocol is provided below.
Protocol: Methyl Esterification of this compound
This procedure converts the carboxylic acid to its corresponding methyl ester, a more robust substrate for many palladium-catalyzed reactions.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine, saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous methanol (approx. 0.1–0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2.0–4.0 equiv) dropwise.[2] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Quenching: Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).[2]
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester. The product can be purified by flash column chromatography if necessary.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound.[3][4] For our substrate, the electron-deficient nature of the aromatic ring facilitates the oxidative addition step. The choice of a bulky, electron-rich phosphine ligand is critical to promote both oxidative addition and the subsequent reductive elimination, especially given the steric hindrance from the ortho-fluoro group.[5]
Mechanistic Considerations:
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. A base is required to activate the boronic acid, forming a boronate species that undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
This protocol is optimized for coupling with a generic arylboronic acid.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
|---|---|---|---|
| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | 303.02 | 1.0 | 303 mg |
| Arylboronic acid | Varies | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| SPhos | 410.47 | 0.08 | 32.8 mg |
| K₃PO₄ | 212.27 | 2.0 | 425 mg |
| 1,4-Dioxane/H₂O (4:1) | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring for 4–12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[6][7] Given the electron-deficient nature of the substrate, the oxidative addition step is generally favorable. A phosphine-free system or one with a simple phosphine ligand like PPh₃ can be effective, though bulky, electron-rich ligands can also be used. A hindered organic base is often employed to avoid side reactions with the alkene.
Mechanistic Considerations:
The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this intermediate.[8]
Caption: General experimental workflow for the Heck reaction.
Protocol: Heck Reaction with an Acrylate Ester
This protocol describes the coupling of Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate with ethyl acrylate.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
|---|---|---|---|
| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | 303.02 | 1.0 | 303 mg |
| Ethyl acrylate | 100.12 | 1.5 | 163 µL |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg |
| P(o-tolyl)₃ | 304.37 | 0.08 | 24.3 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 279 µL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Procedure:
-
Reaction Setup: In a sealed tube, combine Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, Pd(OAc)₂, and P(o-tolyl)₃.
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add anhydrous DMF, triethylamine, and ethyl acrylate via syringe.
-
Reaction: Seal the tube and heat the mixture to 100–120 °C for 12–24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water (3 x volumes) and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the cinnamate derivative.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of internal alkynes by reacting the aryl bromide with a terminal alkyne.[9] This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] Bulky, electron-rich phosphines are often effective ligands.[10]
Mechanistic Considerations:
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide. Reductive elimination then yields the product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, facilitated by a base.[9]
Protocol: Sonogashira Coupling with Phenylacetylene
Reagent Table:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
|---|---|---|---|
| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | 303.02 | 1.0 | 303 mg |
| Phenylacetylene | 102.14 | 1.2 | 131 µL |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.05 | 9.5 mg |
| Diisopropylamine (DIPA) | 101.19 | 2.5 | 351 µL |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a Schlenk tube, add Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add anhydrous THF, diisopropylamine, and phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4–16 hours. For less reactive alkynes, gentle heating (40–60 °C) may be required. Monitor reaction completion by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate.
-
Filtration and Washing: Filter the solution through a pad of Celite® to remove insoluble salts, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling aryl halides with amines.[11][12] The reaction requires a strong, non-nucleophilic base and a specialized ligand system to facilitate the challenging reductive elimination step. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often the ligands of choice.[13] The reaction is typically performed on the ester-protected substrate to avoid acid-base reactions between the carboxylic acid and the amine or the strong base used.
Mechanistic Considerations:
The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex coordinates the amine. A strong base deprotonates the coordinated amine to form a palladium amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11]
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
This protocol describes the coupling of the methyl ester substrate with morpholine.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
|---|---|---|---|
| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | 303.02 | 1.0 | 303 mg |
| Morpholine | 87.12 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| XPhos | 476.60 | 0.08 | 38.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | 5 mL |
Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube. Add the Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate.
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene and morpholine under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring for 6–18 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired arylamine.
References
- 1. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Introduction: Navigating the Coupling of Electron-Deficient Aryl Halides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4]
This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of a challenging, electron-deficient substrate: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. The presence of multiple electron-withdrawing groups (a carboxylic acid, a fluorine atom, and a trifluoromethyl group) significantly influences the electronic properties of the aryl bromide. While such electron deficiency can facilitate the initial oxidative addition step—often the rate-determining step in the catalytic cycle—it also presents unique challenges that necessitate careful optimization of reaction parameters to achieve high yields and avoid undesirable side reactions.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount to rational protocol design.
The Three Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound). This step forms a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[4][6][9] For our substrate, the aryl bromide is sufficiently reactive, and its electron-deficient nature is expected to accelerate this step.[5][8]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[1][7][10] The choice of base and solvent is critical to ensure efficient transmetalation without promoting side reactions like protodeboronation.[11]
-
Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][7][9] The steric and electronic properties of the ligands on the palladium complex play a significant role in promoting this step.[9]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is designed as a robust starting point. Optimization of catalyst, ligand, base, or solvent may be necessary depending on the specific boronic acid partner employed.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts can be toxic and pyrophoric. Consult Safety Data Sheets (SDS) for all chemicals before use.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[2]
-
Inert Atmosphere: Equip the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[11]
-
Solvent Addition: Add the degassed solvent system via syringe. A common and effective solvent mixture is a 4:1 to 5:1 ratio of an organic solvent to water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O).[2][8][9] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
-
Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).[7][11]
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reactions are often complete within 12-24 hours.[2]
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Add water to dissolve the inorganic salts. If the carboxylic acid product remains in the organic layer, proceed. If it partitions into the aqueous layer due to the basic conditions, carefully acidify the aqueous layer with dilute HCl (e.g., 1M) to protonate the carboxylate, then extract with an organic solvent.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic impurities.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl carboxylic acid.
Data Presentation: Key Reaction Parameters
The selection of catalyst, ligand, base, and solvent is critical for success. The following table provides a starting point for optimization.
| Parameter | Recommended Reagent/Condition | Rationale & Causality |
| Aryl Halide | This compound | Electron-withdrawing groups facilitate oxidative addition.[5] |
| Boronic Acid | Arylboronic Acid or Boronate Ester | Boronic acids are common, but esters can be more stable and reduce side reactions.[5][8] |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3 | Choice depends on substrate reactivity. Buchwald ligands (e.g., in XPhos G3) are excellent for challenging couplings.[12][13] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Electron-rich, bulky phosphine ligands stabilize the Pd(0) species and promote reductive elimination.[8][9][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation.[10] Stronger bases like K₃PO₄ are often effective for challenging substrates.[15] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the reaction.[8][9] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome activation barriers for all steps in the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[11] |
Troubleshooting Common Issues
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or an air-stable precatalyst.[11]
-
Oxygen Contamination: Thoroughly degas solvents and maintain a strict inert atmosphere.[11]
-
Improper Base/Solvent: The base may not be strong enough or soluble enough in the chosen solvent system. Consider a stronger base or a different solvent.
-
-
Protodeboronation: (Replacement of the boronic acid group with hydrogen)
-
Homocoupling of Boronic Acid:
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly viable and powerful method for the synthesis of complex biaryl structures. Success hinges on a rational approach to protocol design, grounded in a firm understanding of the reaction mechanism. By carefully selecting the catalyst system, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can effectively overcome the challenges posed by this electron-deficient substrate. The protocol and insights provided herein serve as a comprehensive guide for scientists in drug discovery and materials science to harness the full potential of this transformative reaction.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid
Introduction: Strategic Derivatization of a Fluorinated Building Block
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern—featuring a bromine atom for cross-coupling, an ortho-fluoro group, and a para-trifluoromethyl group—imparts distinct electronic properties and steric constraints. The derivatization of its carboxylic acid group into esters, amides, and acyl chlorides is a fundamental and often necessary step to modulate its reactivity, facilitate subsequent synthetic transformations, and introduce functionalities essential for biological activity or material performance.
The strong electron-withdrawing nature of the trifluoromethyl and fluorine substituents increases the acidity of the carboxylic acid and enhances the electrophilicity of the carbonyl carbon. While this can facilitate certain reactions, the ortho-fluoro group can also introduce steric hindrance and influence the conformational preferences of the carboxyl group, presenting unique challenges and opportunities in its chemical manipulation. This guide provides a comprehensive overview of the key derivatization strategies for this versatile molecule, offering detailed, field-proven protocols and the scientific rationale behind the chosen methodologies.
I. Esterification: Accessing Key Intermediates and Modulating Properties
Esterification is a primary tool for protecting the carboxylic acid, modifying solubility, or preparing for subsequent reactions such as cross-coupling. Given the electron-deficient nature of the substrate, several methods are effective, each with distinct advantages.
A. Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a direct, acid-catalyzed reaction with an alcohol, typically performed with the alcohol serving as the solvent.[1] The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water byproduct.[2] For an electron-deficient acid like this compound, the protonation of the carbonyl is highly favorable, facilitating nucleophilic attack by the alcohol.[3]
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol (e.g., methanol, ethanol) as the solvent pushes the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[2]
-
Strong Acid Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is required to efficiently protonate the carbonyl oxygen, creating a highly electrophilic intermediate that can be attacked by the weakly nucleophilic alcohol.[1]
-
Reflux Conditions: Heating to reflux provides the necessary activation energy to overcome the reaction barrier and accelerates the attainment of equilibrium.
dot
Caption: Fischer-Speier Esterification Mechanism.
Protocol A: Methyl Ester Synthesis via Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20-50 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. b. Dilute the residue with ethyl acetate (EtOAc) and carefully wash with water. c. Neutralize any remaining acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/EtOAc gradient) or by recrystallization to afford the pure methyl ester.
B. Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates that may be sensitive to the harsh acidic conditions of Fischer esterification, or when using more sterically hindered alcohols, the Steglich esterification offers a mild and effective alternative.[4] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[5]
Causality Behind Experimental Choices:
-
DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
DMAP Catalyst: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle suppresses the formation of the stable N-acylurea byproduct that can otherwise lower yields.[4]
-
Anhydrous Conditions: The reaction must be conducted under anhydrous conditions, as any water present will hydrolyze the carbodiimide and the active ester intermediate.
dot
Caption: Steglich Esterification Workflow.
Protocol B: tert-Butyl Ester Synthesis via Steglich Esterification
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), tert-butanol (1.5-2.0 eq), and DMAP (0.1-0.2 eq). Dissolve the components in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC·HCl (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up: a. If using DCC, filter off the DCU precipitate and wash the solid with a small amount of cold DCM. b. Concentrate the filtrate under reduced pressure. c. Redissolve the residue in EtOAc and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl ester.
II. Amidation: Forging the Biologically Crucial Amide Bond
Amide bond formation is one of the most frequently performed reactions in drug discovery. For an electron-deficient acid, coupling with an amine (especially electron-deficient anilines) can be challenging. Modern peptide coupling reagents provide efficient solutions.
A. HATU-Mediated Amide Coupling: High Efficiency for Challenging Substrates
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its rapid reaction times and ability to suppress racemization.[4] It is particularly well-suited for coupling sterically hindered or electronically deactivated substrates.
Causality Behind Experimental Choices:
-
HATU Reagent: HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which is superior to the HOBt-based esters formed by other reagents. The 7-azabenzotriazole moiety is thought to facilitate the reaction via a neighboring group effect.[1]
-
Non-Nucleophilic Base: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is crucial. It deprotonates the carboxylic acid and the ammonium salt of the amine without competing as a nucleophile in the reaction.[4]
-
Pre-activation: Activating the carboxylic acid with HATU and DIPEA for a short period before adding the amine minimizes side reactions, such as the formation of a guanidinium byproduct from the reaction of HATU with the amine.
dot
Caption: HATU-Mediated Amidation Workflow.
Protocol C: N-Aryl Benzamide Synthesis via HATU Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add DIPEA (2.0-2.5 eq) to the solution, followed by HATU (1.1-1.2 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (e.g., a substituted aniline) (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with EtOAc and wash extensively with water to remove DMF. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
III. Acyl Chloride Formation: Generating a Highly Reactive Intermediate
Conversion to the acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of esters and amides, often under very mild conditions. Thionyl chloride and oxalyl chloride are the most common reagents for this transformation.[6]
A. Synthesis with Thionyl Chloride or Oxalyl Chloride
Both reagents effectively convert carboxylic acids to acyl chlorides, but they differ in their reaction conditions and byproducts.[6]
-
Thionyl Chloride (SOCl₂): This is a powerful and cost-effective reagent. The reaction is typically run neat or in a high-boiling solvent at reflux. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[7]
-
Oxalyl Chloride ((COCl)₂): This reagent is milder and often used for more sensitive substrates. The reaction is typically run at room temperature in a solvent like DCM with a catalytic amount of DMF.[8] The byproducts (CO, CO₂, HCl) are also gaseous. The reaction proceeds via the Vilsmeier reagent, which is formed from the reaction of oxalyl chloride and DMF.[9]
Causality Behind Experimental Choices:
-
DMF Catalyst (with Oxalyl Chloride): DMF is essential for the reaction with oxalyl chloride, as it forms the electrophilic Vilsmeier reagent, which is the true activating species.
-
Inert Conditions: Acyl chlorides are highly moisture-sensitive. The reaction and subsequent handling must be performed under strictly anhydrous and inert conditions to prevent hydrolysis back to the carboxylic acid.
dot
Caption: Acyl Chloride Synthesis Overview.
Protocol D: Acyl Chloride Synthesis using Thionyl Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place this compound (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (5-10 eq), which also serves as the solvent. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 76 °C) for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.[4] c. The resulting crude 5-bromo-2-fluoro-4-(trifluoromethyl)benzoyl chloride is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by vacuum distillation.
IV. Data Summary and Characterization
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound and structurally similar compounds. Yields are highly substrate-dependent and should be considered as representative.
| Derivative | Method | Reagents | Solvent | Temp. | Time (h) | Typical Yield | Ref. |
| Methyl Ester | Fischer-Speier | H₂SO₄ (cat.), MeOH | Methanol | Reflux | 4-12 | >90% | [3] |
| Ethyl Ester | Fischer-Speier | H₂SO₄ (cat.), EtOH | Ethanol | Reflux | 6-16 | >90% | [10] |
| tert-Butyl Ester | Steglich | EDC, DMAP, t-BuOH | DCM | RT | 12-24 | 70-85% | [4] |
| N-Aryl Amide | HATU Coupling | HATU, DIPEA, Ar-NH₂ | DMF | RT | 2-16 | 75-95% | [4] |
| Acyl Chloride | Thionyl Chloride | SOCl₂, DMF (cat.) | Neat | Reflux | 2-4 | >95% | [11] |
| Acyl Chloride | Oxalyl Chloride | (COCl)₂, DMF (cat.) | DCM | RT | 1-3 | >95% | [7] |
Representative Characterization Data for Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate:
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be influenced by the substituents. Expect aromatic protons to appear as doublets or doublet of doublets in the range of 7.5-8.5 ppm. The methyl ester singlet will appear around 3.9-4.0 ppm.
-
¹³C NMR (CDCl₃): Expect signals for the ester carbonyl (~164 ppm), the CF₃ carbon (quartet, ~122 ppm, J ≈ 273 Hz), and aromatic carbons showing C-F and C-Br couplings.
-
IR (KBr, cm⁻¹): Key stretches include C=O (ester) around 1730-1740 cm⁻¹, C-F around 1250 cm⁻¹, and C-CF₃ stretches.
-
Mass Spec (EI): Molecular ion peak (M⁺) corresponding to the exact mass, showing the characteristic isotopic pattern for one bromine atom (M⁺ and M+2 peaks in ~1:1 ratio).
V. Troubleshooting and Scientific Insights
-
Low Yield in Fischer Esterification: Ensure the alcohol is anhydrous and a sufficient excess is used. If equilibrium is the issue, consider using a Dean-Stark apparatus to remove water azeotropically, especially if using a co-solvent like toluene.[3]
-
N-Acylurea Formation in Steglich Esterification: This common side reaction occurs when the O-acylisourea intermediate rearranges before reacting with the alcohol.[4] Ensure a sufficient catalytic amount of DMAP is used and that all reagents and solvents are strictly anhydrous. Running the reaction at 0 °C initially can sometimes suppress this pathway.
-
Failure of HATU Coupling: Inactive (hydrolyzed) HATU is a common culprit. Use fresh, properly stored reagent. Ensure the base (DIPEA) is non-nucleophilic and used in sufficient quantity (at least 2 equivalents) to neutralize both the carboxylic acid and the ammonium salt formed. Pre-activation of the acid is highly recommended.
-
Hydrolysis of Acyl Chloride: Acyl chlorides are extremely reactive towards water. All glassware must be oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar). Solvents must be anhydrous. Any work-up involving water will hydrolyze the product. Purification is typically done by distillation to avoid contact with silica gel, which can also cause degradation.[1]
Conclusion
The derivatization of this compound is a versatile and critical process in synthetic chemistry. The choice of method—be it the robust and economical Fischer esterification, the mild and selective Steglich protocol, the highly efficient HATU-mediated amidation, or the conversion to the highly reactive acyl chloride—must be tailored to the specific synthetic goal, the nature of the coupling partner, and the presence of other functional groups. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can effectively navigate the challenges posed by this electron-deficient and sterically demanding substrate to successfully synthesize a wide array of valuable derivatives.
References
- 1. US1906761A - Purification of organic acid chlorides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cas No. | Methyl 5-bromo-2-((4-(trifluoromethyl)phenoxy)methyl)benzoate | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
The Strategic Utility of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: A Uniquely Positioned Precursor for Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid stands out as a pre-functionalized and highly versatile building block, offering medicinal chemists a powerful tool for the efficient construction of complex heterocyclic compounds. The specific arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzoic acid core provides a unique combination of reactivity and electronic properties, making it an ideal precursor for a range of pharmacologically relevant heterocyclic systems.
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom and the electron-withdrawing trifluoromethyl group modulate the reactivity of the aromatic ring and can significantly influence the physicochemical properties of the final compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key heterocyclic scaffolds, including benzimidazoles and quinazolinones. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
Key Molecular Features and Reactivity
The synthetic utility of this compound is rooted in its distinct structural features:
-
Carboxylic Acid Group: This functional group is a cornerstone for the formation of many heterocyclic rings, readily participating in condensation reactions with nucleophiles such as amines and diamines to form amides, which can then undergo cyclization.
-
Bromine Atom: Positioned at C5, the bromine atom is an excellent leaving group, making it highly amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the late-stage introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.
-
Fluorine Atom: Located at C2, the ortho-fluoro substituent can influence the conformation of the molecule and participate in hydrogen bonding interactions. Its electron-withdrawing nature also impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring.
-
Trifluoromethyl Group: The strongly electron-withdrawing CF3 group at C4 significantly influences the electronic properties of the benzene ring, enhancing the electrophilicity of the carbonyl carbon of the carboxylic acid and potentially influencing the regioselectivity of certain reactions. In the final heterocyclic products, the trifluoromethyl group often enhances lipophilicity and metabolic stability.
Application in Heterocyclic Synthesis: Detailed Protocols and Rationale
This section provides detailed protocols for the synthesis of two important classes of heterocyclic compounds, benzimidazoles and quinazolinones, using this compound as a key starting material. The protocols are based on established synthetic methodologies for analogous compounds and have been adapted to the specific reactivity of the target precursor.
Protocol 1: Synthesis of 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1H-benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The following protocol outlines a two-step synthesis of a substituted benzimidazole via condensation and cyclization.
Rationale: This protocol follows a classic approach to benzimidazole synthesis, involving the initial formation of an amide bond between the carboxylic acid and an o-phenylenediamine, followed by an acid-catalyzed intramolecular cyclization and dehydration. The choice of polyphosphoric acid (PPA) as the dehydrating agent and solvent in the second step is due to its effectiveness in promoting the cyclization of N-(2-aminophenyl)benzamides to benzimidazoles at elevated temperatures.
Experimental Workflow:
Workflow for Benzimidazole Synthesis
Step-by-Step Protocol:
-
Amide Formation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the formation of the acid chloride is complete (monitored by TLC).
-
In a separate flask, dissolve o-phenylenediamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acid chloride solution to the o-phenylenediamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
-
Cyclization:
-
Add the crude amide intermediate to polyphosphoric acid (PPA) (10-20 times the weight of the amide).
-
Heat the mixture to 150-180 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1H-benzimidazole.
-
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | o-Phenylenediamine | SOCl₂, Et₃N, PPA | DCM, PPA | rt, 150-180 | 14-20 | 75-85 |
Table 1: Representative Reaction Parameters for Benzimidazole Synthesis (Note: Yields are estimated based on similar reactions and may vary).
Protocol 2: Synthesis of 6-Bromo-7-fluoro-5-(trifluoromethyl)quinazolin-4(3H)-one
Quinazolinones are another class of heterocyclic compounds with a broad range of biological activities. This protocol describes a one-pot synthesis from the corresponding anthranilic acid, which can be prepared from the title benzoic acid.
Rationale: A common and efficient method for synthesizing quinazolinones is the condensation of an anthranilic acid derivative with a source of one carbon atom, such as formamide. This reaction proceeds through the initial formation of a formamide derivative of the anthranilic acid, which then undergoes thermal cyclization and dehydration to yield the quinazolinone ring system. The high temperature is necessary to drive the cyclization.
Synthetic Pathway Overview:
Pathway for Quinazolinone Synthesis
Step-by-Step Protocol:
-
Synthesis of 2-Amino-5-bromo-4-fluoro-3-(trifluoromethyl)benzoic acid:
-
This intermediate can be synthesized from this compound via a Curtius or Hofmann rearrangement. A detailed protocol for this transformation is beyond the scope of this note but follows standard organic chemistry procedures.
-
-
Quinazolinone Formation:
-
In a round-bottom flask equipped with a reflux condenser, add 2-Amino-5-bromo-4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) and an excess of formamide (used as both reactant and solvent, e.g., 10-20 eq).
-
Heat the reaction mixture to 160-180 °C and maintain this temperature for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into cold water and stir for 30 minutes.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-Bromo-7-fluoro-5-(trifluoromethyl)quinazolin-4(3H)-one.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
-
| Reactant | Reagent/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-fluoro-3-(trifluoromethyl)benzoic acid | Formamide | 160-180 | 3-5 | 70-80 |
Table 2: Representative Reaction Parameters for Quinazolinone Synthesis (Note: Yields are estimated based on similar reactions and may vary).
Conclusion
This compound is a strategically designed precursor that offers significant advantages in the synthesis of complex heterocyclic compounds. Its unique substitution pattern allows for a wide range of chemical transformations, enabling the efficient construction of diverse molecular scaffolds with potential therapeutic applications. The protocols provided in this application note for the synthesis of benzimidazoles and quinazolinones serve as a practical guide for researchers in medicinal chemistry and drug discovery. By understanding the underlying principles of the reactivity of this versatile building block, scientists can unlock its full potential in the development of novel bioactive molecules.
References
The Lynchpin in Modern Agrochemical Design: A Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemical Research
In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl group (-CF3) and fluorine substituents, in particular, are prized for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes. Within this context, 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid emerges as a highly versatile and valuable intermediate for the synthesis of novel herbicides, insecticides, and fungicides.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new active ingredients. We will delve into the rationale behind its use, its synthesis, and provide detailed protocols for its derivatization into potentially potent agrochemicals.
Physicochemical Properties and Strategic Advantages
The unique substitution pattern of this compound provides a confluence of reactive sites and modulating groups that are highly advantageous for agrochemical synthesis.
| Property | Value | Significance in Agrochemical Synthesis |
| Molecular Formula | C₈H₃BrF₄O₂ | Provides a compact scaffold with multiple sites for functionalization. |
| Molecular Weight | 287.01 g/mol | A moderate molecular weight that allows for further elaboration without becoming excessively large. |
| Melting Point | Not widely reported; isomers have melting points in the range of 120-150 °C | A crystalline solid at room temperature, facilitating handling and purification. |
| Boiling Point | Not widely reported | High boiling point typical of substituted benzoic acids. |
| Solubility | Soluble in common organic solvents like THF, DMF, and alcohols. | Good solubility for use in a variety of reaction conditions. |
The strategic placement of the bromo, fluoro, and trifluoromethyl groups offers several key benefits:
-
The Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group enhances the metabolic stability of the aromatic ring by shielding it from oxidative degradation. Its lipophilicity can also improve the penetration of the final molecule through biological membranes.
-
The Fluoro Group (-F): The fluorine atom at the 2-position can influence the acidity of the carboxylic acid and participate in favorable interactions, such as hydrogen bonding, with target enzymes.
-
The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.
-
The Carboxylic Acid Group (-COOH): This functional group is the primary site for derivatization, most commonly through the formation of amides and esters, to generate a diverse library of candidate agrochemicals.
Core Application: A Versatile Precursor for Novel Agrochemicals
While specific, commercialized agrochemicals directly derived from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in numerous patented and researched agrochemical classes. Its primary application lies in its use as a key building block for the synthesis of:
-
Herbicidal Amides and Esters: Many successful herbicides are amides or esters. The conversion of the carboxylic acid moiety of this compound into a wide range of amides and esters is a primary strategy for generating novel herbicidal candidates. The resulting derivatives can target various enzymes in weeds, leading to growth inhibition and mortality.
-
Insecticidal Pyrethroid Analogues: While not a direct precursor, the related compound 5-bromo-2-fluorobenzeneboronic acid is a known intermediate in the synthesis of non-ester pyrethroid insecticides. This highlights the utility of the bromo- and fluoro-substituted phenyl moiety in creating potent insecticides.
-
Fungicidal Carboxamides: The carboxamide functional group is a well-established toxophore in many modern fungicides. This compound is an ideal starting material for the synthesis of novel fungicidal carboxamides.
Synthetic Pathways and Key Transformations
The synthesis of this compound itself and its subsequent derivatization into potential agrochemicals involve several key chemical transformations.
Synthesis of the Core Intermediate
The synthesis of this compound is not widely detailed in standard chemical literature, but can be inferred from the synthesis of its isomers and related compounds. A plausible synthetic route would involve the bromination of a suitably substituted fluorotrifluoromethyl benzene precursor.
Workflow for Agrochemical Candidate Synthesis
The general workflow for utilizing this compound in the discovery of new agrochemicals is outlined below.
Caption: Synthetic workflow for generating agrochemical candidates.
Experimental Protocols
The following protocols are representative of the key synthetic transformations involved in the application of this compound in agrochemical research.
Protocol 1: Synthesis of the Acid Chloride of this compound
Objective: To activate the carboxylic acid for subsequent amidation or esterification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude acid chloride can be used directly in the next step or purified by distillation under reduced pressure.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial step for efficient amide and ester formation. Thionyl chloride is a common and effective reagent for this transformation. The catalytic amount of DMF facilitates the reaction.
Protocol 2: Synthesis of an Amide Derivative (General Procedure)
Objective: To synthesize a library of amide derivatives for biological screening.
Materials:
-
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoyl chloride (from Protocol 1)
-
A variety of primary or secondary amines (1.0 - 1.2 eq)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality: The reaction of the activated acid chloride with an amine in the presence of a base to neutralize the HCl byproduct is a robust and widely used method for amide bond formation. This allows for the creation of a diverse library of potential agrochemicals by varying the amine component.
Protocol 3: Suzuki Cross-Coupling of the Amide Derivative
Objective: To further functionalize the aromatic ring at the bromine position.
Materials:
-
Amide derivative of this compound (from Protocol 2)
-
A boronic acid or boronic ester (1.2 eq)
-
A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01 - 0.05 eq)
-
A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)
-
A suitable solvent system such as toluene/water, dioxane/water, or DMF
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the bromo-amide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.5 eq).
-
Degas the solvent system (e.g., toluene/ethanol/water 4:1:1) by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the degassed solvent to the reaction flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The Suzuki cross-coupling reaction is a powerful tool for C-C bond formation and allows for the introduction of a wide variety of substituents at the bromine position, further diversifying the chemical space of potential agrochemicals.
Biological Activity Screening
Once a library of derivatives has been synthesized, they must be subjected to rigorous biological screening to identify promising lead compounds.
Caption: Workflow for biological activity screening.
A typical screening cascade would involve:
-
Primary Screening: High-throughput screening of the compound library at a single concentration against a panel of relevant weeds, insects, and fungal pathogens.
-
Dose-Response Studies: Compounds that show significant activity in the primary screen are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or LD₅₀ values).
-
Selectivity Testing: Promising candidates are evaluated for their selectivity, i.e., their ability to control the target pest without harming the crop.
-
Mode of Action Studies: Elucidating the biochemical mechanism by which the compound exerts its effect.
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for the synthesis of the next generation of agrochemicals. Its unique combination of a reactive carboxylic acid handle, a site for cross-coupling, and the beneficial properties conferred by the fluoro and trifluoromethyl substituents make it an invaluable tool for agrochemical researchers. While the direct lineage to a blockbuster product may not be immediately apparent, the fundamental principles of its application in creating diverse libraries of amides, esters, and biaryl compounds are well-established in the field. The protocols and workflows outlined in this guide provide a solid foundation for harnessing the potential of this key intermediate in the ongoing quest for innovative and sustainable crop protection solutions.
large-scale synthesis and purification of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Application Note & Protocol
Topic: Large-Scale Synthesis and Purification of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Abstract
This document provides a comprehensive guide for the , a key building block in modern drug discovery and materials science. We present a robust and scalable synthetic protocol centered on the carboxylation of a Grignard reagent, chosen for its reliability and industrial applicability. The guide offers an in-depth analysis of the synthetic strategy, a detailed, step-by-step protocol for multi-kilogram scale production, and a validated purification method via recrystallization to achieve high purity (>99%). Furthermore, this note includes critical quality control parameters, safety protocols, and a discussion of the scientific rationale behind key process decisions, intended for researchers, chemists, and process development professionals.
Introduction: Significance and Applications
This compound is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and agrochemical research. The unique arrangement of its substituents—a bromine atom, a fluorine atom, and a trifluoromethyl group—provides a versatile scaffold for chemical modification.
-
Bromine Atom : Serves as a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.[1][2]
-
Fluorine and Trifluoromethyl Groups : These electron-withdrawing groups profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Incorporating these fluorinated moieties is a widely used strategy in modern drug design to enhance the efficacy and pharmacokinetic profile of therapeutic agents.[3][4]
This combination of reactive sites and modulating groups makes the title compound a valuable intermediate for synthesizing novel pharmaceuticals, particularly in the development of anti-inflammatory agents, kinase inhibitors, and other targeted therapies.[1][4]
Compound Profile & Physicochemical Properties
A thorough understanding of the material's properties is essential for safe handling and effective process development.
| Property | Value | Source |
| CAS Number | 320-31-0 | [4][5] |
| Molecular Formula | C₈H₄BrF₄O₂ | Derived |
| Molecular Weight | 287.02 g/mol | Derived |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 121 - 125 °C | [4] |
| Purity (Typical) | ≥98% | [4][5] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Ethyl Acetate, Methanol). Insoluble in water. | General knowledge |
| Storage | Store at room temperature in a dry, well-ventilated area. | [6] |
Strategic Synthesis Analysis
The primary challenge in synthesizing this compound is the regioselective introduction of the carboxylic acid group onto the substituted benzene ring. Two primary strategies are considered for large-scale production:
A. Grignard Reagent Carboxylation (Selected Method): This classic and highly reliable method involves the formation of an organomagnesium (Grignard) reagent from the corresponding aryl halide, followed by quenching with solid carbon dioxide (dry ice).[7][8]
-
Rationale: This pathway is well-established, uses readily available and cost-effective reagents (magnesium, CO₂), and is generally scalable with good yields. The mechanism involves a nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂, followed by acidic workup to yield the carboxylic acid.[7][9][10]
-
Challenges: Grignard reagents are highly sensitive to moisture and protic functional groups.[10][11] Therefore, the reaction must be conducted under strictly anhydrous conditions to prevent quenching of the reagent and ensure high conversion.
B. Directed Ortho-Metalation (DoM): This technique uses a directing group on the aromatic ring to guide lithiation to an adjacent position. In this case, the fluorine or trifluoromethyl group could potentially direct metalation.
-
Rationale: DoM can offer excellent regioselectivity, sometimes in cases where traditional methods fail.[12][13][14] The carboxylate group itself can act as a directing group, although it is of intermediate strength.[15]
-
Challenges: This method often requires cryogenic temperatures (-78 °C) and the use of potent, pyrophoric organolithium bases (e.g., n-BuLi, s-BuLi), which can present significant challenges and safety concerns on a large industrial scale.[16]
Detailed Protocol: Large-Scale Synthesis
This protocol is designed for a target scale of ~1 kg of the final product. All operations should be conducted in an appropriate chemical fume hood by trained personnel wearing personal protective equipment (PPE).
Workflow Overview
Caption: High-level workflow for the synthesis of the target benzoic acid.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles | Notes |
| 1,4-Dibromo-2-fluoro-5-(trifluoromethyl)benzene | 307.93 | 1.50 kg | 4.87 | Starting Material |
| Magnesium (Mg) turnings | 24.31 | 130 g | 5.35 | 1.1 eq |
| Iodine (I₂) | 253.81 | ~2 g | - | Initiator |
| Tetrahydrofuran (THF) | 72.11 | 15 L | - | Anhydrous, <50 ppm H₂O |
| Carbon Dioxide (CO₂) | 44.01 | ~2.5 kg | ~57 | Dry Ice, crushed |
| Hydrochloric Acid (HCl) | 36.46 | ~5 L | ~10 | 2M Aqueous Solution |
| Ethyl Acetate (EtOAc) | 88.11 | 10 L | - | For extraction |
| Brine (sat. NaCl) | - | 5 L | - | For washing |
Step-by-Step Synthesis Protocol
Step 1: Grignard Reagent Formation
-
Setup: Assemble a 20L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a thermocouple. Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen to guarantee anhydrous conditions.
-
Charging Reagents: Charge the reactor with magnesium turnings (130 g).
-
Initiation: Add a single crystal of iodine (~2 g) and a small portion (~500 mL) of the 1,4-Dibromo-2-fluoro-5-(trifluoromethyl)benzene solution (1.50 kg dissolved in 15 L of anhydrous THF).
-
Reaction: Gently heat the mixture to ~40-50 °C to initiate the reaction. A disappearance of the iodine color and a gentle exotherm indicates successful initiation.
-
Addition: Once initiated, add the remaining THF solution of the starting material dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature between 50-60 °C by controlling the addition rate and using the reactor cooling jacket.
-
Completion: After the addition is complete, continue stirring at 60 °C for an additional 2 hours to ensure full conversion to the Grignard reagent. The solution should appear as a dark grey to brown mixture.
Step 2: Carboxylation
-
Preparation: In a separate, dry 50L reactor, place crushed dry ice (~2.5 kg).
-
Quenching: Cool the Grignard solution to room temperature. Slowly transfer the Grignard reagent solution onto the dry ice via a cannula under a positive pressure of nitrogen. The addition should be controlled to maintain the temperature of the CO₂ slurry below 0 °C. A vigorous reaction will be observed.
-
Stirring: Once the addition is complete, allow the mixture to slowly warm to room temperature overnight with gentle stirring, allowing excess CO₂ to sublime.
Step 3: Workup and Isolation
-
Hydrolysis: Slowly and carefully pour the reaction mixture into a vessel containing crushed ice and the 2M HCl solution (5 L). This step is exothermic and will generate fumes; perform with vigorous stirring in a well-ventilated area.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic layer contains the product. Separate the aqueous layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 3 L).
-
Washing: Combine all organic layers and wash sequentially with water (1 x 5 L) and brine (1 x 5 L) to remove residual acid and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Detailed Protocol: Large-Scale Purification
The primary method for purifying aromatic carboxylic acids at scale is recrystallization, which effectively removes most impurities.[17][18]
Purification Workflow
Caption: Step-by-step workflow for the purification via recrystallization.
Solvent Selection Rationale
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[18] A mixed solvent system often provides the best results. For this compound, a heptane/ethyl acetate system is effective.
| Solvent System | Rationale |
| Heptane / Ethyl Acetate | Ethyl acetate acts as the "good" solvent, dissolving the benzoic acid. Heptane acts as the "bad" or anti-solvent. By dissolving the crude product in a minimal amount of hot ethyl acetate and then adding hot heptane until turbidity is observed, a supersaturated solution is created upon cooling, leading to effective crystallization. |
| Ethanol / Water | An alternative polar system that can be effective for purifying benzoic acids.[19][20] |
Step-by-Step Purification Protocol
-
Dissolution: Transfer the crude solid to a clean reactor. Add a minimal amount of ethyl acetate and heat to reflux (~77 °C) with stirring until all the solid dissolves.
-
Anti-Solvent Addition: While maintaining the temperature, slowly add hot heptane until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is highly colored, it can be treated with activated charcoal.[19] Add a small amount of charcoal, stir at reflux for 15-20 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Then, cool the flask in an ice bath to 0-5 °C for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically 70-85% from the starting halide.
Quality Control & Characterization
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Analysis Method | Specification / Expected Result | Purpose |
| HPLC | Purity ≥ 99.0% (Area Normalization) | Quantifies purity and detects impurities. |
| ¹H NMR | Spectrum conforms to the expected structure. | Confirms chemical structure and identity. |
| Melting Point | 121 - 125 °C (sharp range) | A sharp melting point range indicates high purity. Impurities typically depress and broaden the range.[21] |
| Loss on Drying (LOD) | ≤ 0.5% | Ensures removal of residual solvents. |
Safety Precautions
-
Grignard Reagent: Highly reactive and flammable. The reaction can be vigorous. Must be handled under an inert atmosphere (nitrogen or argon) away from moisture.
-
Solvents: THF and Ethyl Acetate are flammable. Heptane is highly flammable. Use in a well-ventilated area away from ignition sources.
-
Acids: Hydrochloric acid is corrosive. Handle with appropriate gloves and eye protection.
-
Product: The final product is an irritant. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete handling information.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 3. jelsciences.com [jelsciences.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labproinc.com [labproinc.com]
- 6. 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7 [sigmaaldrich.com]
- 7. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 8. scribd.com [scribd.com]
- 9. leah4sci.com [leah4sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. Benzoic Acid Recrystallization - 1184 Words | Cram [cram.com]
Application Notes and Protocols: Esterification of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid
Introduction
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for potential further cross-coupling reactions, a fluorine atom, and a highly electron-withdrawing trifluoromethyl group, makes it a valuable scaffold for synthesizing novel therapeutic agents. The conversion of its carboxylic acid moiety into an ester is a fundamental transformation, often required to modulate physicochemical properties such as lipophilicity, metabolic stability, and cell permeability, or to serve as a protecting group for subsequent synthetic steps.
The electronic properties of this substrate—specifically the presence of strong electron-withdrawing groups—increase the acidity of the carboxylic acid, which can influence reactivity. Furthermore, the substitution at the ortho position (fluorine) may introduce moderate steric hindrance that needs to be considered when selecting an esterification method. This guide provides a detailed overview of various reaction conditions, offering researchers a selection of robust protocols tailored to different experimental needs, from preparing simple methyl esters to synthesizing more complex, sterically hindered products.
Method Selection: A Comparative Overview
Choosing the appropriate esterification method is critical and depends on several factors, including the structure of the alcohol, the scale of the reaction, the acid/base sensitivity of the substrate, and the desired purity of the final product. Three primary strategies are presented here: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and a robust two-step procedure via an acid chloride intermediate.
| Method | Key Reagents | Conditions | Best Suited For | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (in excess), Strong Acid Catalyst (H₂SO₄, HCl) | Heat (reflux or microwave) | Simple primary and secondary alcohols (e.g., Methanol, Ethanol).[1] | Cost-effective, simple setup, suitable for large-scale synthesis.[2] | Equilibrium-limited reaction; requires removal of water or large excess of alcohol.[3][4] Not suitable for acid-sensitive substrates or tertiary alcohols.[1] |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Mild, Room Temperature, Anhydrous polar aprotic solvents (DCM, THF).[5] | Sterically hindered alcohols (e.g., tert-butanol), acid-sensitive substrates.[6][7] | High yields under mild conditions, broad substrate scope.[8] | DCC is an allergen; formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[5][6] Reagents are more expensive. |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol | Two steps: 1) Formation of acid chloride (often with heat). 2) Reaction with alcohol (often at 0°C to RT). | General purpose, highly reliable for a wide range of alcohols. | Drives reaction to completion by forming a highly reactive intermediate; not an equilibrium process.[1] | Two-step process; SOCl₂ is corrosive and generates HCl gas. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, Alcohol | Anhydrous conditions, typically 0°C to Room Temperature. | Inversion of stereochemistry in secondary alcohols.[9][10] | Mild conditions, high stereoselectivity.[11][12] | Stoichiometric amounts of reagents are required, leading to byproduct formation (triphenylphosphine oxide, hydrazine derivative) that can complicate purification.[13] The carboxylic acid must be sufficiently acidic (pKa < 13).[12][13] |
Experimental Protocols & Methodologies
Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This method is ideal for creating simple alkyl esters where the alcohol can be used as the solvent. The reaction is driven to completion by the large excess of alcohol, shifting the equilibrium toward the product side, in accordance with Le Chatelier's Principle.[14]
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol (Conventional Heating)
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, typically serving as the solvent).
-
Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution while stirring.
-
Heating : Heat the reaction mixture to reflux. For methanol, the reflux temperature is ~65°C.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction : Remove the excess alcohol under reduced pressure. Partition the residue between water and a suitable organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography on silica gel.
Microwave-Assisted Variation
Microwave heating can dramatically reduce reaction times.[15] For substituted benzoic acids, heating in a sealed vessel with a catalytic amount of H₂SO₄ in ethanol at 130-150°C for as little as 15 minutes has been shown to give high yields.[15][16]
Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)
This protocol is superior for substrates that are sensitive to acidic conditions or when using sterically hindered alcohols like tert-butanol, which would likely undergo elimination under Fischer conditions.[6][7] The reaction proceeds through a highly activated O-acylisourea intermediate.[7] The addition of 4-dimethylaminopyridine (DMAP) is crucial as it acts as an acyl transfer catalyst, intercepting the intermediate to form a more reactive acylpyridinium species, which prevents a side reaction that forms an unreactive N-acylurea.[5][7]
Workflow Diagram: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol
-
Reaction Setup : Dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Carbodiimide Addition : Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Byproduct Removal : Upon completion, the N,N'-dicyclohexylurea (DCU) byproduct will precipitate as a white solid.[5] Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then remove the solid by filtration.
-
Work-up : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with dilute HCl (e.g., 0.5 M) to remove excess DMAP, followed by saturated aqueous NaHCO₃, and finally brine.[17]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Two-Step Esterification via Acid Chloride
Activation of the carboxylic acid to an acid chloride creates a highly reactive electrophile that readily couples with a wide range of alcohols, including hindered ones. This method avoids equilibrium limitations and often provides high yields. A similar procedure using thionyl chloride has been successfully applied to the synthesis of a methyl ester from 5-bromo-2,4-difluorobenzoic acid.[18]
Workflow Diagram: Acid Chloride Route
Caption: Workflow for two-step esterification via an acid chloride.
Step-by-Step Protocol
Step 1: Formation of the Acid Chloride
-
In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add this compound (1.0 eq) and thionyl chloride (SOCl₂, 2-5 eq). A few drops of N,N-dimethylformamide (DMF) can be added to catalyze the reaction.
-
Heat the mixture gently under reflux (typically ~70-80°C) for 1-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture and remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The resulting crude acid chloride is often used directly in the next step.
Step 2: Reaction with Alcohol
-
Dissolve the crude acid chloride in an anhydrous solvent such as DCM or THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 eq) in the same solvent. The base is necessary to scavenge the HCl produced during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up by washing with water, dilute acid (to remove the base), and brine.
-
Dry the organic phase, concentrate, and purify the ester product by column chromatography.
Reaction Mechanisms
Understanding the underlying mechanisms provides insight into the reaction requirements and potential side products.
Mechanism: Fischer-Speier Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3]
-
Protonation : The acid catalyst protonates the carbonyl oxygen of the benzoic acid, activating the carbonyl carbon towards nucleophilic attack.[19][20]
-
Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[19]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]
-
Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation : The catalyst is regenerated by deprotonation of the ester, yielding the final product.
Caption: Mechanism of Fischer-Speier Esterification.
Mechanism: Steglich Esterification
The Steglich esterification utilizes DCC to activate the carboxylic acid, forming a key O-acylisourea intermediate.
-
Activation : The carboxylic acid adds to one of the double bonds of DCC to form the O-acylisourea intermediate.
-
Catalysis by DMAP : The highly nucleophilic DMAP attacks the activated carbonyl of the intermediate, displacing DCU and forming a reactive N-acylpyridinium salt. This step is faster than the uncatalyzed reaction with the alcohol and prevents rearrangement to an inactive N-acylurea.[7]
-
Nucleophilic Attack : The alcohol attacks the acylpyridinium salt.
-
Product Formation : The tetrahedral intermediate collapses to form the ester, releasing the DMAP catalyst.
Caption: Catalytic cycle of DMAP in Steglich Esterification.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 17. researchgate.net [researchgate.net]
- 18. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Analytical Methods for Monitoring Reactions of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Abstract
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block crucial in the synthesis of pharmaceuticals and agrochemicals. Its multi-functional nature, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group, allows for diverse downstream chemical modifications such as Suzuki couplings, Buchwald-Hartwig aminations, and esterifications. However, this complexity presents significant analytical challenges for reaction monitoring. This guide provides a detailed framework of robust analytical methods—primarily High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for accurate and efficient in-process monitoring. We explain the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to empower researchers to select the optimal technique for their specific needs, thereby enhancing process understanding, optimizing reaction conditions, and ensuring product quality.
Introduction & Analytical Strategy
Chemical Significance and Reactivity
This compound is a structurally dense intermediate. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. The primary reaction sites are the bromine atom (amenable to cross-coupling reactions) and the carboxylic acid group (for amidation/esterification). Monitoring reactions at these sites is critical for controlling product formation and minimizing impurity generation.
Analytical Challenges & Core Principles
Effective monitoring of this compound's reactions requires methods that can:
-
Quantify the consumption of the starting material and the formation of the product(s).
-
Identify and characterize potential byproducts or intermediates.
-
Provide timely data to make informed decisions about the reaction's progress.
The choice of analytical technique is dictated by the specific question being asked. For routine, quantitative checks of conversion, HPLC-UV is the workhorse. For identifying unknown impurities or confirming product mass, the specificity of UPLC-MS is unparalleled. For unambiguous structural confirmation and real-time, non-invasive monitoring, NMR spectroscopy , particularly ¹⁹F NMR, offers unique advantages.
Physicochemical Properties & Method Selection Rationale
The analytical strategy is grounded in the molecule's inherent properties.
| Property | Value (Predicted/Typical) | Implication for Analytical Method Selection |
| Molecular Formula | C₈H₃BrF₄O₂ | High mass, multiple heteroatoms. Suitable for MS detection. |
| Molecular Weight | 287.01 g/mol | --- |
| UV Chromophore | Aromatic Ring | Strong UV absorbance makes HPLC with UV detection the primary choice for quantification. |
| Polarity | High (due to COOH) | Excellent candidate for Reverse-Phase (RP) HPLC. Poor volatility makes GC analysis difficult without derivatization. |
| NMR Active Nuclei | ¹H, ¹³C, ¹⁹F | The presence of both ¹⁹F and ¹H nuclei allows for powerful, complementary NMR studies for structural elucidation. |
Causality: The molecule's polarity and strong UV chromophore make RP-HPLC-UV the most direct and robust tool for routine quantitative analysis. The presence of multiple fluorine atoms in unique chemical environments (Ar-F and -CF₃) makes ¹⁹F NMR an exceptionally clean and sensitive probe for monitoring structural changes, as the ¹⁹F chemical shift is highly sensitive to modifications elsewhere in the molecule.[1][2] Mass spectrometry provides orthogonal data, confirming mass changes that correspond to the expected chemical transformation.
Primary Method: Reverse-Phase HPLC for Quantitative Analysis
Principle: RP-HPLC separates compounds based on their hydrophobicity. The polar this compound will elute relatively early from a nonpolar (C18) stationary phase. As the reaction proceeds (e.g., in a Suzuki coupling where the bromine is replaced by a larger, nonpolar aryl group), the product will be more hydrophobic and have a longer retention time, allowing for clear separation and quantification.
Detailed Protocol: RP-HPLC Method for Reaction Monitoring
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Carefully quench a small, representative aliquot of the reaction mixture (e.g., 10 µL) in a known volume of diluent (e.g., 990 µL of 50:50 Acetonitrile:Water).
-
Vortex to mix thoroughly.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Interpretation: Calculate the percent conversion by area normalization:
-
% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
-
Trustworthiness: Method Validation
For use in regulated drug development, this method must be validated according to ICH Q2(R1) guidelines.[3][4][5] Key parameters include:
-
Specificity: Demonstrate that the peaks for the starting material, product, and known impurities are well-resolved.
-
Linearity: Establish a linear relationship between peak area and concentration over the expected working range.
-
Accuracy & Precision: Confirm the method provides correct and reproducible results.
Confirmatory Method: UPLC-MS for Byproduct Identification
Principle: When HPLC-UV shows unexpected peaks, or when absolute confirmation of the product's identity is needed, UPLC-MS is the ideal tool. UPLC provides faster, higher-resolution separations than HPLC, while the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the molecular weight of each component.
Experimental Workflow
Caption: UPLC-MS workflow for reaction analysis.
Protocol: UPLC-MS for Product & Impurity Confirmation
-
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
-
UPLC Conditions:
-
Use a sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm).
-
Employ a faster gradient than HPLC (e.g., a 2-3 minute gradient).
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Rationale: The acidic proton of the carboxylic acid is easily lost, forming a [M-H]⁻ ion, which is ideal for detection in negative mode.[6]
-
Mass Range: 100 - 1000 m/z.
-
Data Analysis: Extract the ion chromatogram for the expected mass of the starting material ([M-H]⁻ ≈ 285.9) and the expected product. Analyze the mass spectra of any unknown peaks to propose potential structures.
-
Structural Elucidation: NMR Spectroscopy
Principle: NMR provides detailed structural information. For this fluorinated molecule, ¹⁹F NMR is particularly powerful.[1] The fluorine nuclei serve as sensitive probes of the electronic environment.[7] A chemical reaction near a fluorine atom will cause a significant shift in its resonance frequency, providing an unambiguous marker of the transformation.[1][2]
Protocol: At-line ¹⁹F NMR for Reaction Conversion
Why ¹⁹F NMR? The ¹⁹F NMR spectrum is exceptionally clean, with no background signals and a wide chemical shift range that minimizes peak overlap.[7][8] This allows for direct, quantitative monitoring of fluorine-containing species with minimal sample preparation.[9]
-
Instrumentation: Benchtop or standard NMR spectrometer.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction.
-
Filter it through a small plug of glass wool into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for locking.
-
-
Acquisition:
-
Acquire a standard 1D ¹⁹F spectrum. A few scans are often sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Interpretation:
-
The starting material will show two distinct signals: one for the Ar-F and one for the -CF₃ .
-
If the reaction occurs at the bromine or carboxylic acid site, the chemical shifts of these ¹⁹F signals will change for the product.
-
Integrate the signals corresponding to the starting material and product to determine the reaction conversion. This method is often more accurate than HPLC area percent if response factors are unknown.[10]
-
Workflow: In-situ Reaction Monitoring
For detailed kinetic studies, reactions can be monitored directly inside the spectrometer.
Caption: Workflow for in-situ NMR reaction monitoring.
Method Comparison
The optimal analytical choice depends on the specific requirements of the development stage.
| Parameter | HPLC-UV | UPLC-MS | NMR Spectroscopy |
| Primary Use | Routine quantitative analysis (conversion, purity) | Product mass confirmation, impurity identification | Structural confirmation, quantitative analysis, kinetics |
| Speed | Moderate (~15 min/sample) | Fast (~3-5 min/sample) | Fast (at-line) to Slow (in-situ) |
| Information | Quantitative (relative) | Quantitative & Qualitative (mass) | Quantitative & Qualitative (structure) |
| Expertise | Low to Moderate | High | High |
| Setup Cost | Moderate | High | Very High |
| Destructive? | Yes | Yes | No |
Conclusion
A multi-faceted analytical approach is essential for effectively monitoring reactions involving the complex building block, this compound. RP-HPLC-UV serves as the robust foundation for routine quantitative monitoring. UPLC-MS provides critical confirmatory data and impurity identification, essential for process safety and purity. Finally, ¹⁹F NMR offers an elegant and powerful method for unambiguous structural elucidation and direct, quantitative assessment of reaction progress. By judiciously applying these techniques, researchers can accelerate process development, optimize reaction outcomes, and ensure the synthesis of high-quality target molecules.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. azom.com [azom.com]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.
I. Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine and trifluoromethyl groups can enhance the metabolic stability and binding affinity of the final bioactive molecules.
The synthesis of this compound typically involves the bromination of a fluorinated and trifluoromethylated benzoic acid derivative. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide will address the critical aspects of the synthesis to ensure a successful outcome.
II. Experimental Workflow Overview
A common synthetic approach is the bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid. The following diagram outlines the general workflow.
Caption: General workflow for the synthesis of this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Loss of product during work-up. | 1. Monitor the reaction closely using HPLC or TLC to ensure completion. If necessary, add more brominating agent in portions.[1] 2. Maintain the recommended temperature range (e.g., 20-25°C for NBS bromination).[1] 3. Avoid excessive temperatures and prolonged reaction times. 4. Ensure efficient precipitation and careful filtration. Wash the product with minimal amounts of cold solvent to reduce solubility losses. |
| Formation of Impurities | 1. Over-bromination (di-brominated species).[2] 2. Isomeric impurities from incorrect substitution. 3. Residual starting material. | 1. Control the stoichiometry of the brominating agent carefully. Slow, portion-wise addition can help minimize over-bromination.[1] 2. The directing effects of the fluorine and trifluoromethyl groups generally favor the desired isomer. However, purification by recrystallization or chromatography may be necessary. 3. Ensure the reaction goes to completion. If starting material is still present, consider extending the reaction time or adding a small amount of additional brominating agent.[1] |
| Poor Product Purity | 1. Inefficient purification.[2] 2. Contamination from reagents or solvents. | 1. Recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity.[3] A patent suggests esterification of the crude product, purification by distillation, and subsequent hydrolysis to achieve high purity.[2] 2. Use high-purity reagents and solvents. |
| Reaction Fails to Initiate | 1. Inactive brominating agent. 2. Insufficient catalyst. | 1. Use a fresh, high-quality brominating agent. N-Bromosuccinimide (NBS) should be recrystallized if it appears discolored. 2. Ensure the correct amount of sulfuric acid or other catalyst is used. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis?
A1: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this type of reaction.[1] It is relatively safe to handle and often provides good selectivity. Other brominating agents, such as bromine in the presence of a Lewis acid, can also be used.
Q2: How critical is the reaction temperature?
A2: The reaction temperature is a critical parameter. For bromination with NBS in sulfuric acid, maintaining a temperature between 20-25°C is often recommended to ensure a reasonable reaction rate while minimizing the formation of byproducts.[1] Exceeding this temperature can lead to decreased selectivity and product degradation.
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction's progress.[1] It allows for the accurate quantification of the starting material, product, and any major impurities. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative method.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying the crude product.[3] A solvent system such as an ethanol/water mixture is often suitable. For very high purity requirements, a multi-step purification involving esterification, distillation of the ester, and subsequent hydrolysis back to the acid has been reported to yield purities greater than 99.5%.[2]
Q5: Are there any specific safety precautions I should take?
A5: Yes. This synthesis involves the use of corrosive and potentially hazardous materials.
-
Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle with care in a fume hood.
-
Trifluoromethylated Compounds: Can release toxic gases upon decomposition.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
V. Reaction Mechanism Overview
The bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid is an electrophilic aromatic substitution reaction. The trifluoromethyl group is a meta-director, while the fluorine and carboxylic acid groups are ortho, para-directors. The following diagram illustrates the directing effects of the substituents on the aromatic ring.
Caption: Directing effects of substituents on the aromatic ring.
The combined directing effects of the fluorine, carboxylic acid, and trifluoromethyl groups favor the substitution of bromine at the 5-position.
VI. References
-
Guidechem. (n.d.). How is 5-Bromo-2-fluorobenzoic acid prepared?. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-bromo-2-fluorophenol synthesis. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
PAR DRUGS AND CHEMICALS PRIVATE LIMITED. (n.d.). ANNEXURE – 1 Manufacturing Process. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid & Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this challenging class of compounds. The unique substitution pattern—featuring multiple strong electron-withdrawing groups—imparts desirable properties but also introduces specific purification hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental chemical principles and field-proven laboratory experience.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound and its activated forms (e.g., acyl chlorides, esters).
Problem 1: Low Yield or Product Loss During Aqueous Workup
Q: I'm experiencing significant product loss after performing a standard acid-base extraction using sodium bicarbonate. Where is my compound going?
A: This is a classic issue stemming from the potent electronic nature of your molecule.
-
Causality: The combined inductive and resonance electron-withdrawing effects of the trifluoromethyl (-CF3), fluoro (-F), and bromo (-Br) groups dramatically increase the acidity of the carboxylic acid proton.[1] Consequently, the pKa of this compound is significantly lower than that of unsubstituted benzoic acid (pKa ≈ 4.2). A standard sodium bicarbonate (NaHCO₃) wash, which has a pH of around 8.4 in solution, may not be sufficiently basic to completely deprotonate your highly acidic compound and extract it into the aqueous layer.
-
Recommended Solutions & Protocols:
-
Use a Stronger Base: Switch from sodium bicarbonate to a 1M solution of sodium carbonate (Na₂CO₃, pH ≈ 11.5) or a dilute (0.5-1M) solution of sodium hydroxide (NaOH) for the extraction. This ensures complete deprotonation to the carboxylate salt, maximizing its transfer to the aqueous phase.
-
Verify pH During Re-acidification: After separating the basic aqueous layer, you must re-acidify it to precipitate your product. Do not assume adding acid is sufficient. Use a pH meter or pH paper to ensure the pH is lowered to ≤ 2. Due to the compound's high acidity, a higher concentration of protons is needed to fully protonate the carboxylate and induce precipitation.
-
Check Organic Layer for Lost Product: Before discarding the organic layer from the initial extraction, take a small aliquot, evaporate the solvent, and analyze it by TLC or LC-MS. If a significant amount of product remains, re-extract the organic layer with the stronger base.
-
Problem 2: Product Streaking and Poor Separation in Column Chromatography
Q: My benzoic acid derivative streaks severely on silica gel, making it impossible to separate from a close-running impurity. How can I achieve sharp bands?
A: This phenomenon, known as tailing, is caused by the interaction of the acidic proton of your compound with the basic silanol groups on the surface of the silica gel.
-
Causality: The polar carboxylic acid group adsorbs strongly to the silica surface. As the eluent flows, a portion of the compound deprotonates and remains adsorbed, while the neutral form travels with the solvent front. This continuous "stick-release" process results in a smeared or tailed band.
-
Recommended Solutions & Protocols:
-
Acidify the Eluent: The most effective solution is to suppress the ionization of your carboxylic acid. Add 0.5-1% acetic acid (AcOH) or formic acid to your mobile phase (e.g., ethyl acetate/hexanes). The excess acid in the eluent ensures your compound remains in its protonated, less polar state, minimizing interaction with the silica and resulting in sharper, more symmetrical peaks.[2]
-
Consider Esterification for Purification: If the impurity is not acidic, a temporary conversion of your acid to its methyl or ethyl ester can be an excellent strategy. The resulting ester is less polar and will not interact with silica, allowing for easy purification. The ester can then be hydrolyzed back to the parent acid.[3][4]
-
Reverse-Phase Chromatography: If available, reverse-phase HPLC (High-Performance Liquid Chromatography) is an excellent alternative.[5][6] The separation occurs on a non-polar stationary phase (like C18), and acidic compounds often elute with excellent peak shape using standard mobile phases like acetonitrile/water with a trifluoroacetic acid (TFA) or formic acid modifier.
-
Problem 3: Difficulty with Crystallization
Q: My compound either "oils out" or refuses to crystallize from solution, even after cooling for an extended period. What steps can I take to induce crystallization?
A: Successful crystallization depends on achieving a state of supersaturation under controlled conditions. The rigid, electron-poor nature of these aromatic rings can sometimes lead to complex solvation or slow crystal lattice formation.[7][8]
-
Causality: "Oiling out" occurs when the solubility of the compound drops so rapidly that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. A failure to crystallize often means the solution is not sufficiently supersaturated or lacks a nucleation point.
-
Recommended Solutions & Protocols:
-
Optimize the Solvent System:
-
Single Solvent: The ideal solvent dissolves the compound completely when hot but very poorly when cold.[9][10] Experiment with solvents like heptane/ethyl acetate mixtures, toluene, or water (for the acid itself).
-
Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature. Then, slowly add a "poor" solvent (e.g., hexanes, heptane, water) dropwise until the solution becomes faintly cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
-
Control the Cooling Rate: Do not rush the cooling process by immediately placing the flask in an ice bath. Allow it to cool slowly to room temperature first. Covering the flask with a beaker can slow cooling and promote the growth of larger, purer crystals.[9]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[9]
-
Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
-
Problem 4: Product Decomposition or Unwanted Side Reactions
Q: I'm trying to synthesize an amide from the corresponding acyl chloride, but my main product is the starting benzoic acid. How do I prevent this?
A: This indicates that hydrolysis of the highly reactive acyl chloride is outcompeting your desired amidation reaction.
-
Causality: The strong electron-withdrawing groups on the aromatic ring make the carbonyl carbon of the acyl chloride extremely electrophilic. This enhances its reactivity not only toward your desired nucleophile (the amine) but also toward any trace amounts of water present in the reaction.[11][12]
-
Recommended Solutions & Protocols:
-
Ensure Rigorously Anhydrous Conditions: This is non-negotiable.
-
Dry all glassware in an oven (>120 °C) for several hours and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Ensure your amine and any base used (e.g., triethylamine, pyridine) are dry.
-
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. This prevents the base from competing with your primary nucleophile.[12]
-
Control Reaction Temperature: Add the acyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base. This helps control the initial exotherm and can minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: The impurity profile depends heavily on the synthetic route, but several common culprits exist.
| Impurity Name | Likely Origin | Recommended Removal Method |
| Starting Materials | Incomplete reaction | Chromatography or Crystallization |
| 3,5-Dibromo Isomer | Over-bromination during synthesis | Fractional Crystallization or Preparative HPLC |
| Decarboxylated Byproduct | High reaction temperatures, especially with metal catalysts[13] | Chromatography (different polarity) |
| Hydrolyzed Precursors | Incomplete conversion of nitrile/ester or hydrolysis of acyl chloride | Acid-Base Extraction |
A known strategy for purifying similar compounds like 5-bromo-2,4-difluorobenzoic acid involves esterification to separate it from dibrominated impurities via distillation, followed by hydrolysis.[4] This highlights the utility of derivatization in tackling difficult separations.
Q2: How can I reliably assess the purity of my final product?
A: A combination of methods is always recommended for authoritative purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard. A reverse-phase method with a UV detector is ideal for these UV-active compounds. Purity is determined by the area percentage of the main peak.[5][6][14]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.[5][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the structure and identify the presence of impurities if their signals are resolved from the main compound. Integration of the ¹H NMR spectrum against a known internal standard can provide a quantitative measure of purity (qNMR).
Q3: Is this class of compounds prone to decarboxylation?
A: Yes, under specific conditions. While generally stable, benzoic acids bearing multiple electron-withdrawing substituents can be more susceptible to decarboxylation than electron-rich analogs, particularly at elevated temperatures or in the presence of transition metals like copper or palladium.[13][16] It is advisable to avoid unnecessarily high temperatures (>150 °C) during distillation or reaction workups unless decarboxylation is the intended transformation.
Visualized Purification Workflow
The following diagram outlines a robust, generalized workflow for the purification of a crude this compound product.
Caption: Generalized workflow for purification and analysis.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
- 3. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 14. thaiscience.info [thaiscience.info]
- 15. quora.com [quora.com]
- 16. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
side-product formation in the synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on understanding and mitigating side-product formation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes effectively.
Mechanistic Overview: The Challenge of Regioselectivity
The synthesis of this compound typically involves the electrophilic aromatic substitution (bromination) of 2-fluoro-4-(trifluoromethyl)benzoic acid. The core challenge in this synthesis is controlling the regioselectivity of the incoming bromine atom. The benzene ring has three substituents, each exerting an electronic directing effect that influences the position of the new substituent.
-
-COOH (Carboxylic Acid): A deactivating, meta-directing group.
-
-F (Fluoro): A deactivating, ortho, para-directing group.
-
-CF₃ (Trifluoromethyl): A strongly deactivating, meta-directing group.
Let's analyze the directing effects on the starting material, 2-fluoro-4-(trifluoromethyl)benzoic acid:
-
The -F group at C2 directs ortho (C3) and para (C5).
-
The -CF₃ group at C4 directs meta (C3 and C5).
-
The -COOH group at C1 directs meta (C3 and C5).
As all three groups direct the incoming electrophile to the C3 and C5 positions, a mixture of isomers is highly probable. The desired product is the 5-bromo isomer, making the primary isomeric impurity the 3-bromo side-product.
Reaction Pathway and Side-Product Formation
Caption: Key reaction pathways in the bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My post-reaction analysis (HPLC/NMR) shows a major impurity with the same mass as my desired product. What is it and why did it form?
A1: This impurity is almost certainly the 3-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid isomer. As explained in the mechanistic overview, the directing groups on the starting material allow for bromination at both the C3 and C5 positions. The formation of this isomer is a competing reaction, and its prevalence depends heavily on reaction conditions. Steric hindrance from the adjacent -COOH and -F groups at the C3 position can be a factor, but electronic effects often dominate.
Q2: How can I increase the selectivity for the desired 5-bromo product and minimize the 3-bromo isomer?
A2: Optimizing for the 5-bromo isomer involves carefully controlling the reaction kinetics and thermodynamics. Here are key parameters to adjust:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine (Br₂). Using NBS in a strong acid like sulfuric acid is a common and effective method.[1]
-
Temperature Control: Electrophilic aromatic substitutions are highly sensitive to temperature. Running the reaction at a lower temperature (e.g., 0-10 °C) can enhance selectivity. Lower temperatures favor the most electronically and sterically accessible position, which is often the C5 position.
-
Rate of Addition: Slow, portion-wise, or dropwise addition of the brominating agent is crucial.[2] This maintains a low instantaneous concentration of the electrophile, which helps to prevent localized overheating and reduces the rate of competing side reactions.
Q3: I'm observing a significant amount of a di-brominated side-product. What is causing this and how can I prevent it?
A3: The formation of 3,5-Dibromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a classic sign of over-bromination. The initial product is still electron-deficient but can undergo a second bromination under forcing conditions.
-
Cause: This typically occurs if you use more than one stoichiometric equivalent of the brominating agent or if the reaction temperature is too high for an extended period.
-
Solution:
-
Stoichiometry: Use a precise molar ratio of the brominating agent to the starting material (typically 1.0 to 1.05 equivalents).
-
Monitoring: Monitor the reaction closely using TLC or HPLC. Once the starting material is consumed, quench the reaction promptly.
-
Temperature: Avoid excessive heating, as this will accelerate the second bromination step.
-
Q4: My yield is very low, and my crude material contains a lot of unreacted starting material. What should I investigate?
A4: This indicates an incomplete reaction. Several factors could be at play:
-
Insufficient Reagent: Ensure you have used at least one full equivalent of the brominating agent.
-
Reaction Time/Temperature: The reaction may not have been stirred long enough or at a sufficient temperature to proceed to completion. The highly deactivated nature of the starting material means it requires forcing conditions, but there is a fine balance to strike to avoid side products. A carefully controlled temperature increase or extended reaction time may be necessary.
-
Catalyst Deactivation: The strong acid catalyst (e.g., sulfuric acid) is critical. Ensure it is of high quality and anhydrous if required. Moisture can deactivate both the catalyst and some brominating agents.
Q5: What is the most effective method for purifying the crude product and removing isomeric impurities?
A5: Separating the 3-bromo and 5-bromo isomers can be challenging due to their similar physical properties.
-
Recrystallization: This is the first method to attempt. A suitable solvent system (e.g., toluene, heptane/ethyl acetate mixtures) may allow for the selective crystallization of the desired 5-bromo isomer.
-
Advanced Industrial Technique: For a highly effective but more involved purification, an esterification-distillation-hydrolysis sequence can be employed.[3]
-
Esterification: Convert the crude mixture of benzoic acids into their corresponding methyl or ethyl esters (e.g., using methanol with a catalytic amount of thionyl chloride or sulfuric acid).[4] These esters are often liquids.
-
Fractional Distillation: The different boiling points of the isomeric esters may allow for their separation via fractional distillation under reduced pressure.
-
Hydrolysis: The purified ester fraction is then hydrolyzed back to the carboxylic acid using standard basic (e.g., NaOH) or acidic conditions to yield the high-purity final product.
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired 5-bromo isomer while minimizing common side-products.
Reagents:
-
2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Concentrated Sulfuric Acid (98%) (3-5 volumes)
Procedure:
-
Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the 2-fluoro-4-(trifluoromethyl)benzoic acid.
-
Dissolution: Add concentrated sulfuric acid (e.g., 4 mL per gram of starting material) and stir until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
NBS Addition: Add the NBS in small portions over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]
-
Reaction: Allow the mixture to stir at 0-5 °C for 2-4 hours. Then, let the reaction warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by HPLC or TLC to check for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Precipitation & Filtration: A solid precipitate should form. Continue stirring for 30-60 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 5-7).
-
Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., toluene) or by using the esterification-distillation-hydrolysis method described in the FAQ section.[3]
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected qualitative effects of key reaction parameters on the product distribution.
| Parameter | Condition | Impact on 3-Bromo Isomer | Impact on Di-bromo Product | Impact on Yield | Rationale |
| Temperature | Low (0-10 °C) | Decrease | Decrease | May Decrease Rate | Enhances selectivity by favoring the kinetically preferred product. |
| High (> 40 °C) | Increase | Increase | May Increase Rate | Provides enough energy to overcome the activation barrier for less-favored isomers and di-bromination. | |
| NBS eq. | 1.0 - 1.05 | Minimal | Minimal | Optimal | Sufficient for mono-bromination without providing excess reagent for side reactions. |
| > 1.2 | No Direct Impact | Significant Increase | No Improvement | Excess brominating agent will attack the product ring, leading to di-bromination. | |
| Addition Rate | Slow / Portion-wise | Decrease | Decrease | Optimal | Maintains low electrophile concentration, improving selectivity and temperature control.[2] |
| Fast / All at once | Increase | Increase | Potential Decrease | Can cause temperature spikes and high local concentrations, reducing selectivity. |
Visual Troubleshooting Workflow
Use the following flowchart to diagnose and address suboptimal results in your synthesis.
Caption: A logical workflow for troubleshooting side-product formation.
References
- 1. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
optimization of solvent and temperature for reactions with 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Welcome to the Technical Support Center for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges in your synthetic endeavors.
Understanding the Reagent: A Senior Application Scientist's Perspective
This compound is a highly functionalized aromatic building block. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group, offers a rich platform for diverse chemical transformations. However, this complexity also necessitates a nuanced approach to reaction optimization. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This guide will help you harness these electronic effects to your advantage.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties and storage recommendations for this compound?
A1: this compound is typically a solid at room temperature. It is recommended to store it in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Ensure the container is tightly sealed to prevent moisture absorption.
Q2: In which common organic solvents is this compound soluble?
Q3: What are the primary applications of this compound in research and development?
A3: This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The carboxylic acid allows for the formation of amides and esters, while the bromine atom is a versatile handle for cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. The fluorine and trifluoromethyl groups can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final products.
Troubleshooting Guides
This section provides detailed guidance on common challenges encountered during reactions with this compound.
Amide Coupling Reactions
Amide bond formation is a primary transformation for this carboxylic acid. However, the electron-deficient nature of the aromatic ring can impact the reactivity of the carboxyl group.
Problem 1: Low or no conversion to the desired amide.
Causality: The electron-withdrawing substituents (-F, -CF₃) increase the acidity of the carboxylic acid but can sometimes make the carboxylate less nucleophilic after deprotonation by a base. The choice of coupling reagent and reaction conditions is therefore critical.
Troubleshooting Workflow:
Workflow for troubleshooting low amide coupling yield.
Recommended Protocol (General):
-
Activation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add a suitable coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: Epimerization of chiral amines during coupling.
Causality: Over-activation of the carboxylic acid or prolonged reaction times at elevated temperatures can lead to the formation of a highly reactive intermediate that is susceptible to racemization of the adjacent chiral center in the amine.
Solutions:
-
Use Additives: Employ additives like HOBt or Oxyma Pure® with carbodiimide coupling agents (e.g., EDC) to suppress racemization.
-
Lower Temperature: Perform the reaction at 0 °C to room temperature.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
Suzuki Cross-Coupling Reactions
The bromine atom at the 5-position is an excellent handle for Suzuki cross-coupling to form C-C bonds. However, the electron-deficient nature of the aromatic ring can influence the oxidative addition step.
Problem 1: Failure of the Suzuki coupling reaction (no product formation).
Causality: The electron-withdrawing groups can make the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst. Catalyst and ligand selection are paramount.
Troubleshooting Workflow:
Workflow for troubleshooting failed Suzuki coupling.
Recommended Protocol (General):
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a suitable base (e.g., K₃PO₄, 2-3 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or a pre-formed Buchwald precatalyst, 1-5 mol%).
-
Inert Atmosphere: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using freeze-pump-thaw cycles.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water (e.g., 4:1 to 10:1 ratio).
-
Temperature: Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify by flash column chromatography.
Problem 2: Competing protodeboronation of the boronic acid.
Causality: This side reaction, where the boronic acid is converted to the corresponding arene, can be promoted by excess water, high temperatures, or certain bases.[1]
Solutions:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and a non-hydroxide base like CsF.
-
Use Boronate Esters: Pinacol boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.
-
Optimize Base: Use a weaker base if compatible with the reaction, or a phosphate base which can sometimes suppress this side reaction.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two halogen atoms (Br and F) on an electron-deficient ring opens the possibility of nucleophilic aromatic substitution.
Q: Which halogen is more likely to be displaced in an SNAr reaction?
A: Generally, in SNAr reactions on electron-deficient rings, the rate of displacement follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen. Therefore, the fluorine at the 2-position is the more likely site for nucleophilic attack compared to the bromine at the 5-position. However, steric hindrance from the adjacent carboxylic acid and trifluoromethyl group could influence this reactivity.
Problem: Low regioselectivity in SNAr reactions.
Causality: While the fluorine is electronically favored for substitution, steric factors or specific reaction conditions might lead to a mixture of products where both halogens are substituted to some extent.
Optimization Strategies:
-
Temperature Control: Lowering the reaction temperature can often improve regioselectivity.
-
Choice of Nucleophile: Bulky nucleophiles may favor substitution at the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus affect the reaction pathway.[2] Aprotic polar solvents like DMSO or DMF are commonly used.
Recommended Protocol (General for SNAr with an amine):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Add Reagents: Add the amine nucleophile (1.5-2.0 eq) and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Temperature: Heat the reaction mixture. The required temperature will depend on the nucleophilicity of the amine and can range from 80 °C to 150 °C.
-
Monitoring and Work-up: Monitor the reaction for the disappearance of the starting material. After completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography or recrystallization.
Data Summary
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature (°C) |
| Amide Coupling | HATU / DIPEA | DIPEA | DMF | 25 - 50 |
| Suzuki Coupling | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 80 - 110 |
| SNAr (Amine) | - | K₂CO₃ | DMSO | 80 - 150 |
References
Technical Support Center: Troubleshooting Coupling Reactions of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Answering the user's request, here is the generated technical support center.
Welcome to the technical support center for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with palladium-catalyzed cross-coupling reactions involving this highly functionalized and sterically hindered building block. Our goal is to provide a logical framework for troubleshooting, grounded in mechanistic principles and supported by peer-reviewed literature.
The unique structure of this aryl bromide—characterized by a sterically demanding ortho-fluoro substituent and three powerful electron-withdrawing groups (EWGs: -F, -CF₃, -COOH)—presents a distinct set of challenges that can lead to low reactivity, poor yields, and unwanted side reactions. This guide will deconstruct these issues and offer actionable, field-proven solutions.
Part 1: General Troubleshooting Workflow
Low reactivity is rarely due to a single factor. It is often an interplay between catalyst selection, reaction conditions, and substrate stability. The following workflow provides a systematic approach to diagnosing and resolving common issues.
Caption: A logical workflow for troubleshooting coupling reactions.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered when using this compound in common cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling is showing low conversion. What is the most likely cause and how do I fix it?
A1: The primary challenge with this substrate in Suzuki-Miyaura coupling is the significant steric hindrance imposed by the ortho-fluoro substituent, which impedes the approach of the palladium catalyst to the C-Br bond.[1][2][3] While the electron-deficient nature of the ring facilitates the initial oxidative addition, both this step and the final reductive elimination can be kinetically slow.
Causality: The catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid species, and reductive elimination to form the product and regenerate the Pd(0) catalyst. Steric hindrance can slow both the oxidative addition and the reductive elimination steps. For highly electron-deficient systems, reductive elimination can become the rate-limiting step.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting potential bottlenecks.
Troubleshooting Table:
| Problem | Probable Cause | Suggested Solution |
| Low Conversion | Inadequate Ligand: Standard phosphine ligands (e.g., PPh₃) are not bulky enough to overcome steric repulsion and facilitate the key catalytic steps. | Use Bulky, Electron-Rich Ligands: Switch to biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also excellent for sterically hindered substrates.[4][5] For particularly challenging couplings, consider specialized ligands like AntPhos, which has demonstrated high reactivity in sterically demanding systems.[1][2] |
| Poor Catalyst Activity | Inefficient Base/Solvent System: The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst stability. | Optimize Base and Solvent: Use a stronger base like K₃PO₄ or Cs₂CO₃. Cesium fluoride (CsF) can also be effective.[6] Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are recommended. |
| Reaction Stalls | Catalyst Decomposition: High temperatures required to drive the reaction can lead to the formation of inactive palladium black. | Use a Robust Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient and reproducible generation of the active Pd(0) species. This often allows for lower reaction temperatures and catalyst loadings. |
Q2: My reaction mixture is turning dark, and I'm seeing a side product that corresponds to the loss of CO₂. What is happening?
A2: You are likely observing protodecarboxylation, a common side reaction for benzoic acids under cross-coupling conditions, especially at elevated temperatures.[7][8] The strong electron-withdrawing groups on the ring can further promote this process.
Causality: The carboxylic acid group can be cleaved from the aromatic ring as CO₂, replaced by a hydrogen atom from the solvent or other reagents. This process can be mediated by the transition metal catalyst itself or occur thermally.[9][10]
Solutions:
-
Reduce Reaction Temperature: This is the most critical parameter. Screen your reaction at the lowest temperature that provides a reasonable conversion rate. Microwave-assisted heating can sometimes provide more precise temperature control and shorter reaction times, minimizing thermal decomposition.[11][12]
-
Protect the Carboxylic Acid: The most reliable solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is significantly more stable under typical coupling conditions and does not possess an acidic proton that can interfere with basic reagents. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.
-
Careful Base Selection: While a base is required, overly harsh conditions can accelerate side reactions. An inorganic base like K₃PO₄ is often a good compromise between reactivity and minimizing substrate degradation.
Q3: What is the recommended starting point for a Buchwald-Hartwig amination with this substrate?
A3: Buchwald-Hartwig amination of this electron-deficient, sterically hindered aryl bromide requires a carefully selected catalyst system to achieve good results.[13][14] The principles are similar to those for Suzuki coupling: the use of a bulky, electron-rich ligand is paramount.
Recommended Catalyst System:
-
Palladium Precursor: A palladium pre-catalyst, such as a G3 or G4 palladacycle (e.g., tBuXPhos Pd G3), is highly recommended for reproducibility and high activity at lower loadings.[15] If using a basic source like Pd(OAc)₂ or Pd₂(dba)₃, ensure anaerobic conditions are strictly maintained during catalyst activation.
-
Ligand: The choice depends on the amine coupling partner.[15]
-
For primary/secondary aliphatic amines: Ligands like t-BuXPhos or BrettPhos are excellent choices.
-
For anilines or other aryl amines: XPhos or SPhos are generally very effective.
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.
-
Solvent: Anhydrous, apolar solvents such as toluene or 1,4-dioxane are standard.
| Component | Recommendation | Rationale |
| Pd Source | tBuXPhos Pd G3 (or similar pre-catalyst) | Ensures reliable formation of active Pd(0); often requires lower loading and temperature.[15] |
| Ligand | Bulky Biaryl Phosphine (e.g., tBuXPhos, XPhos) | The ligand's steric bulk and electron-donating properties are essential to promote both oxidative addition and reductive elimination.[15][16] |
| Base | NaOtBu | Strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine and the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic solvents that are compatible with the catalyst system and reagents. |
Q4: Are there any special considerations for Heck or Sonogashira couplings?
A4: Yes, while the electron-deficient nature of the substrate is generally favorable for these reactions, steric hindrance and potential side reactions must still be managed.
-
Heck Coupling: This substrate should be a good candidate for Heck reactions. The strong EWGs typically accelerate the migratory insertion and β-hydride elimination steps.[17][18]
-
Catalyst: Start with standard conditions (e.g., Pd(OAc)₂, PPh₃ or another phosphine ligand, and an amine base like Et₃N or a carbonate base like K₂CO₃).
-
Troubleshooting: If reactivity is low, the steric hindrance is likely the cause. Switching to a bulkier monodentate ligand or an NHC ligand can improve yields. Be mindful of the reaction temperature to avoid decarboxylation.
-
-
Sonogashira Coupling: This reaction is also expected to proceed reasonably well.
-
Catalyst: A standard Pd/Cu co-catalyst system (e.g., Pd(PPh₃)₄/CuI) with an amine base (e.g., Et₃N or DIPEA) is the conventional starting point.
-
Troubleshooting: Low reactivity can often be overcome by using a more active palladium catalyst system, similar to those recommended for Suzuki coupling (e.g., a Pd(OAc)₂/XPhos system). Microwave irradiation has been shown to dramatically accelerate Sonogashira couplings of challenging aryl chlorides and bromides.[11][12]
-
Part 3: Example Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization of stoichiometry, concentration, temperature, and reaction time is often necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (General Conditions)
This protocol is adapted for sterically hindered aryl bromides.[5][19]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2–6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 10:1 mixture, to a concentration of 0.1–0.2 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination (General Conditions)
This protocol is based on established methods for challenging C-N couplings.[14][15]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial inside a glovebox, add the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1–3 mol%), the base (e.g., NaOtBu, 1.2–1.5 equiv), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1–1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1–0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 90–110 °C) with vigorous stirring for 4–24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: References
-
M. B. D. D. C. M. L. G. Wentrup, "Decarboxylative Hydroxylation of Benzoic Acids," Angewandte Chemie International Edition, vol. 60, no. 44, pp. 24012-24017, 2021. [Online]. Available: --INVALID-LINK--
-
S. K. Ghorai, A. K. Gupta, and D. K. Tiwari, "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling," Organic Chemistry Frontiers, vol. 1, no. 3, pp. 230-234, 2014. [Online]. Available: --INVALID-LINK--
-
S. M. A. H. Siddiki, A. M. M. K. Chowdhury, and K. Kon, "Advancements in double decarboxylative coupling reactions of carboxylic acids," RSC Advances, vol. 14, no. 23, pp. 16518-16548, 2024. [Online]. Available: --INVALID-LINK--
-
Wikipedia, "Decarboxylative cross-coupling," Wikipedia, 2023. [Online]. Available: --INVALID-LINK--
-
D. K. T. Hoang, "Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds," RSC Advances, vol. 9, no. 19, pp. 10839-10853, 2019. [Online]. Available: --INVALID-LINK--
-
S. K. Ghorai, A. K. Gupta, and D. K. Tiwari, "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling," Organic Chemistry Frontiers, vol. 1, no. 3, pp. 230-234, 2014. [Online]. Available: --INVALID-LINK--
-
Y. Wang et al., "Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines," Organic Chemistry Frontiers, vol. 9, no. 12, pp. 3271-3277, 2022. [Online]. Available: --INVALID-LINK--
-
S. K. Gademsetty, "Rh-Catalyzed Coupling of Acrylic/Benzoic Acids with α-Diazocarbonyl Compounds: An Alternative Route for α-Pyrones and Isocoumarins," ResearchGate, 2017. [Online]. Available: --INVALID-LINK--
-
A. K. G. P. S. S. S. J. S. P. K. S. K. Singh, "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions," Catalysis Science & Technology, vol. 9, no. 19, pp. 5245-5295, 2019. [Online]. Available: --INVALID-LINK--
-
J. H. Z. G. R. J. D. G. R. P. D. A. Widdowson, "Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes," Journal of the Chemical Society, Perkin Transactions 1, no. 5, pp. 525-530, 1999. [Online]. Available: --INVALID-LINK--
-
A. J. B. E. G. J. C. R. B. D. W. C. MacMillan, "Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides," ACS Catalysis, vol. 13, no. 5, pp. 3299-3306, 2023. [Online]. Available: --INVALID-LINK--
-
C.-W. T. H.-F. T. W.-C. C. T.-Y. L. C.-H. C. W.-C. Shieh, "Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids," ResearchGate, 2022. [Online]. Available: --INVALID-LINK--
-
S. D. P. C. A. C. S. S. S. O'Brien, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect," ResearchGate, 2018. [Online]. Available: --INVALID-LINK--
-
M. D. S. R. R. B. P. A. K. D. K. Maiti, "Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates," ACS Catalysis, vol. 15, pp. 16568-16575, 2025. [Online]. Available: --INVALID-LINK--
-
O. Navarro, R. A. Kelly III, and S. P. Nolan, "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature," Journal of the American Chemical Society, vol. 125, no. 52, pp. 16194-16195, 2003. [Online]. Available: --INVALID-LINK--
-
K. L. Hull, W. Q. Anani, and M. S. Sanford, "An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates," Organic Letters, vol. 15, no. 21, pp. 5582-5585, 2013. [Online]. Available: --INVALID-LINK--
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2024. [Online]. Available: --INVALID-LINK--
-
Y. D. L. W. C. L. L. C. L. F. X. Z. Y. Liang, "Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides," Tetrahedron Letters, vol. 49, no. 40, pp. 5808-5811, 2008. [Online]. Available: --INVALID-LINK--
-
C. O. Kappe, "Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating," Molecules, vol. 5, no. 8, p. 959, 2000. [Online]. Available: --INVALID-LINK--
-
T. M. G. D. L. T. G. D. L. J. A. Bull, "The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation," Chemical Communications, vol. 53, no. 49, pp. 6565-6581, 2017. [Online]. Available: --INVALID-LINK--
-
C. Wang and Z. Zhang, "Palladium-Catalyzed ortho-C(sp2)−H Fluorination of Benzoic Acid," Journal of East China University of Science and Technology, vol. 48, no. 6, pp. 776-783, 2022. [Online]. Available: --INVALID-LINK--
-
D. Shabashov and O. Daugulis, "Two Methods for Direct ortho-Arylation of Benzoic Acids," Organic Letters, vol. 7, no. 17, pp. 3657-3659, 2005. [Online]. Available: --INVALID-LINK--
-
S. E. S. G. C. Fu, "Cross-Coupling Reactions of Aryl Bromides with Allylic Silanolate Salts," Journal of the American Chemical Society, vol. 129, no. 4, pp. 760-761, 2007. [Online]. Available: --INVALID-LINK--
-
B. H. Lipshutz, "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green," Chemical Science, vol. 14, no. 10, pp. 2684-2692, 2023. [Online]. Available: --INVALID-LINK--
-
M. K. M. R. A. K. A. M. A. A. A. A. Al-Masri, "Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3," New Journal of Chemistry, vol. 41, no. 3, pp. 1126-1133, 2017. [Online]. Available: --INVALID-LINK--
-
K. H. S. L. C. W. Y. C. W. Lee, "Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System," Organic Letters, vol. 3, no. 11, pp. 1681-1684, 2001. [Online]. Available: --INVALID-LINK--
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Online]. Available: --INVALID-LINK--
-
Y. Liang et al., "Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides," R Discovery, 2008. [Online]. Available: --INVALID-LINK--
-
S. K. Prajapati, "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," Bohrium, 2024. [Online]. Available: --INVALID-LINK--
-
D. T. T. T. T. N. T. D. T. D. T. Le, "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners," Molecules, vol. 28, no. 1, p. 430, 2023. [Online]. Available: --INVALID-LINK--
-
M. Siudem, M. K. R. M. S. M. D. W. M. M. M. Jonca-Jasinska, "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors," International Journal of Molecular Sciences, vol. 22, no. 23, p. 13054, 2021. [Online]. Available: --INVALID-LINK--
-
Chemistry LibreTexts, "2.6: Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2019. [Online]. Available: --INVALID-LINK--
-
W. Zhang, "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates," Molecules, vol. 11, no. 7, pp. 498-504, 2006. [Online]. Available: --INVALID-LINK--
-
T. M. M. D. S. J. C. G. D. L. T. G. D. L. J. A. Bull, "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines," ResearchGate, 2022. [Online]. Available: --INVALID-LINK--
-
BenchChem, "Technical Support Center: Catalyst Selection for C-N Bond Formation with 2-Bromo-5-(trifluoromethyl)aniline," BenchChem, 2025. [Online]. Available: --INVALID-LINK--
-
H. X. W. W. W. L. L. Z. X. X. X. X. Zhang, "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides," Beilstein Journal of Organic Chemistry, vol. 13, pp. 2638-2643, 2017. [Online]. Available: --INVALID-LINK--
-
T. M. M. D. S. J. C. G. D. L. T. G. D. L. J. A. Bull, "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine," Organic Letters, vol. 24, no. 47, pp. 8676-8680, 2022. [Online]. Available: --INVALID-LINK--
-
H. A. A. A. A. A.-S. A. A. A. El-Boraey, "Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation," Arkivoc, vol. 2010, no. 10, pp. 208-225, 2010. [Online]. Available: --INVALID-LINK--
-
S. Kim, "Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines," ResearchGate, 2025. [Online]. Available: --INVALID-LINK--
-
T. D. Quach and R. A. Batey, "Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines," Organic Letters, vol. 5, no. 23, pp. 4397-4400, 2003. [Online]. Available: --INVALID-LINK--
-
T. N. T. T. N. M. N. T. N. T. D. T. D. T. Le, "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation," Beilstein Journal of Organic Chemistry, vol. 17, pp. 2039-2046, 2021. [Online]. Available: --INVALID-LINK--
-
BenchChem, "Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid," BenchChem, 2025. [Online]. Available: --INVALID-LINK--
-
A. S. S. S. N. I. S. S. A. A. A. S. S. K. A. S. S. H. S. S. U. R. A. Jamshed, "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules," Molecules, vol. 18, no. 12, pp. 14593-14608, 2013. [Online]. Available: --INVALID-LINK--
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 11. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
managing hygroscopic nature of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid during reactions
Technical Support Center: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile building block. Absorbed atmospheric moisture can introduce a significant, often unquantified, variable into reactions, leading to issues with reproducibility, yield, and purity. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the success of your experiments.
Troubleshooting Guide: Diagnosing Moisture-Related Reaction Failures
This section addresses common problems encountered during reactions where the hygroscopic nature of this compound may be the root cause.
Q1: My reaction yield is significantly lower than expected and varies between runs. Could moisture be the culprit?
A1: Absolutely. This is the most common symptom of moisture contamination. Water can negatively impact your reaction in several ways:
-
Stoichiometric Imbalance: If the starting material has absorbed a significant amount of water, the actual mass of the benzoic acid derivative is lower than what was weighed. This leads to an incorrect molar ratio of reactants.
-
Reagent Consumption: In many reactions, such as conversions to acid chlorides (using SOCl₂ or (COCl)₂) or amide couplings (using carbodiimides like EDC), water will consume the activating reagents at a rapid rate, rendering them unavailable for the desired transformation.
-
Competitive Reaction: Water is a nucleophile. In activated systems, it can compete with your desired nucleophile (e.g., an amine or alcohol), leading to the hydrolysis of the activated intermediate back to the starting carboxylic acid.[1]
-
Product Hydrolysis: If your product is susceptible to hydrolysis (e.g., an anhydride or a highly reactive ester), any residual water can degrade it during the reaction or workup.
Q2: I'm observing a persistent, unidentified impurity in my LC-MS/NMR analysis. How can I determine if it's related to moisture?
A2: The presence of unexpected byproducts is a strong indicator of a side reaction, often initiated by water.
-
Check for Hydrolysis Products: The most likely byproduct is the starting material itself, regenerated from a hydrolyzed intermediate. If you are forming an activated species (like an acid chloride or an active ester), check for its hydrolysis product.
-
Analyze Reagent Decomposition: If you are using moisture-sensitive reagents, water can cause them to decompose. For example, in a reaction using a boronic acid, water can promote protodeboronation. Analyze your reaction mixture for byproducts related to the decomposition of your other reagents.
-
Causality Test: The most definitive way is to run two parallel reactions. In the first, use the potentially "wet" starting material. In the second, rigorously dry the this compound (see Protocol 1) and use anhydrous solvents and an inert atmosphere (see Protocol 2). If the impurity is absent or significantly reduced in the second reaction, moisture is the confirmed cause.
Q3: The solid in the bottle appears clumpy and is difficult to handle. Is it still usable?
A3: Clumping or caking is a definitive physical sign of significant moisture absorption.[2][3] The material has likely deliquesced by absorbing enough water to form a saturated solution on the surface of the solid. While the compound is not necessarily decomposed, it is no longer of a known purity or water content. It should not be used directly. The material must be dried thoroughly before use to restore it to a solvent-free state.[2][4] After drying, it is highly advisable to determine the residual water content via Karl Fischer titration to ensure its suitability for your reaction.
Q4: How can I get a precise measurement of the water content in my starting material?
A4: The gold standard for water quantification is Karl Fischer Titration .[5] This method is specific to water and can accurately measure moisture content from parts-per-million (ppm) to high percentages.
-
Coulometric Karl Fischer: Ideal for samples with very low water content (<1%).
-
Volumetric Karl Fischer: Suitable for samples with higher water content.
Other methods like Loss on Drying (LOD) are less specific, as they measure the loss of any volatile component upon heating, not just water. For a hygroscopic solid like this, LOD is not a reliable substitute for Karl Fischer titration.
Flowchart: Troubleshooting Moisture-Related Issues
This diagram outlines a logical workflow for diagnosing and resolving problems arising from the hygroscopic nature of the reagent.
Caption: Troubleshooting workflow for moisture-related reaction problems.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound?
A1: Proper storage is the first line of defense against moisture.
-
Primary Container: Always keep the compound in its original, tightly sealed container. After opening, consider using parafilm to create a better seal around the cap.
-
Secondary Containment: Store the primary container inside a desiccator containing an active desiccant like silica gel (with a color indicator), calcium sulfate (Drierite®), or molecular sieves.[6]
-
Inert Atmosphere: For maximum protection, especially for long-term storage or if the material is used in highly sensitive reactions, aliquot the material into smaller vials inside a glovebox filled with nitrogen or argon.[7]
Q2: How should I handle the compound on the bench to minimize water absorption?
A2: Minimize exposure time to the atmosphere.
-
Allow the container to warm to ambient temperature before opening to prevent condensation of moisture from the air onto the cold solid.
-
Open the container only for the brief period needed to weigh out the material.[2]
-
For moisture-sensitive reactions, weighing and subsequent addition should be performed under a stream of inert gas or inside a glovebox.[8]
Q3: My compound has absorbed moisture. What is the most effective way to dry it?
A3: Gentle heating under vacuum is a standard and effective method.
-
Vacuum Oven: Place the solid in a suitable flask or dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. The temperature should be kept well below the compound's melting point.
-
Vacuum Desiccator: For a non-heated approach, place the compound in a desiccator containing a high-strength desiccant like phosphorus pentoxide (P₄O₁₀) and apply a vacuum.[6] This process is slower but very effective.
-
Azeotropic Distillation: In some cases, dissolving the compound in a solvent like toluene and distilling off the toluene-water azeotrope can remove water, but this requires subsequent removal of the solvent.
Q4: What are the critical elements for setting up a reaction that is highly sensitive to moisture?
A4: A successful moisture-sensitive reaction requires a systematic approach to exclude water from all components.
-
Glassware: All glassware must be rigorously dried, either by heating in an oven (>120 °C) for several hours or by flame-drying under vacuum.[8][9] The hot glassware should be assembled and allowed to cool under a stream of inert gas.
-
Solvents & Reagents: Use commercially available anhydrous solvents or purify/dry them using standard laboratory techniques (e.g., distillation from a drying agent, passing through an activated alumina column). Ensure all other reagents are also anhydrous.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere of dry nitrogen or argon using equipment like a Schlenk line or in a glovebox.[7][10] A bubbler in the gas outlet prevents back-diffusion of air while indicating positive pressure.
-
Reagent Transfer: Use techniques that prevent atmospheric exposure. Liquids should be transferred via dry, gas-tight syringes, and solids can be added via a solids addition funnel under a counter-flow of inert gas.[9]
Data & Protocols
Table 1: Comparison of Common Laboratory Desiccants
| Desiccant | Chemical Formula | Efficiency (Residual H₂O) | Capacity | Regeneration | Comments |
| Silica Gel | SiO₂ | ~10 µg/L | Low-Medium | Heat at 120 °C | Often contains a cobalt (blue/pink) or other moisture indicator. Good for general storage. |
| Calcium Sulfate (Drierite®) | CaSO₄ | ~5 µg/L | Low | Heat at 210 °C | Fast-acting but has low capacity. Good for drying tubes.[8] |
| Molecular Sieves (3Å/4Å) | (Na,K,Ca)-Aluminosilicate | <1 µg/L | High | Heat at >300 °C under vacuum | Excellent for drying solvents. Pore size must be chosen to exclude reactants. |
| Phosphorus Pentoxide | P₄O₁₀ | <0.1 µg/L | High | Not Regenerable | Extremely efficient but forms phosphoric acid, which can be corrosive. Best for vacuum desiccators.[6] |
Protocol 1: Drying this compound via Vacuum Oven
-
Preparation: Place a thin layer of the hygroscopic solid in a clean, dry crystallizing dish or a round-bottom flask.
-
Placement: Place the dish/flask into a vacuum oven. If using a flask, ensure it is securely clamped and connect it to the vacuum source via a trap.
-
Vacuum Application: Seal the oven and slowly apply vacuum to avoid disturbing the solid. A full vacuum (<10 mmHg) is ideal.
-
Heating: Once a stable vacuum is achieved, begin heating the oven to 40-50 °C. Caution: Do not exceed the melting point of the compound.
-
Drying Time: Allow the solid to dry under these conditions for 4-12 hours. The time will depend on the amount of solid and absorbed water.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum.
-
Storage: Gently release the vacuum by back-filling the oven with a dry, inert gas like nitrogen or argon. Immediately transfer the dried solid to a desiccator for storage.
Protocol 2: Setting up a Moisture-Sensitive Amide Coupling Reaction
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum overnight at 125 °C.[9]
-
Assembly: Quickly assemble the hot glassware and attach it to a Schlenk line. Allow the apparatus to cool to room temperature under a positive pressure of dry argon or nitrogen.[9]
-
Reagent Addition (Solid): In a glovebox or under a strong positive flow of inert gas, weigh the dried this compound, the coupling agent (e.g., HATU), and any solid base (e.g., DIPEA) and add them to the reaction flask.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, DCM) to the flask via a dry syringe.
-
Nucleophile Addition: Add the amine (as a solution in anhydrous solvent, if necessary) dropwise via syringe through the septum.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, monitored by an oil bubbler. Stir the reaction for the required time at the specified temperature.
-
Quenching: Once the reaction is complete, it can typically be quenched by adding water or an aqueous solution, as the need for anhydrous conditions is over.[8]
Diagram: Inert Atmosphere Reaction Setup (Schlenk Line)
This diagram illustrates a typical setup for performing a reaction under an inert atmosphere to exclude moisture and oxygen.
Caption: A standard Schlenk line setup for moisture-sensitive reactions.
References
- 1. youtube.com [youtube.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 4. How To [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Efficient Conversion of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
<_ _=
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for the catalytic conversion of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a challenging substrate due to its unique electronic and steric properties. The presence of a bromine atom, a fluorine atom, a trifluoromethyl group, and a carboxylic acid moiety on the same aromatic ring necessitates careful consideration of catalyst systems to achieve efficient and selective transformations.
This resource is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Considerations
Q1: What are the main challenges associated with the catalytic conversion of this compound?
A1: The primary challenges stem from the substrate's structure:
-
Electronic Effects: The trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, which can deactivate the aromatic ring towards certain catalytic reactions. Conversely, this electron deficiency can make the aryl bromide more susceptible to oxidative addition in many cross-coupling reactions.[1]
-
Steric Hindrance: The substituents ortho to the bromine (fluorine) and meta to the bromine (trifluoromethyl and carboxylic acid) can create steric hindrance around the reactive C-Br bond, potentially impeding catalyst coordination.
-
Multiple Reactive Sites: The presence of both a C-Br and a C-F bond offers the possibility of selective functionalization. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions.[2][3]
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with certain bases and catalysts. It may be necessary to protect this group or use a base that does not cause undesirable side reactions.
Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am seeing low to no yield. What are the first things I should check?
A2: When a Suzuki-Miyaura coupling fails with this substrate, a systematic check of the following is recommended:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient and sterically hindered substrate. Consider more robust, modern catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalyst stability and activity.[4]
-
Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] The base's strength and solubility can significantly impact the transmetalation step.[4] If using an aqueous base, ensure vigorous stirring.
-
Solvent System: A polar aprotic solvent like 1,4-dioxane, THF, or DMF, often with a water co-solvent, is a good starting point.[5] Ensure the solvent is properly degassed to prevent catalyst oxidation.[5]
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[5][6]
Q3: I am observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[5] To mitigate this:
-
Use Anhydrous Conditions: If possible, use anhydrous reagents and solvents.[4]
-
Stable Boronic Esters: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less prone to decomposition.[4]
-
Base Choice: A weaker base or careful control of the base stoichiometry can sometimes reduce the rate of protodeboronation.
Below is a decision-making workflow for troubleshooting a challenging Suzuki-Miyaura coupling.
Cross-Coupling Reactions: Buchwald-Hartwig Amination
Q4: I want to perform a Buchwald-Hartwig amination on this compound. What are the key parameters for catalyst selection?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7][8] For this specific substrate, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are generally effective for aryl bromides.[9] For challenging substrates, specialized ligands may be necessary. The choice of ligand is often the most critical parameter to screen.[10]
-
Palladium Source: Pre-formed Pd(0) sources or modern precatalysts (e.g., G3 or G4 palladacycles) are often more efficient than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[9][11]
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[9][11] However, the compatibility of these strong bases with the carboxylic acid functionality must be considered. A weaker base like K₃PO₄ might be necessary if the carboxylic acid is sensitive.[12]
-
Solvent: Anhydrous, deoxygenated solvents are essential.[9] Toluene and 1,4-dioxane are common choices.
Q5: My Buchwald-Hartwig amination is sluggish or incomplete. What troubleshooting steps should I take?
A5: If you are experiencing issues with a Buchwald-Hartwig amination:
-
Increase Temperature: These reactions often require heating, typically between 80-100°C.[9][11]
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% may be necessary.[9]
-
Check Reagent Purity: Ensure all reagents, especially the amine, are pure, as impurities can poison the catalyst.[9]
-
Solubility Issues: Poor solubility of any reaction component can hinder the reaction.[9] Ensure your chosen solvent can dissolve all starting materials and the catalyst complex.
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.
Cross-Coupling Reactions: Heck Reaction
Q6: Is the Heck reaction a viable option for functionalizing this compound with an alkene?
A6: Yes, the Heck reaction, which couples an unsaturated halide with an alkene, is a potential method.[13] Key considerations include:
-
Catalyst: Palladium(II) acetate is a common precatalyst, often used with phosphine ligands like triphenylphosphine.[13]
-
Base: A hindered amine base, such as triethylamine, is typically used to neutralize the H-X generated in the reaction.[13][14]
-
Alkene Partner: Electron-withdrawing substituents on the alkene generally enhance the reaction rate.[13]
-
Regioselectivity: The regioselectivity of the alkene addition can be influenced by both steric and electronic factors.[14]
Experimental Protocols & Data
General Protocol for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol is a starting point for screening various catalysts and conditions.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (0.5–2 mol%) and any additional ligand if required.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][6]
-
Purification: Purify the crude product by flash column chromatography.[6]
Comparative Data for Catalyst Systems
The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound. These are general recommendations and may require further optimization.
| Reaction Type | Recommended Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos (G3/G4 precatalysts are ideal) | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or BrettPhos | NaOt-Bu or LHMDS | Toluene or THF | 80-110 |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 |
Note: Catalyst and ligand ratios, as well as reaction times, will need to be optimized for each specific substrate combination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid during synthesis
Welcome to the technical support center for the synthesis and handling of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this valuable building block. By understanding the underlying chemical principles, you can effectively prevent its decomposition and optimize your synthetic outcomes.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into the root causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A significant loss of product is often indicative of decomposition through one of several pathways. Identifying the likely cause requires careful examination of your reaction conditions.
Possible Cause A: Thermal Decarboxylation
Substituted benzoic acids can be susceptible to decarboxylation at elevated temperatures, leading to the formation of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. While benzoic acid itself is stable up to 300°C, derivatives can degrade at lower temperatures, with significant degradation observed for some at 200-250°C[1][2].
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature below the threshold for decarboxylation. It is advisable to perform small-scale trials to determine the optimal temperature range for your specific reaction setup.
-
Minimize Reaction Time: Prolonged exposure to heat increases the likelihood of decarboxylation. Aim for the shortest reaction time necessary for complete conversion.
-
Avoid High-Boiling Solvents: If possible, select a solvent with a lower boiling point to limit the maximum achievable temperature of the reaction.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | < 150°C (start with lower temperatures and optimize) | To prevent thermally induced decarboxylation[1][2]. |
| Heating Method | Use a well-calibrated oil bath or heating mantle with a thermocouple. | Ensures precise and uniform temperature control. |
| Monitoring | Frequent reaction monitoring by TLC or LC-MS. | To determine the point of completion and avoid unnecessary heating. |
Possible Cause B: Hydrolysis of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is generally robust; however, it can undergo hydrolysis to a carboxylic acid (-COOH) group under strongly alkaline conditions[3]. This would result in the formation of 5-bromo-2-fluoroterephthalic acid.
Preventative Measures:
-
pH Control: During aqueous workup, avoid prolonged exposure to strong bases. If a basic wash is necessary, use a mild base (e.g., sodium bicarbonate) and perform the extraction quickly at low temperatures.
-
Reaction Conditions: If your synthesis involves basic reagents, consider using non-nucleophilic organic bases or running the reaction at lower temperatures to disfavor hydrolysis.
DOT Script for Decarboxylation Pathway
Caption: Thermal Decarboxylation Pathway.
Issue 2: Presence of Unexpected Impurities
The formation of isomeric or substituted byproducts can complicate purification and reduce the overall yield.
Possible Cause: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl and carboxylic acid groups. This can lead to substitution of the fluorine with nucleophiles present in the reaction mixture, such as solvents (e.g., methanol, dimethylamine from DMF) or reagents. In SNAr reactions, fluoride can be an effective leaving group because its high electronegativity stabilizes the intermediate Meisenheimer complex[4].
Preventative Measures:
-
Choice of Solvent: Utilize aprotic, non-nucleophilic solvents (e.g., toluene, acetonitrile, dioxane) whenever possible.
-
Reagent Selection: Be mindful of the nucleophilicity of all reagents in your reaction. If a nucleophilic reagent is required for a different transformation, consider protecting the carboxylic acid to reduce the activation of the ring towards SNAr.
-
Temperature Management: SNAr reactions are typically accelerated by heat. Running the reaction at the lowest effective temperature can help minimize this side reaction.
DOT Script for SNAr Pathway
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat. Room temperature storage is generally acceptable for this solid material.
Q2: How can I purify the final product if decomposition has occurred?
If minor decomposition has occurred, several purification techniques can be employed:
-
Recrystallization: This is often effective for removing small amounts of impurities. A suitable solvent system (e.g., toluene/hexanes, ethyl acetate/heptane) should be determined empirically.
-
Column Chromatography: For more complex impurity profiles, silica gel chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Esterification-Hydrolysis: In cases of significant contamination with non-acidic impurities, the crude acid can be converted to its methyl or ethyl ester, which is often easier to purify by distillation or chromatography. The purified ester is then hydrolyzed back to the desired carboxylic acid[5].
Q3: What analytical techniques are recommended for monitoring the synthesis and assessing the purity of the final product?
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for monitoring the progress of the reaction and determining the purity of the final product. A reversed-phase C18 column with a gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol is a good starting point for method development[1].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information, which is invaluable for identifying the desired product and any byproducts or decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the final product and identifying any structural isomers or impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile byproducts, such as the decarboxylated compound[2].
Q4: Can I use a strong acid as a catalyst in reactions involving this compound?
While the trifluoromethyl group is generally stable to acidic conditions, using strong, hot acids could potentially promote decarboxylation. It is recommended to use the mildest acidic conditions necessary and to keep the temperature as low as possible.
Experimental Protocol: Purification via Esterification-Hydrolysis
This protocol is recommended when significant non-acidic impurities, such as the decarboxylation byproduct, are present.
Part 1: Esterification
-
Suspend the crude this compound (1.0 eq) in methanol (5-10 volumes).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (2.0-4.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux (approx. 65°C) for 1-2 hours, or until TLC/LC-MS analysis indicates complete conversion to the methyl ester.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify the crude ester by flash column chromatography on silica gel.
Part 2: Hydrolysis
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or hexanes) to remove any remaining non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is ~1-2.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure this compound.
DOT Script for Purification Workflow
Caption: Purification via Esterification-Hydrolysis Workflow.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Prepared by: Senior Application Scientist, Chemical Process Development
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. This key pharmaceutical intermediate requires high purity for downstream applications, and this document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route. However, based on common bromination reactions of substituted benzoic acids, you can anticipate the following impurities:
-
Di-substituted Byproducts: A significant potential impurity is the di-brominated analog, 3,5-dibromo-2-fluoro-4-(trifluoromethyl)benzoic acid. This arises from over-bromination of the starting material or product. A similar challenge is noted in the synthesis of related compounds, where separating mono- and di-halogenated species is a key purification step[1].
-
Unreacted Starting Material: Incomplete bromination will lead to the presence of the precursor, 2-fluoro-4-(trifluoromethyl)benzoic acid.
-
Isomeric Impurities: Depending on the directing effects of the substituents and the reaction conditions, trace amounts of other positional isomers of the bromo-substituted acid may form.
-
Residual Solvents and Reagents: Traces of solvents used in the reaction (e.g., sulfuric acid, acetic acid) and unquenched reagents can also be present[2].
Q2: My isolated solid is off-white or yellow. What causes this discoloration and how can I remove it?
Discoloration is typically caused by trace amounts of highly conjugated or oxidized byproducts formed during the synthesis[3]. These impurities are often present in very low concentrations but are intensely colored.
-
Solution: A highly effective method to remove colored impurities is treatment with activated carbon. During the recrystallization process (detailed below), add a small amount (typically 1-2% by weight) of activated carbon to the hot, dissolved solution. Hold the solution at temperature for 5-10 minutes, then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.
Q3: What is the most effective first-pass purification strategy for this compound?
For a carboxylic acid like this, acid-base extraction is an excellent and highly effective initial purification technique to remove any neutral organic impurities[4]. This method leverages the acidic nature of your target compound to move it selectively into an aqueous phase, leaving non-acidic impurities behind in the organic phase. This process is detailed in Troubleshooting Guide 1.
Q4: Which analytical techniques are recommended to accurately assess the purity of the final product?
A multi-faceted approach is recommended to confirm purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying organic impurities in pharmaceutical products[2]. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like formic or trifluoroacetic acid) is a good starting point for method development[5][6][7].
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): NMR spectroscopy is invaluable for structural confirmation and can be used to detect and identify structurally similar impurities. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to identify the mass of the parent compound and any impurities, providing crucial information about their identities[8].
Troubleshooting Guides & Experimental Protocols
Guide 1: Purification by Acid-Base Extraction
Issue: The crude product is contaminated with neutral (non-acidic) organic impurities, such as byproducts or starting materials that are not carboxylic acids.
Principle of Causality: This technique exploits the difference in solubility between an acidic compound and neutral compounds. By reacting the acidic this compound with a weak aqueous base (e.g., sodium bicarbonate), it is converted into its corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in water, while neutral impurities remain in an immiscible organic solvent. After separating the layers, the aqueous layer is re-acidified to precipitate the pure carboxylic acid[4][9].
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent in which the impurities are also soluble. Ethyl acetate or diethyl ether are common choices. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Venting (Critical Step): Stopper the funnel and invert it gently. Immediately open the stopcock to vent the pressure buildup from CO₂ gas, which is formed when the acid reacts with the bicarbonate. Repeat this gentle shaking and venting process until pressure release is minimal.
-
Separation: Shake the funnel vigorously for 1-2 minutes. Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium carboxylate salt) into a clean flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the shaking and separation process, combining the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The pure this compound will precipitate out as a solid[9][11].
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight. Assess purity using one of the methods described in the FAQ section.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Guide 2: Purification by Recrystallization
Issue: The product contains structurally similar impurities (e.g., the di-bromo byproduct) that are not effectively removed by extraction, or the product requires a higher degree of purification.
Principle of Causality: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities when hot but will become saturated with respect to the target compound upon cooling, causing it to crystallize out while the impurities remain in the solution in lower concentrations[12]. The slow formation of a crystal lattice tends to exclude impurity molecules, leading to a highly purified final product.
Experimental Protocol: Recrystallization
Part A: Solvent Screening
The choice of solvent is the most critical step for a successful recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test a range of solvents to find the optimal one. A patent for a similar compound suggests reagents like water, methanol, ethanol, and acetic acid can be effective for recrystallization[13].
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
Add a potential solvent (e.g., ethanol, methanol, isopropanol, acetic acid, toluene, or water/alcohol mixtures) dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good at room temperature.
-
If the solid is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a high recovery of pure-looking crystals.
Data Presentation: Solvent Screening Table
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Methanol | Low | High | Rapid, small needles | Good |
| Ethanol/Water (e.g., 80:20) | Very Low | High | Slow, large plates | Excellent |
| Acetic Acid | Low | High | Good recovery | Potential, but requires thorough drying |
| Toluene | Very Low | Moderate | Oiling out observed | Poor |
| Water | Insoluble | Insoluble | N/A | Unsuitable |
Part B: Bulk Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent from Part A in small portions. Heat the mixture to boiling (using a hot plate and stir bar) while adding just enough hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Determine the melting point and assess purity by HPLC. A sharp melting point close to the literature value indicates high purity.
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
References
- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. s4science.at [s4science.at]
- 8. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 9. study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid and Its Derivatives
This guide provides an in-depth analysis of the spectroscopic characteristics of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a key building block in contemporary drug discovery, and its primary derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. This document is intended for researchers, medicinal chemists, and process development scientists who rely on robust analytical characterization to drive their work.
Introduction: The Significance of Fluorinated Benzoic Acids
Heavily substituted benzoic acids, particularly those bearing fluorine and trifluoromethyl groups, are privileged scaffolds in medicinal chemistry. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. This compound, with its array of electron-withdrawing groups and a reactive carboxylic acid handle, serves as a versatile starting material for the synthesis of complex pharmaceutical intermediates. Accurate and comprehensive characterization is therefore not merely procedural; it is the foundation upon which successful drug development programs are built. This guide provides the critical spectroscopic benchmarks for this molecule and its common ester and amide derivatives.
PART 1: Spectroscopic Profile of this compound
The inherent asymmetry and strong electronic effects of the substituents in this compound give rise to a distinct and predictable spectroscopic fingerprint.
¹H NMR Spectroscopy: Unraveling Proton Environments
In a typical deuterated solvent like DMSO-d₆, which is chosen for its ability to dissolve the polar acid and exchange with the acidic proton, we anticipate three primary signals.
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet appearing far downfield, typically >13 ppm . The breadth of this signal is a direct result of hydrogen bonding with the solvent and other acid molecules. Its downfield shift is caused by the strong deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are in distinct chemical environments.
-
The proton at the C3 position is ortho to both the fluorine and the carboxylic acid. It will appear as a doublet, with its chemical shift influenced by the deshielding effects of these adjacent groups. We predict this signal to be around 8.0-8.2 ppm . The splitting pattern is a doublet due to coupling with the fluorine atom (³J-H-F coupling).
-
The proton at the C6 position is ortho to the bromine atom. It will appear as a doublet with a smaller coupling constant, predicted to be in the region of 8.3-8.5 ppm . This proton is also coupled to the fluorine atom (⁴J-H-F coupling), which may result in a doublet of doublets or further fine splitting.
-
¹³C NMR Spectroscopy: A Carbon-by-Carbon Map
The ¹³C NMR spectrum provides a wealth of information, with carbon-fluorine couplings adding a layer of diagnostic complexity.
-
Carbonyl Carbon (-COOH): This signal is typically found around 164-166 ppm .
-
Trifluoromethyl Carbon (-CF₃): The CF₃ carbon signal is readily identifiable as a quartet due to coupling with the three attached fluorine atoms (¹J-C-F coupling), with a typical chemical shift of ~122-124 ppm .[1]
-
Aromatic Carbons: The six aromatic carbons will present distinct signals, many of which will be split into doublets or quartets due to coupling with the fluorine atoms of the -F and -CF₃ groups. For instance, the carbon directly bonded to the fluorine (C2) will show a large ¹J-C-F coupling, resulting in a doublet with a significant splitting constant. The carbon bonded to the CF₃ group (C4) will appear as a quartet with a smaller ²J-C-F coupling constant.
FT-IR Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is invaluable for the rapid confirmation of functional groups.[2]
-
O-H Stretch: A very broad and prominent absorption band from ~2500-3300 cm⁻¹ is the hallmark of the carboxylic acid O-H stretching vibration, a result of extensive hydrogen bonding.[3]
-
C=O Stretch: A strong, sharp absorption band appears at ~1700-1720 cm⁻¹ , characteristic of the carbonyl stretch in an aromatic carboxylic acid.
-
C-F and C-Br Stretches: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ , can be attributed to C-F stretching vibrations from both the fluoro and trifluoromethyl substituents. The C-Br stretch appears at lower wavenumbers, usually in the 500-650 cm⁻¹ range.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Under Electron Ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 288 and 290 in an approximate 1:1 ratio. This isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). A common fragmentation pathway involves the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).
PART 2: Comparative Analysis: The Spectroscopic Shift in Derivatives
Derivatization of the carboxylic acid to an ester or an amide is a common synthetic step. These modifications induce significant and predictable changes in the spectroscopic data, providing clear evidence of successful transformation.
Case Study 1: Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (Ester Derivative)
The conversion of the acid to its methyl ester introduces a methoxy group (-OCH₃).
-
¹H NMR: The most obvious change is the disappearance of the broad carboxylic acid proton signal and the appearance of a new sharp singlet at ~3.9 ppm , corresponding to the three protons of the methyl ester.
-
¹³C NMR: A new signal for the methoxy carbon appears around 52-54 ppm . The carbonyl carbon signal shifts slightly downfield to ~163-165 ppm .
-
FT-IR: The broad O-H stretch disappears completely. The C=O stretching frequency shifts to a higher wavenumber, typically ~1720-1740 cm⁻¹ , due to the change in the electronic environment of the carbonyl group.
Case Study 2: 5-bromo-2-fluoro-4-(trifluoromethyl)benzamide (Amide Derivative)
Formation of the primary amide introduces an -NH₂ group.
-
¹H NMR: The carboxylic acid proton is replaced by two new, typically broad signals between 7.5-8.5 ppm , corresponding to the two amide protons (-NH₂). Their broadness is due to quadrupole broadening from the nitrogen atom and exchange phenomena.
-
¹³C NMR: The carbonyl carbon of the amide shifts to a slightly more shielded (upfield) position compared to the acid, typically appearing at ~166-168 ppm .
-
FT-IR: The broad O-H band vanishes and is replaced by two distinct N-H stretching bands in the 3100-3500 cm⁻¹ region. The C=O stretch (Amide I band) appears at a lower wavenumber than in the acid, typically ~1660-1680 cm⁻¹ .
Data Summary Table
| Spectroscopic Feature | Parent Acid | Methyl Ester Derivative | Amide Derivative |
| ¹H NMR: -COOH / Derivative Protons (ppm) | >13 (s, br, 1H) | ~3.9 (s, 3H) | ~7.5-8.5 (br, 2H) |
| ¹³C NMR: Carbonyl Carbon (ppm) | ~164-166 | ~163-165 | ~166-168 |
| FT-IR: O-H Stretch (cm⁻¹) | ~2500-3300 (broad) | Absent | Absent |
| FT-IR: N-H Stretch (cm⁻¹) | Absent | Absent | ~3100-3500 (two bands) |
| FT-IR: C=O Stretch (cm⁻¹) | ~1700-1720 | ~1720-1740 | ~1660-1680 |
PART 3: Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data begins with a robust protocol. The following is a self-validating workflow for the characterization of this compound.
Objective: To obtain a publication-quality ¹H NMR spectrum for structural confirmation.
Materials:
-
5-10 mg of this compound
-
0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm)
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry NMR tube. The causality here is that too little sample will lead to a poor signal-to-noise ratio, while too much can degrade spectral resolution. b. Add ~0.75 mL of DMSO-d₆/TMS solvent to the NMR tube. c. Securely cap the tube and vortex for 30-60 seconds until the sample is completely dissolved. Visual inspection for particulates is critical.
-
Instrument Setup & Shimming: a. Insert the sample into the spinner turbine and place it in the spectrometer's magnet. b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆. This step is crucial for maintaining a stable magnetic field during acquisition. c. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample is identifiable by a sharp, symmetric solvent peak.
-
Data Acquisition: a. Set the spectral width to cover the expected range (e.g., -2 to 16 ppm). b. Use a standard 30° or 45° pulse angle to avoid saturation, particularly of the slowly relaxing aromatic protons. c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
Data Processing: a. Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID). b. Perform phase correction manually to ensure all peaks are in positive, absorptive mode. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative ratios of the protons. e. Analyze the peak multiplicities and coupling constants to confirm the structure.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR Spectrum Acquisition.
PART 4: Visualizing Structure-Spectra Relationships
The power of spectroscopy lies in its ability to directly probe molecular architecture. The following diagram illustrates the logical connections between the structural features of the parent acid and their corresponding spectroscopic signatures.
Caption: Correlation of Molecular Structure to Spectroscopic Signals.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Reactivity Analysis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid in Key Organic Transformations
Introduction: The Strategic Importance of Highly Substituted Benzoic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Halogenated benzoic acids, in particular, serve as versatile and highly valuable building blocks. Their utility stems from their capacity to undergo a wide array of chemical transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles. Among these, 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a compound of significant interest. Its unique substitution pattern—featuring a reactive bromine atom, a strongly electron-withdrawing trifluoromethyl group, and a strategically positioned fluorine atom—imparts a distinct reactivity profile.
This guide provides an in-depth comparative analysis of the reactivity of this compound against other halogenated benzoic acids in three pivotal classes of reactions: Palladium-Catalyzed Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). By elucidating the electronic and steric factors that govern its reactivity, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to effectively harness this potent synthetic intermediate.
The Molecular Architecture: Unpacking the Electronic and Steric Effects
The reactivity of this compound is a direct consequence of the interplay between its substituents. Understanding these individual contributions is key to predicting its behavior in chemical reactions.
-
The Trifluoromethyl Group (-CF3): A Potent Electron Sink The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This strong inductive effect significantly reduces the electron density of the aromatic ring, rendering the carbon atoms more electrophilic. This electronic-deficiency has a profound impact on the reactivity of the C-Br bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
-
The Fluorine Atom (-F): Inductive Effects and Ortho Interactions The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, further contributing to the electron-deficient nature of the aromatic ring. Additionally, its position ortho to the carboxylic acid group can lead to the "ortho effect," a phenomenon where steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[2][3][4] This can influence the acidity and reactivity of the carboxyl group itself.
-
The Bromine Atom (-Br): The Reactive Handle The bromine atom at the 5-position serves as the primary reactive site for cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl, a trend largely dictated by the carbon-halogen bond dissociation energy.[5][6] The C-Br bond is weaker than the C-Cl bond, making aryl bromides generally more reactive than their chloro- counterparts.[5]
The confluence of these effects suggests that this compound is a highly activated substrate for a range of organic transformations.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern synthesis.[7] The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.
Predicted Reactivity
The strong electron-withdrawing nature of both the trifluoromethyl and fluoro groups in this compound is expected to significantly accelerate the rate of oxidative addition compared to less electron-deficient bromobenzoic acids. A Hammett analysis of the oxidative addition of substituted aryl bromides to palladium and nickel complexes consistently shows a positive ρ value, indicating that electron-withdrawing substituents enhance the reaction rate.[2][3]
Therefore, the predicted order of reactivity in Suzuki-Miyaura coupling is:
This compound > 4-Bromo-2-fluorobenzoic acid > 4-Bromobenzoic acid > 4-Chlorobenzoic acid
Illustrative Experimental Data
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-fluorobenzoic acid | Phenylboronic acid | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | 85 | - | High yields expected |
| 4-Bromobenzoic acid | Phenylboronic acid | Supramolecular Catalyst | Na₂CO₃ | H₂O-MeOH | RT | 2 | >99 |
| 4-Chlorobenzoic acid | Phenylboronic acid | MWCNT/Pd-DMAP NP | - | Water | - | 6 | Lower yields |
Note: The data presented is compiled from different sources and reaction conditions may not be directly comparable. It serves to illustrate the general trend of reactivity. High yields are anticipated for 5-bromo-2-fluorobenzoic acid in Suzuki-Miyaura couplings.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated benzoic acid.
Materials:
-
Brominated benzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the brominated benzoic acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[8][9] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.
Predicted Reactivity
The reactivity of aryl halides in the Buchwald-Hartwig amination is also highly dependent on the electronic nature of the substrate. Electron-deficient aryl bromides generally exhibit higher reactivity.[10] The strong electron-withdrawing groups on this compound are therefore expected to facilitate the oxidative addition step, leading to a faster reaction rate compared to electron-neutral or electron-rich aryl bromides.
The predicted order of reactivity in Buchwald-Hartwig amination is:
This compound > 4-Bromo-2-fluorobenzoic acid > 4-Bromobenzoic acid
Illustrative Experimental Data
Data from studies on analogous substrates supports the enhanced reactivity of electron-deficient aryl bromides in Buchwald-Hartwig amination.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)₂, RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| Bromobenzene | Morpholine | Pd(dba)₂, P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 98 |
| 4-Bromoanisole | Morpholine | Pd(dba)₂, P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 95 |
Note: 4-Bromobenzotrifluoride serves as a close analog to the target molecule, demonstrating that high yields can be achieved with electron-deficient substrates. Data is compiled from various sources and is for illustrative purposes.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a brominated benzoic acid.
Materials:
-
Brominated benzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the brominated benzoic acid, NaOt-Bu, and XPhos to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ in toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the amine and additional toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups.
Predicted Reactivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. The rate-determining step is typically the initial attack of the nucleophile. The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the Meisenheimer complex.
Given the presence of the highly electron-withdrawing -CF₃ and -F groups, this compound is an excellent candidate for SNAr reactions. In the context of SNAr, fluoride is often a better leaving group than bromide because its high electronegativity makes the carbon to which it is attached more electrophilic, accelerating the rate-determining nucleophilic attack.[9][11] Therefore, in this molecule, the fluorine atom could potentially be displaced. However, the C-Br bond can also undergo substitution, and the relative reactivity would depend on the specific nucleophile and reaction conditions.
A quantitative model for predicting SNAr reactivity has been developed, which relies on descriptors such as electron affinity and molecular electrostatic potential.[12] This model confirms that electron-deficient arenes are significantly more reactive.
The predicted order of reactivity for SNAr at the carbon bearing the bromine is:
This compound > 4-Bromo-2-fluorobenzoic acid > 4-Bromobenzoic acid
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for an SNAr reaction with an amine nucleophile.
Materials:
-
Halogenated benzoic acid (1.0 equiv)
-
Amine (2.0-3.0 equiv)
-
K₂CO₃ or another suitable base (2.0 equiv)
-
Anhydrous DMSO or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the halogenated benzoic acid and the base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion: A Highly Reactive and Versatile Synthetic Building Block
-
In Suzuki-Miyaura coupling and Buchwald-Hartwig amination , the potent electron-withdrawing effects of the trifluoromethyl and fluoro groups significantly enhance the reactivity of the C-Br bond towards oxidative addition, making it a superior substrate compared to less electron-deficient bromobenzoic acids.
-
In Nucleophilic Aromatic Substitution , the same electron-withdrawing groups strongly activate the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide.
The predictable and enhanced reactivity of this compound makes it an invaluable tool for medicinal chemists and drug development professionals. Its strategic use can streamline the synthesis of complex target molecules, enabling the rapid exploration of chemical space and the efficient development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis of novel compounds derived from 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
A Guide to the Comparative Structural Analysis of Novel Compounds Derived from 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound represents a highly valuable and versatile building block, offering multiple points for chemical modification to generate novel compounds with finely tuned electronic and physiological properties. This guide provides an in-depth, comparative framework for the structural elucidation of its derivatives. We move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust, self-validating analytical workflow. This document synthesizes field-proven insights with established analytical principles, offering detailed protocols for mass spectrometry, multi-nuclear NMR spectroscopy, and single-crystal X-ray diffraction, tailored to the unique challenges and opportunities presented by these fluorinated compounds.
Introduction: The Strategic Value of the Parent Scaffold
This compound is not merely a starting material; it is a carefully designed scaffold. Each substituent serves a critical purpose:
-
Carboxylic Acid (-COOH): Provides a primary handle for derivatization, most commonly through amide or ester bond formation, allowing for the exploration of vast chemical space.
-
Bromine (-Br): Acts as a versatile functional group, ideal for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of complex biaryl systems.[1][2]
-
Fluorine (-F): The ortho-fluoro substituent can influence the conformation of the carboxylic acid group and modulate pKa. It also serves as a sensitive probe in ¹⁹F NMR spectroscopy.
-
Trifluoromethyl (-CF₃): This group is a powerful modulator of metabolic stability, lipophilicity, and receptor binding affinity. Its unique electronic properties and characteristic NMR signature make it a key point of analytical focus.[3]
Derivatives of this scaffold are of high interest in drug discovery, where the interplay of these groups can lead to enhanced potency, selectivity, and pharmacokinetic profiles. Therefore, unambiguous structural confirmation is not just a quality control step but a foundational requirement for meaningful structure-activity relationship (SAR) studies.
The Analytical Workflow: A Multi-Pillar Approach to Structural Elucidation
The definitive characterization of novel compounds requires a synergistic application of multiple analytical techniques. No single method provides a complete picture. Our recommended workflow is built on three pillars: determining the molecular formula, mapping the molecular connectivity, and defining the three-dimensional structure.
Caption: The integrated workflow for structural analysis.
To illustrate this workflow, we will consider three hypothetical, yet representative, novel compounds derived from our parent scaffold:
-
Compound A: An N-benzyl amide derivative.
-
Compound B: A methyl ester derivative.
-
Compound C: A 4-methoxyphenyl derivative (via Suzuki coupling).
Pillar 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first and most fundamental question is, "What is the molecular weight and elemental composition?" HRMS provides this with high precision.[4] For compounds containing both bromine and fluorine, HRMS is particularly powerful. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature, while the high mass accuracy allows for the confident assignment of a unique elemental formula, distinguishing it from other potential compositions with the same nominal mass.[5][6][7]
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol). The choice of solvent is critical to ensure complete dissolution and compatibility with the ESI source.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately before analysis to ensure mass accuracy is within an acceptable range (typically < 5 ppm).
-
Method Setup:
-
Ionization Mode: Electrospray Ionization (ESI). Use positive ion mode for compounds that can be readily protonated (like amides) or negative ion mode for those that can be deprotonated (like residual carboxylic acids).
-
Mass Range: Set a wide range (e.g., 100-1000 m/z) to capture the parent ion and any potential fragments or adducts.
-
Resolution: Operate in high-resolution mode (>10,000 FWHM). This is the key parameter that allows for accurate mass measurement.[4]
-
-
Data Acquisition: Infuse the sample solution directly or via an LC system into the ESI source. Acquire data for 1-2 minutes to obtain a robust averaged spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Verify the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by ~2 Da).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass of the monoisotopic peak. Compare the experimental mass with the theoretical mass.
-
Comparative Data (Hypothetical)
| Compound | Derivative Type | Theoretical Mass ([M+H]⁺) | Observed Mass ([M+H]⁺) | Δ (ppm) | Elemental Formula |
| A | N-benzyl amide | 454.0011 | 454.0005 | -1.3 | C₁₆H₁₁BrF₄NO |
| B | Methyl ester | 372.9542 | 372.9538 | -1.1 | C₁₀H₆BrF₄O₂ |
| C | 4-methoxyphenyl | 469.9851 | 469.9847 | -0.9 | C₁₆H₁₀BrF₄O |
Pillar 2: Multinuclear NMR Spectroscopy
Expertise & Experience: While HRMS provides the formula, NMR spectroscopy reveals the connectivity—how the atoms are bonded together. For these specific compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.[8] The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F NMR a powerful tool that provides direct information about the electronic environment of both the single fluorine and the trifluoromethyl group.[9][10] Couplings between ¹⁹F and nearby ¹H or ¹³C nuclei are crucial for piecing the structure together.[11]
Caption: Logical relationships between different NMR experiments.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and the solvent residual peak does not obscure key signals.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Causality: This provides the initial map of proton environments. For Compound A, we expect to see distinct signals for the benzyl group protons and the aromatic protons on the benzoic acid ring. Integration of these signals should match the proposed structure.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled 1D fluorine spectrum.
-
Causality: This is a crucial, high-sensitivity experiment. We expect two distinct signals: one for the Ar-F and one for the -CF₃ group. Their chemical shifts are highly sensitive to the local electronic environment, making this an excellent confirmation of the derivatization.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum (e.g., using a DEPTQ pulse sequence).
-
Causality: This reveals the complete carbon backbone. A key signature to look for is the -CF₃ carbon, which will appear as a quartet due to coupling with the three fluorine atoms. Carbons bonded to or near the Ar-F will appear as doublets.
-
-
2D NMR Acquisition (if required):
-
COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., within the benzyl ring of Compound A).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule (e.g., linking the benzyl CH₂ protons to the amide carbonyl carbon in Compound A).
-
Comparative Data (Hypothetical ¹⁹F and key ¹³C signals in CDCl₃)
| Compound | Derivative | ¹⁹F δ (Ar-F) | ¹⁹F δ (-CF₃) | ¹³C δ (-CF₃) | ¹³C δ (C=O) |
| Parent Acid | -COOH | ~ -105 ppm | ~ -63 ppm | ~122 ppm (q, J ≈ 273 Hz) | ~165 ppm |
| A | -CONHCH₂Ph | ~ -107 ppm | ~ -63 ppm | ~122 ppm (q, J ≈ 273 Hz) | ~164 ppm |
| B | -COOCH₃ | ~ -106 ppm | ~ -63 ppm | ~122 ppm (q, J ≈ 273 Hz) | ~163 ppm |
| C | -C₆H₄OCH₃ | ~ -110 ppm | ~ -63 ppm | ~122 ppm (q, J ≈ 273 Hz) | ~168 ppm |
Note: The chemical shift of the Ar-F is sensitive to changes at the ortho carboxylic acid position and the para bromo position, while the -CF₃ shift is relatively stable.
Pillar 3: Single-Crystal X-Ray Diffraction (SCXRD)
Expertise & Experience: SCXRD is the gold standard for structural analysis, providing an unambiguous, three-dimensional map of atomic positions in a molecule.[12] It is the only technique that can definitively determine stereochemistry and reveal subtle conformational details, such as the dihedral angle between the aromatic ring and the amide/ester group, which can be critical for understanding biological activity. The primary challenge, and the reason it is not always the first-line technique, is the need to grow a suitable single crystal.[13]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth (The "Art"):
-
Purity is Paramount: The compound must be of the highest possible purity (>99%). Impurities disrupt the crystal lattice.
-
Method Selection: The choice of method is empirical and often requires screening multiple conditions.[14]
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) to near saturation, filter to remove dust, and allow the solvent to evaporate slowly over several days in a loosely covered vial.[13][15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.[16]
-
Thermal Control: Create a saturated solution at an elevated temperature and allow it to cool very slowly.[12]
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in size) with sharp edges and no visible cracks.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (~100 K).
-
Causality: Flash-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher quality diffraction data.
-
-
Data Collection:
-
Mount the goniometer on the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to record the positions and intensities of the diffracted X-ray spots.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to generate an initial electron density map and atomic model.
-
The model is "refined" by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The final output is a complete 3D model of the molecule.
-
Conclusion: Synthesizing Data for Unambiguous Assignment
The is a multi-faceted process that demands a logical and systematic approach. By integrating High-Resolution Mass Spectrometry to establish the elemental formula, a suite of multinuclear NMR experiments to map the atomic connectivity, and, when possible, Single-Crystal X-Ray Diffraction to define the absolute 3D structure, researchers can achieve unambiguous characterization. This level of certainty is the essential foundation upon which all further research—from understanding reaction mechanisms to designing next-generation pharmaceuticals—is built.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to HPLC Method Validation for the Purity Assessment of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a critical intermediate in modern pharmaceutical synthesis. The narrative is structured to not only present protocols but to explain the scientific rationale behind experimental choices, ensuring that the methodologies are robust and self-validating. All procedures and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound is a structurally complex molecule whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). A validated, stability-indicating HPLC method is therefore not merely a quality control requirement but a foundational element of process understanding and regulatory compliance.[4][5] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, detailing their validation to provide researchers and drug development professionals with a comprehensive framework for purity analysis.
The core challenge in developing a method for this analyte lies in its acidic nature and multiple halogen substitutions, which demand careful control of mobile phase pH to ensure symmetrical peak shape and stable retention. Our goal is to develop and validate a method that can unequivocally separate the main analyte from process-related impurities and potential degradation products.[6][7]
Comparative HPLC Method Development Strategy
The selection of chromatographic conditions is the first critical step in ensuring a successful validation.[8] We will compare two methods: Method A , a standard approach using a C18 column with an acetonitrile gradient, and Method B , an alternative using a Phenyl-Hexyl column with a methanol gradient, which offers different selectivity based on pi-pi interactions.
The Causality Behind Our Choices:
-
Reversed-Phase Chromatography: This is the technique of choice for moderately polar compounds like our target analyte.[9]
-
Acidified Mobile Phase: The analyte is a carboxylic acid. To ensure it is in its neutral, protonated form for consistent retention and sharp peak shape, the mobile phase pH is maintained at approximately 2.5 using 0.1% trifluoroacetic acid (TFA).
-
Column Chemistry:
-
Method A (C18): A traditional C18 column provides robust, hydrophobic retention, making it a reliable workhorse for general purity analysis.
-
Method B (Phenyl-Hexyl): This stationary phase is chosen as a comparative alternative due to its potential for enhanced selectivity for aromatic and halogenated compounds through pi-pi interactions, which may provide superior resolution of structurally similar impurities.
-
-
Organic Modifier:
-
Method A (Acetonitrile): Often provides sharper peaks and lower backpressure compared to methanol.
-
Method B (Methanol): Can alter selectivity and is a valuable alternative to screen during development.
-
| Parameter | Method A | Method B |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA Detector | Agilent 1260 Infinity II or equivalent with DAD/PDA Detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Methanol |
| Gradient | 30% B to 90% B in 15 min, hold for 2 min, return to 30% B in 1 min | 40% B to 95% B in 15 min, hold for 2 min, return to 40% B in 1 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 220 nm | 220 nm |
| Injection Vol. | 10 µL | 10 µL |
| Diluent | Acetonitrile:Water (50:50) | Acetonitrile:Water (50:50) |
The Validation Master Plan: A Workflow for Trustworthiness
Method validation ensures that the developed procedure is fit for its intended purpose.[5][8][10] The following workflow outlines the systematic validation of the proposed HPLC methods, adhering to ICH guidelines.[2] Each step builds upon the last, creating a self-validating system where the performance characteristics are thoroughly challenged and documented.
Caption: Overall workflow for HPLC method validation.
Detailed Validation Protocols and Comparative Results
Specificity (Including Forced Degradation)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components.[6][7][11]
Experimental Protocol:
-
Prepare Samples:
-
Blank: Inject the diluent.
-
Analyte Standard: Prepare a 0.5 mg/mL solution of this compound.
-
Forced Degradation Samples: Expose the analyte solution (0.5 mg/mL) to the following conditions:
-
Acid Hydrolysis: 1N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1N NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
-
Analysis: Inject all samples onto the HPLC system.
-
Evaluation:
-
Confirm no interference from the blank at the retention time of the analyte and its impurities.
-
Assess peak purity of the analyte in stressed samples using a Photodiode Array (PDA) detector. A peak purity angle should be less than the purity threshold.
-
Calculate the resolution between the analyte peak and the closest eluting degradation peak.
-
Acceptance Criteria:
-
Resolution (Rs) between the main peak and any adjacent peak must be ≥ 2.0.[11]
-
The analyte peak must be spectrally pure (purity angle < purity threshold).
Comparative Results:
| Stress Condition | Method A (C18) - % Degradation | Method A - Resolution (Rs) of Closest Peak | Method B (Phenyl-Hexyl) - % Degradation | Method B - Resolution (Rs) of Closest Peak |
| Acid (1N HCl) | 8.5% | 3.1 | 8.2% | 3.5 |
| Base (1N NaOH) | 15.2% | 2.5 | 16.1% | 2.9 |
| Oxidative (3% H₂O₂) | 4.1% | 4.0 | 3.8% | 4.5 |
| Thermal (105 °C) | 1.8% | N/A | 1.5% | N/A |
| Photolytic (UV) | 6.7% | 2.8 | 7.0% | 3.3 |
Discussion: Both methods demonstrated excellent specificity, achieving baseline separation of all degradation products from the main analyte peak.[12] Method B (Phenyl-Hexyl) provided slightly better resolution for the critical pairs formed under hydrolytic conditions, suggesting an advantage of its alternative selectivity. Peak purity analysis confirmed the homogeneity of the analyte peak in all stressed conditions for both methods.
Linearity and Range
Objective: To establish the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.[13][14][15]
Experimental Protocol:
-
Prepare a stock solution of the analyte at 1.0 mg/mL.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 15 µg/mL for impurity analysis).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.[10]
Comparative Results:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Range Studied | 0.5 - 15 µg/mL | 0.5 - 15 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Y-Intercept | 1.25 | 1.89 |
| Slope | 45.3 | 42.8 |
Discussion: Both methods exhibited excellent linearity across the specified range, with correlation coefficients well above the acceptance criterion.[14] This confirms their suitability for quantitative impurity determination.
Accuracy
Objective: To determine the closeness of the test results to the true value. Accuracy is assessed via recovery studies.[15][16][17]
Experimental Protocol:
-
Prepare a sample matrix (e.g., a solution containing the API at its target concentration).
-
Spike the matrix with the analyte (representing an impurity) at three concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for an assay, but a wider range of 80.0% to 120.0% is often acceptable for impurity quantification.[15]
Comparative Results:
| Spike Level | Method A (C18) - Mean Recovery (%) | Method B (Phenyl-Hexyl) - Mean Recovery (%) |
| 50% | 99.5% | 101.2% |
| 100% | 100.8% | 100.5% |
| 150% | 101.3% | 99.8% |
| Overall Mean | 100.5% | 100.5% |
Discussion: Both methods demonstrated high accuracy, with recovery values falling comfortably within the typical acceptance range for pharmaceutical analysis.[10][18] This provides confidence in the quantitative results generated by the methods.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16][17]
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of the analyte at 100% of the test concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst and/or on a different HPLC system.
-
Calculate the %RSD for this new set of six samples and perform a statistical comparison of the two data sets.
-
Acceptance Criteria:
Comparative Results:
| Precision Type | Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Repeatability | %RSD (n=6) | 0.85% | 0.92% |
| Intermediate Precision | %RSD (n=6) | 1.15% | 1.28% |
Discussion: Both methods are highly precise. The low %RSD values for both repeatability and intermediate precision indicate that the methods produce consistent and reliable results under varied laboratory conditions.[17][20]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[21][22]
Experimental Protocol: The LOD and LOQ can be determined using one of the following approaches as per ICH guidelines:
-
Signal-to-Noise Ratio (S/N): By injecting solutions with decreasing concentrations and determining the concentrations at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[22]
-
Based on the Standard Deviation of the Response and the Slope (σ/S): Using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[23]
-
Acceptance Criteria:
-
LOQ precision should be demonstrated by analyzing a minimum of six replicates at the claimed LOQ concentration, with the %RSD not exceeding 10%.
Comparative Results:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| LOD (µg/mL) | 0.15 | 0.18 |
| LOQ (µg/mL) | 0.50 | 0.60 |
| Precision at LOQ (%RSD) | 4.5% | 5.2% |
Discussion: Method A demonstrated slightly better sensitivity with lower LOD and LOQ values. However, both methods achieved excellent precision at their respective LOQ levels, confirming their suitability for detecting and quantifying trace-level impurities.[21]
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[24][25][26]
Experimental Protocol:
-
Analyze a system suitability solution while deliberately varying the following parameters one at a time:
-
Flow Rate: ± 10% (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase Organic Content: ± 2% absolute.
-
-
Monitor critical system suitability parameters, such as retention time, resolution of the critical pair, and tailing factor.
Acceptance Criteria:
-
System suitability parameters should remain within their established limits (e.g., Resolution ≥ 2.0, Tailing Factor ≤ 1.5).
Comparative Results:
| Varied Parameter | Method A (C18) - Resolution (Rs) | Method B (Phenyl-Hexyl) - Resolution (Rs) |
| Nominal Condition | 2.5 | 2.9 |
| Flow Rate +10% | 2.4 | 2.8 |
| Flow Rate -10% | 2.6 | 3.0 |
| Temperature +5 °C | 2.3 | 2.7 |
| Temperature -5 °C | 2.7 | 3.1 |
| Organic Content +2% | 2.1 | 2.4 |
| Organic Content -2% | 2.9 | 3.4 |
Discussion: Both methods proved to be robust, with no parameter variation causing a system suitability failure.[24] Method B showed a slightly larger drop in resolution when the organic content was increased but maintained a higher resolution overall, indicating it is also highly reliable for routine laboratory work.[25]
Final Comparison and Recommendation
This section consolidates the validation data to provide a clear, at-a-glance comparison of the two HPLC methods.
Caption: Summary comparison of validation parameters.
Recommendation:
Both Method A (C18/Acetonitrile) and Method B (Phenyl-Hexyl/Methanol) were successfully validated according to ICH guidelines and are suitable for the purity assessment of this compound.
-
Method A is recommended for routine quality control environments where high sensitivity is required, given its slightly lower LOQ.
-
Method B is recommended for complex samples or for investigational purposes where maximum resolution of unknown impurities is critical. The alternative selectivity of the Phenyl-Hexyl phase provides a significant advantage in separating structurally similar compounds.
Ultimately, the choice depends on the specific application. However, the superior resolving power demonstrated by Method B makes it a more robust choice for a stability-indicating method intended to be used throughout the lifecycle of a drug product.
References
- 1. fda.gov [fda.gov]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. frontlifesciences.com [frontlifesciences.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. pharmtech.com [pharmtech.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. assayprism.com [assayprism.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. mastelf.com [mastelf.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. agilent.com [agilent.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
comparison of synthetic routes to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Synthetic Strategies for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
For researchers and professionals in drug development, the synthesis of complex, highly functionalized aromatic compounds is a critical task. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details for each approach.
Introduction to Synthetic Challenges
The synthesis of this compound presents a unique challenge due to the specific substitution pattern on the benzene ring. The molecule contains three electron-withdrawing groups (–F, –CF₃, and –COOH) and a halogen (–Br), which influence the reactivity and regioselectivity of chemical transformations. This guide will explore three distinct synthetic strategies, evaluating their respective merits and drawbacks.
Route 1: Late-Stage Electrophilic Bromination
This approach focuses on introducing the bromine atom onto a pre-existing 2-fluoro-4-(trifluoromethyl)benzoic acid scaffold. Electrophilic aromatic substitution is a fundamental reaction in organic synthesis, but the directing effects of the substituents on the starting material are a critical consideration.
Synthetic Workflow
Caption: Route 1: Late-stage bromination.
Experimental Protocol
-
To a solution of 2-fluoro-4-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., dichloromethane or a strong acid like sulfuric acid), add a catalytic amount of a Lewis acid such as iron(III) bromide.
-
Slowly add a solution of bromine in the same solvent to the mixture at a controlled temperature, typically between 0 and 25 °C.
-
Alternatively, N-bromosuccinimide (NBS) in concentrated sulfuric acid can be used as the brominating agent.
-
Monitor the reaction by an appropriate technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired 5-bromo isomer.
Scientific Rationale and Considerations
The key to this route is the regioselectivity of the bromination. The fluorine atom is an ortho, para-director, while the trifluoromethyl and carboxylic acid groups are meta-directors. The fluorine at position 2 directs incoming electrophiles to positions 3 and 5. The trifluoromethyl group at position 4 directs to position 2 (which is already substituted) and 6. The carboxylic acid at position 1 directs to positions 3 and 5. The directing effects of the fluorine and carboxylic acid groups are synergistic, both favoring substitution at the 5-position. However, the deactivating nature of all three substituents makes the aromatic ring electron-deficient, requiring harsh reaction conditions which can lead to side products.
Route 2: Oxidation of a Pre-functionalized Toluene Derivative
This strategy involves the synthesis of a toluene derivative with the desired substitution pattern, followed by the oxidation of the methyl group to a carboxylic acid. This approach can offer better control over the substitution pattern.
Synthetic Workflow
Caption: Route 2: Oxidation of a toluene derivative.
Experimental Protocols
Step 1: Bromination of 3-Amino-4-fluorobenzotrifluoride
-
Dissolve 3-amino-4-fluorobenzotrifluoride in a polar aprotic solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is fully consumed (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-fluoro-4-(trifluoromethyl)aniline.
Step 2: Deamination of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline
-
Prepare a solution of sodium nitrite in water.
-
Add the aniline from the previous step to a cold (0-5 °C) aqueous solution of a strong acid (e.g., sulfuric acid).
-
Add the sodium nitrite solution dropwise while maintaining the low temperature to form the diazonium salt.[1][2]
-
In a separate flask, prepare a solution of hypophosphorous acid.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product, 1-bromo-4-fluoro-2-methyl-5-(trifluoromethyl)benzene, with a suitable organic solvent.
Step 3: Oxidation to Benzoic Acid
-
Suspend 1-bromo-4-fluoro-2-methyl-5-(trifluoromethyl)benzene in an aqueous solution.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.[3]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
Scientific Rationale and Considerations
This route offers excellent regiochemical control by building the substitution pattern in a stepwise manner. The initial bromination of the aniline is directed by the strongly activating amino group. The subsequent deamination is a reliable method for removing the amino group. The final oxidation of the methyl group is a robust and well-established reaction. However, this is a multi-step synthesis, which can lead to a lower overall yield. The use of diazonium salts requires careful temperature control due to their potential instability.
Route 3: Carboxylation via Organometallic Intermediate
This approach involves the formation of an organometallic reagent from a suitably substituted aryl halide, followed by quenching with carbon dioxide to install the carboxylic acid group.
Synthetic Workflow
Caption: Route 3: Carboxylation of an organometallic intermediate.
Experimental Protocol
-
The starting material, 1,5-dibromo-2-fluoro-4-(trifluoromethyl)benzene, would first need to be synthesized, which could involve a multi-step process.
-
To a solution of the dibrominated starting material in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C), add a solution of n-butyllithium in hexanes dropwise.
-
Alternatively, for a Grignard reaction, activate magnesium turnings and add a solution of the starting material in THF.[4]
-
Stir the mixture at low temperature to allow for the formation of the organometallic intermediate.
-
Quench the reaction by adding an excess of solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature, then acidify with aqueous HCl to protonate the carboxylate.
-
Extract the product with an organic solvent, wash, dry, and purify as in the other routes.
Scientific Rationale and Considerations
This route has the potential to be very efficient in its final step. The formation of the carboxylic acid via carboxylation of an organometallic reagent is typically high-yielding. The main challenge of this route is the synthesis of the required starting material, 1,5-dibromo-2-fluoro-4-(trifluoromethyl)benzene. Selective formation of the organometallic reagent at the desired position is also a consideration, although the electronic effects of the fluorine and trifluoromethyl groups would likely favor metal-halogen exchange at the 5-position.
Comparison of Synthetic Routes
| Feature | Route 1: Late-Stage Bromination | Route 2: Oxidation of Toluene Derivative | Route 3: Carboxylation |
| Number of Steps | 1 | 3 | 1 (from a complex precursor) |
| Starting Material | 2-Fluoro-4-(trifluoromethyl)benzoic acid | 3-Amino-4-fluorobenzotrifluoride | 1,5-Dibromo-2-fluoro-4-(trifluoromethyl)benzene |
| Key Reactions | Electrophilic Aromatic Substitution | Bromination, Sandmeyer Deamination, Oxidation | Halogen-Metal Exchange, Carboxylation |
| Potential Yield | Moderate to Good (isomer separation may be needed) | Moderate (multi-step) | High (for the final step) |
| Scalability | Potentially scalable, but purification may be an issue. | Scalable, with established industrial reactions. | Synthesis of the starting material may be a bottleneck for scalability. |
| Safety Concerns | Use of bromine and strong acids. | Handling of potentially unstable diazonium salts. | Use of pyrophoric n-butyllithium and cryogenic temperatures. |
Conclusion
The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher or organization.
-
Route 1 is the most direct but carries the risk of forming isomeric byproducts, which could complicate purification on a larger scale.
-
Route 2 offers excellent control over the regiochemistry, ensuring the desired product is formed exclusively. While it involves more steps, the reactions are generally well-understood and scalable, making it a strong candidate for reliable production.
-
Route 3 is elegant in its final transformation but is hampered by the likely complex and potentially low-yielding synthesis of its starting material.
For most applications where purity and reliability are paramount, Route 2 represents the most robust and logical approach, despite its longer sequence. Further process optimization of each step in Route 2 could lead to an efficient and industrially viable synthesis of the target compound.
References
A Senior Application Scientist's Guide to the Computational Modeling of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid Reactivity
Introduction: Strategic Importance of a Multifunctional Building Block
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of its substituents: the carboxylic acid allows for amide couplings and other derivatizations, the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, and the electron-deficient ring, activated by the fluorine and trifluoromethyl groups, is susceptible to nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of the different sites on this molecule is crucial for designing efficient and selective synthetic routes.
This guide provides a comprehensive framework for the computational modeling of the reactivity of this compound. We will delve into the theoretical underpinnings of the chosen computational methods, provide detailed protocols for simulating key reactions, and compare the predicted reactivity of the title compound with that of its structural isomers. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and development efforts.
Theoretical Framework: The Power of Density Functional Theory (DFT) in Reactivity Prediction
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that allows us to model the electronic structure of molecules and, by extension, their reactivity. DFT provides a robust balance between computational cost and accuracy, making it the workhorse for studying complex organic reactions.
The choice of the DFT functional and basis set is critical for obtaining reliable results. For the types of transformations discussed in this guide, hybrid functionals such as B3LYP or the Minnesota functional M06-2X are often employed. B3LYP is a versatile functional suitable for a wide range of organic molecules, while M06-2X is particularly well-suited for systems with significant non-covalent interactions and for calculating reaction barrier heights. A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended to accurately describe the electron distribution in these halogenated and anionic systems.
To model reactions in solution, a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) , is essential to account for the bulk solvent effects on the energies of reactants, transition states, and products.
Computational Workflow for Reactivity Assessment
The following diagram outlines the general workflow for the computational investigation of the reactivity of this compound.
A Researcher's Guide to Assessing the Metabolic Stability of Drug Candidates Containing the 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl Moiety
In the landscape of modern drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. A critical hurdle in this path is ensuring adequate metabolic stability. A drug candidate that is rapidly metabolized in the body may fail to achieve therapeutic concentrations or could form toxic byproducts.[1][2] This guide provides an in-depth, objective comparison of methodologies to assess the metabolic stability of drug candidates featuring the increasingly prevalent 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl moiety. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and present illustrative data to empower researchers in making informed decisions for lead optimization.
The 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl group is a fascinating scaffold in medicinal chemistry. The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group on a phenyl ring can significantly modulate a compound's physicochemical properties, including lipophilicity and electronic distribution.[3] These modifications can enhance target binding and membrane permeability.[4][5] However, these halogen substituents also present unique challenges and opportunities in the context of drug metabolism. The carbon-fluorine bond is exceptionally strong, often rendering it resistant to enzymatic breakdown and enhancing metabolic stability.[4] Conversely, the presence of bromine and the trifluoromethyl group can influence the molecule's interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, potentially leading to specific metabolic pathways.[6][7]
The Strategic Imperative: Why a Comparative Approach to Metabolic Stability is Crucial
A singular metabolic stability assay, while informative, provides a limited perspective. A more robust assessment involves a comparative approach, utilizing different in vitro systems to build a comprehensive metabolic profile. The two most common and complementary systems are liver microsomes and hepatocytes.[8]
-
Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[9] Microsomal stability assays are cost-effective, high-throughput, and excellent for identifying compounds susceptible to CYP-mediated metabolism.[9]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both phase I and phase II metabolizing enzymes and cofactors.[10][11] Hepatocyte stability assays provide a more holistic view of a compound's metabolic fate, including conjugation reactions, and are considered the "gold standard" for in vitro metabolism studies.[8]
By comparing the stability of a drug candidate in both systems, researchers can gain valuable insights into the primary metabolic pathways (Phase I vs. Phase II) and make more strategic decisions for structural modifications to enhance stability.
Experimental Design for a Comparative Metabolic Stability Assessment
To objectively compare the metabolic stability of a hypothetical drug candidate, Compound A , which contains the 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl moiety, we will assess it alongside two comparators:
-
Comparator 1: A structural analog of Compound A where the bromine atom is replaced by a hydrogen atom.
-
Comparator 2: A structural analog of Compound A where the trifluoromethyl group is replaced by a methyl group.
This comparative design will allow us to dissect the influence of the bromine and trifluoromethyl groups on the overall metabolic stability.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for comparative metabolic stability assessment.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This protocol is designed to assess Phase I metabolic stability.[12]
Materials:
-
Pooled human liver microsomes (commercially available)
-
Test compounds (Compound A and comparators)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compounds in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[9]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[9]
Hepatocyte Stability Assay
This protocol provides a broader assessment of both Phase I and Phase II metabolism.[11][14]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds (Compound A and comparators)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator with 5% CO2
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Thaw and plate the cryopreserved hepatocytes in a 96-well plate according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Compound Addition: Prepare working solutions of the test compounds in the incubation medium. Remove the plating medium from the hepatocytes and add the medium containing the test compounds.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the wells.
-
Sample Processing: Scrape the cells and centrifuge the plate to pellet the cell debris and proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.[11]
Data Presentation and Interpretation
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).[15] These parameters are calculated from the rate of disappearance of the parent compound over time.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein or 10^6 cells) |
| Compound A | Liver Microsomes | 45 | 15.4 |
| Hepatocytes | 35 | 19.8 | |
| Comparator 1 (H for Br) | Liver Microsomes | 25 | 27.7 |
| Hepatocytes | 20 | 34.7 | |
| Comparator 2 (CH3 for CF3) | Liver Microsomes | 15 | 46.2 |
| Hepatocytes | 12 | 57.8 | |
| Positive Control (Verapamil) | Liver Microsomes | 10 | 69.3 |
| Hepatocytes | 8 | 86.6 |
Interpretation of Hypothetical Data:
-
Compound A demonstrates moderate metabolic stability in both liver microsomes and hepatocytes, with a slightly faster clearance in hepatocytes, suggesting some contribution from Phase II metabolism.
-
Comparator 1 , lacking the bromine atom, exhibits significantly lower metabolic stability. This suggests that the bromine atom in Compound A may be sterically hindering access to a metabolic soft spot on the aromatic ring or altering the electronic properties to make it less susceptible to oxidation.
-
Comparator 2 , with a methyl group instead of a trifluoromethyl group, shows the lowest metabolic stability. The trifluoromethyl group is known to be exceptionally stable to metabolic degradation and its electron-withdrawing nature can deactivate the aromatic ring towards oxidative metabolism.[3][4] The methyl group, in contrast, is a common site of oxidative metabolism.
-
The Positive Control (Verapamil) , a compound known to be rapidly metabolized, validates the activity of the enzyme systems in both assays.
Potential Metabolic Pathways of the 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl Moiety
Based on the chemical structure and known metabolic transformations of similar compounds, several metabolic pathways can be postulated for the 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl moiety.
Caption: Potential metabolic pathways for the 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl moiety.
The primary Phase I metabolic pathways are likely to involve oxidation catalyzed by CYP enzymes.[16] This could manifest as:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring. The position of hydroxylation will be influenced by the directing effects of the existing substituents.
-
Oxidative Dehalogenation: While less common for fluorine, the bromine atom could be a site for oxidative metabolism, leading to its removal.
Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[17]
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For drug candidates containing the 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl moiety, a comparative approach utilizing both liver microsomes and hepatocytes provides a comprehensive understanding of their metabolic fate. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, a hypothesis supported by our illustrative comparative data. By employing the detailed protocols and interpretative frameworks presented in this guide, researchers can effectively characterize the metabolic profiles of their compounds, identify metabolic liabilities, and guide rational drug design to develop safer and more efficacious medicines. The use of advanced analytical techniques like LC-MS/MS is crucial for both the quantification of the parent drug and the identification of its metabolites, which is a critical step in understanding the complete biotransformation of a drug candidate.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cost-Effectiveness in SGLT2 Inhibitor Synthesis: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid vs. 5-Bromo-2-chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision point, balancing cost, synthetic efficiency, and the ultimate pharmacological profile of the target molecule. This guide provides an in-depth cost-effectiveness analysis of using 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid in synthesis, with a direct comparison to the more commonly utilized alternative, 5-Bromo-2-chlorobenzoic acid , particularly in the context of synthesizing key intermediates for SGLT2 inhibitors like Dapagliflozin.
The Strategic Importance of Starting Material Selection
The journey from a laboratory concept to a marketable pharmaceutical is paved with decisions that impact the overall cost and timeline of development. The choice of a key building block, such as a substituted benzoic acid, is not merely a matter of its initial price per gram. A truly cost-effective analysis must consider the reagent's impact on reaction yields, purification costs, the number of synthetic steps, and, crucially, the potential for enhancing the final active pharmaceutical ingredient's (API) properties. The introduction of fluorine and trifluoromethyl groups, for instance, is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.[1][2][3] This guide will dissect whether the higher upfront cost of a more complex, fluorinated starting material can be justified by downstream benefits.
Comparative Analysis: Cost and Synthetic Utility
Our analysis focuses on the synthesis of a crucial intermediate for Dapagliflozin, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . We will compare a well-documented synthetic route using 5-bromo-2-chlorobenzoic acid with a projected pathway using this compound.
Part 1: A Head-to-Head Cost Comparison of Starting Materials
The initial procurement cost is a primary consideration. The following table summarizes the market prices for both benzoic acid derivatives from various suppliers, normalized to a cost-per-mole to provide a more chemically relevant comparison.
| Reagent | Supplier | Purity | Price (USD) / Quantity | Cost per Gram (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | Supplier A | >97% | £158.00 / 1g[4] | ~$200 | 287.02 | ~$57,404 |
| Supplier B | 98% | $527.00 / 1g[5] | $527 | 287.02 | ~$151,268 | |
| 5-bromo-2-chlorobenzoic acid | Supplier C | 98% | $25.72 / 25g | ~$1.03 | 235.46 | ~$242 |
| Supplier D | >99% | ₹1,200 / 1kg[6] | ~$0.014 | 235.46 | ~$3.30 | |
| Supplier E | 98% | - | ₹1,750/Kg[6] | 235.46 | ~$4.93 |
Note: Prices are subject to change and may vary based on quantity and supplier. Currency conversions are approximate.
Initial Finding: There is a stark difference in the cost of the two starting materials. On a per-mole basis, this compound is several orders of magnitude more expensive than 5-bromo-2-chlorobenzoic acid. This immediately sets a high bar for justifying its use based on synthetic efficiency or improved final product properties.
Part 2: Synthetic Workflow and Performance
The synthesis of the key benzophenone intermediate typically proceeds via a Friedel-Crafts acylation reaction. Below is a comparison of the established workflow with 5-bromo-2-chlorobenzoic acid and a projected workflow for its trifluoromethylated counterpart.
Workflow for the Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Caption: Established synthetic route to a Dapagliflozin intermediate.
Projected Workflow for a Trifluoromethylated Analogue
Caption: Projected synthesis of a trifluoromethylated analogue.
Part 3: Performance and Yield Comparison
For the established synthesis using 5-bromo-2-chlorobenzoic acid , literature and patent data provide concrete performance metrics.
| Step | Reagents & Conditions | Yield | Purity | Reference |
| Acyl Chloride Formation | Thionyl chloride, 40-45°C, 4h | 98.8% | - | [7] |
| Friedel-Crafts Acylation | Dichloromethane solution of the acyl chloride, phenetole, trifluoroacetic acid, 0-5°C to RT, 2h | 74.1% | Recrystallized | [7] |
| One-Pot Acylation | Phenetole, red phosphorus, NaBr, Na₂CO₃, α-Fe₂O₃, K₂S₂O₈, 60°C, 3h | 80% | 99.0% (HPLC) | [8] |
| Overall Process to Dapagliflozin | Multi-step synthesis starting from 5-bromo-2-chlorobenzoic acid | 26.4% | 99.4% (HPLC) | [9] |
Analysis of the Established Route: The synthesis of the key intermediate from 5-bromo-2-chlorobenzoic acid is well-optimized, with high yields reported for individual steps and a respectable overall yield for the multi-step synthesis of Dapagliflozin.[7][8][9] The availability of a one-pot procedure further enhances its cost-effectiveness by reducing processing time and waste.[8]
Projected Performance of the Trifluoromethylated Route: There is no direct experimental data for the synthesis using This compound . However, we can make some expert predictions:
-
Reactivity in Friedel-Crafts Acylation: The presence of two strongly electron-withdrawing groups (fluoro and trifluoromethyl) on the aromatic ring will deactivate it towards electrophilic aromatic substitution. This would likely make the Friedel-Crafts acylation step more challenging, potentially requiring harsher conditions (stronger Lewis acids, higher temperatures) which could lead to side reactions and lower yields.
-
Final Product Properties: The potential benefit lies in the properties of the final API. The trifluoromethyl group is known to increase lipophilicity and block metabolic oxidation, which could lead to a drug with a longer half-life and improved bioavailability.[1] The fluorine atom can also modulate pKa and improve binding to the target protein.[3][10]
Cost-Effectiveness Verdict
Based on the available data, 5-bromo-2-chlorobenzoic acid is unequivocally the more cost-effective starting material for the synthesis of current-generation SGLT2 inhibitors like Dapagliflozin. The dramatically lower cost, coupled with well-established, high-yielding synthetic protocols, makes it the logical choice for industrial-scale production.
However, for a drug development program focused on creating a next-generation SGLT2 inhibitor with a potentially superior pharmacokinetic profile , the use of This compound could be a strategic, albeit expensive, choice. The high initial cost would need to be weighed against the potential for creating a more potent and metabolically stable drug. This could translate to lower dosing, fewer side effects, and a stronger patent position, which could ultimately provide a return on the initial investment.
-
For manufacturing and process chemistry: The cost-effectiveness of 5-bromo-2-chlorobenzoic acid is unmatched.
-
For medicinal chemistry and drug discovery: this compound represents a high-risk, high-reward option for developing novel APIs with enhanced properties.
Detailed Experimental Protocols
Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (One-Pot Method)
This protocol is adapted from a patented, high-yield, one-pot procedure.[8]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Phenetole
-
Red phosphorus
-
Sodium bromide
-
Anhydrous sodium carbonate
-
α-Iron(III) oxide (α-Fe₂O₃)
-
Potassium persulfate (K₂S₂O₈)
-
A4 molecular sieves
-
1,4-Dioxane
-
Absolute ethanol
Procedure:
-
To a reaction vessel, add 1,4-dioxane (20 mL), 5-bromo-2-chlorobenzoic acid (2.35 g), red phosphorus (123.89 mg), sodium bromide (51.44 mg), anhydrous sodium carbonate powder (105.99 mg), α-Fe₂O₃ (128.00 mg), potassium persulfate (5.40 g), and A4 molecular sieves (2.00 g).
-
Stir the mixture well at 60°C.
-
Add phenetole (1.83 g) dropwise at a rate of 0.184 mL/min.
-
Maintain the reaction at 60°C for 3 hours.
-
After the reaction is complete, quench the reaction, separate the layers, dry the organic layer, and concentrate.
-
Recrystallize the crude product from absolute ethanol to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a white powdery solid.
Protocol 2: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Two-Step Method)
This protocol is adapted from a patented procedure involving the formation of an acyl chloride intermediate.[7]
Step A: Synthesis of 5-bromo-2-chlorobenzoyl chloride
-
In a flask equipped with a stirrer, thermometer, and reflux condenser, add 5-bromo-2-chlorobenzoic acid (47.1 g, 0.2 mol), thionyl chloride (26.2 g, 0.22 mol), and dichloromethane (300 mL).
-
Heat the mixture to reflux (40-45°C) and stir for 4 hours.
-
After the reaction is complete, cool the mixture and concentrate to obtain 5-bromo-2-chlorobenzoyl chloride as a light yellow solid.
-
Reported Yield: 98.8%[7]
-
Step B: Friedel-Crafts Acylation
-
In a separate flask with a stirrer and thermometer, add dichloromethane (200 mL), trifluoroacetic acid (24.3 g, 0.17 mol), and phenetole (19.4 g, 0.15 mol). Stir for 15 minutes.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a dichloromethane solution of 5-bromo-2-chlorobenzoyl chloride (38.1 g, 0.15 mol).
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Upon completion, add water to the reaction solution and allow the layers to separate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with aqueous sodium bicarbonate solution and then saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain a yellow oil.
-
Recrystallize from ethanol to yield 5-bromo-2-chloro-4'-ethoxybenzophenone.
-
Reported Yield: 74.1%[7]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikprress.org [ikprress.org]
- 4. 2090964-98-8 Cas No. | 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid | Apollo [store.apolloscientific.co.uk]
- 5. chemuniverse.com [chemuniverse.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]
- 8. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid Derivatives: An In-Depth Analysis of X-ray Crystallography
This guide provides a comprehensive technical comparison of X-ray crystallography for the structural elucidation of 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental intricacies of obtaining a crystal structure, while also presenting a comparative analysis with alternative characterization techniques. The insights provided are grounded in established scientific principles and data from structurally analogous compounds, offering a robust framework for understanding the solid-state properties of this important class of molecules.
Introduction: The Significance of Structural Analysis for Halogenated Benzoic Acids
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of multiple halogen substituents, including a trifluoromethyl group, imparts unique electronic and steric properties that can influence molecular interactions, crystal packing, and ultimately, the physicochemical properties of the resulting compounds. A precise understanding of the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design, polymorphism screening, and the development of new materials with tailored functionalities.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.[1] This guide will navigate the process of obtaining a crystal structure for a derivative of this compound, while also critically evaluating the complementary data obtained from other analytical techniques.
Experimental Workflow: From Synthesis to Crystal Structure
The journey from a powdered sample to a refined crystal structure involves a multi-step process that demands careful execution and an understanding of the underlying chemical principles.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in established safety protocols and environmental regulations. Our objective is to ensure that this hazardous chemical waste is managed with the utmost care, protecting both laboratory personnel and the environment.
Disclaimer: This guidance is based on established safety protocols for halogenated aromatic compounds and data from Safety Data Sheets (SDS) of structurally similar chemicals. A specific SDS for this compound was not located in public databases. It is imperative that you consult the specific SDS provided by your chemical supplier and contact your institution's Environmental Health and Safety (EHS) department for final, site-specific disposal instructions.
Understanding the Hazard: Why Specialized Disposal is Critical
This compound is a complex halogenated organic compound. Its structure contains bromine, fluorine, and a trifluoromethyl group attached to a benzoic acid backbone. These features, particularly the highly stable carbon-fluorine bonds, dictate its classification as hazardous waste and necessitate specialized disposal methods.[1]
The primary concerns with this class of compounds are:
-
Persistence: The strength of the carbon-fluorine bond makes these molecules resistant to natural degradation, leading to environmental persistence.[1]
-
Environmental Impact: Improper disposal can lead to the contamination of soil and water. Halogenated organic compounds are regulated, and land disposal is often restricted.[5]
Due to these factors, standard disposal methods are insufficient. The recommended and often mandated method for complete destruction is high-temperature incineration .[1]
Immediate Safety & Handling for Disposal
Before beginning any disposal-related activities, from segregating waste to preparing a container for pickup, wearing the appropriate Personal Protective Equipment (PPE) is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[6] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause severe irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[7] |
| Body Protection | A standard lab coat. For larger quantities or spill cleanup, a chemically resistant apron may be advisable. | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust may be generated.[7] | Protects against inhalation of the powder, which is a respiratory irritant.[2][4] |
All handling of this compound, including weighing and transferring to a waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in ensuring safe and cost-effective disposal.
-
Designate a "Halogenated Organic Waste" Stream: This compound must be collected in a dedicated hazardous waste container for halogenated organics.[8][9][10]
-
DO NOT Mix: Never mix halogenated waste with non-halogenated organic waste. The disposal cost for halogenated materials is significantly higher, and mixing contaminates the entire volume.[10]
-
Avoid Contamination: Keep this waste stream separate from other waste categories such as:
The following diagram illustrates the initial decision process for waste segregation.
Step 2: Container Selection and Labeling
-
Container Type: Use a high-density polyethylene (HDPE) or other chemically compatible container provided by your institution's EHS department.[8] Ensure it has a secure, tight-fitting lid.
-
Labeling: Immediately label the container as soon as the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant).
-
The date accumulation started.
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin to mitigate leaks or spills.[11]
-
Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[8][11]
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills during transport.[8]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.
-
Licensed Disposal Vendor: The waste must be offered to a licensed professional waste disposal service.[7] This service will transport the material to a permitted facility for final destruction.
-
Recommended Destruction Method: The primary disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][7] This is necessary to break the strong chemical bonds and scrub the resulting acidic gases (like HF and HBr) from the exhaust.
Emergency Procedures: Spill and Exposure
Accidental Spill
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE outlined in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor and EHS department.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical personnel.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. ethz.ch [ethz.ch]
- 9. uakron.edu [uakron.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
